molecular formula C27H31N5O3 B12823611 GSK484

GSK484

Numéro de catalogue: B12823611
Poids moléculaire: 473.6 g/mol
Clé InChI: BDYDINKSILYBOL-WMZHIEFXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

GSK484 is a useful research compound. Its molecular formula is C27H31N5O3 and its molecular weight is 473.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C27H31N5O3

Poids moléculaire

473.6 g/mol

Nom IUPAC

[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone

InChI

InChI=1S/C27H31N5O3/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3/t19-,23+/m0/s1

Clé InChI

BDYDINKSILYBOL-WMZHIEFXSA-N

SMILES isomérique

CN1C2=C(C=C(C=C2OC)C(=O)N3CC[C@H]([C@H](C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6

SMILES canonique

CN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6

Origine du produit

United States

Foundational & Exploratory

GSK484: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the benzoimidazole class of compounds.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone[2]
Molecular Formula C₂₇H₃₁N₅O₃[2]
Molecular Weight 473.577 g/mol (free base), 510.03 g/mol (hydrochloride)[1][2]
CAS Number 1652629-23-6 (free base), 1652591-81-5 (hydrochloride)[2][3]
SMILES CN1C2=C(C=C(C=C2OC)C(=O)N3CC--INVALID-LINK--N">C@HO)N=C1C4=CC5=CC=CC=C5N4CC6CC6[2]
Appearance White to beige powder/crystalline solid[4][5]
Solubility Soluble in DMSO (up to 100 mg/mL), DMF (30 mg/mL), Ethanol (25 mg/mL), and Water (10 mg/mL, may require warming).[4][5][6]
Purity Typically ≥95% or >98% (HPLC)[1][5]
Storage Store at 2-8°C or -20°C.[4][7]

Mechanism of Action and Signaling Pathway

This compound is a potent, reversible, and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination.[8][9]

PAD4-Mediated Signaling and Inhibition by this compound

PAD4 plays a crucial role in various physiological and pathological processes, most notably in the formation of Neutrophil Extracellular Traps (NETs).[8][9] NETosis is a specialized form of cell death in neutrophils characterized by the release of decondensed chromatin decorated with granular proteins, which serves to trap and kill pathogens.[8] The process is initiated by various stimuli that lead to an influx of calcium ions, activating PAD4.[10] Activated PAD4 then citrullinates histones, leading to chromatin decondensation and subsequent NET release.[8][9]

This compound exerts its inhibitory effect by binding to the low-calcium form of PAD4, appearing to be competitive with the substrate.[11] This binding prevents the citrullination of key substrates like histones, thereby blocking the downstream events leading to NET formation.[3][5] this compound demonstrates selectivity for PAD4 over other PAD isoforms (PAD1-3).[3][5]

PAD4_Signaling_Pathway cluster_0 Neutrophil Activation cluster_1 PAD4-Mediated Citrullination cluster_2 NETosis Stimuli Pathogens / Inflammatory Signals Ca_influx Ca²⁺ Influx Stimuli->Ca_influx PAD4 PAD4 Ca_influx->PAD4 Activates Histones Histones (Arginine) PAD4->Histones Citrullinates Cit_Histones Citrullinated Histones Chromatin_Decondensation Chromatin Decondensation Cit_Histones->Chromatin_Decondensation Leads to NET_Formation NET Formation Chromatin_Decondensation->NET_Formation This compound This compound This compound->PAD4 Inhibits

Figure 1: Simplified signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.

Experimental Protocols

This compound is a valuable tool for studying the role of PAD4 and citrullination in various biological contexts. Below are detailed methodologies for key experiments involving this compound.

In Vitro PAD4 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PAD4.

Materials:

  • Recombinant human PAD4 enzyme

  • Assay buffer (e.g., 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT)[12]

  • Calcium chloride (CaCl₂) solution

  • This compound stock solution (in DMSO)

  • Fluorescently labeled PAD4 substrate or antibody for detection

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microplate, add the assay buffer containing a specific concentration of CaCl₂ (e.g., 0 mM or 2 mM).[12]

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Add the recombinant PAD4 enzyme to the wells and incubate for a specified time (e.g., 50 minutes) to allow for inhibitor binding.[12]

  • Initiate the enzymatic reaction by adding the PAD4 substrate.

  • Incubate for a set period at 37°C.

  • Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Citrullination Assay

This protocol outlines a method to assess the effect of this compound on protein citrullination in a cellular context.

Materials:

  • Cell line of interest (e.g., neutrophils, HEK293 cells expressing PAD4)[1]

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Stimulus for citrullination (e.g., calcium ionophore like A23187 or ionomycin)[13]

  • Lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 1.5 mM MgCl₂, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na₃VO₄, 0.4% NP40, 1 mM DTT with protease inhibitors)[1]

  • Antibodies against citrullinated proteins (e.g., anti-citrullinated histone H3)

  • Western blotting reagents and equipment

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 30 minutes).[13]

  • Stimulate the cells with the appropriate agent to induce citrullination and incubate for a set period (e.g., 30 minutes to 3 hours).[1][13]

  • Wash the cells with PBS and lyse them using the lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with a primary antibody specific for a citrullinated protein, followed by an appropriate secondary antibody.

  • Detect the signal and quantify the band intensities to determine the effect of this compound on protein citrullination.

Neutrophil Extracellular Trap (NET) Formation Assay

This protocol provides a method to visualize and quantify the inhibition of NET formation by this compound.

Materials:

  • Isolated human or mouse neutrophils

  • RPMI 1640 medium

  • This compound stock solution (in DMSO)

  • NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)[6]

  • DNA-binding fluorescent dye (e.g., SYTOX Green or Orange)[6][14]

  • Fixative (e.g., paraformaldehyde)

  • Antibodies for immunofluorescence (e.g., anti-neutrophil elastase, anti-myeloperoxidase, anti-citrullinated histone H3)

  • Fluorescence microscope or plate reader

Procedure:

  • Isolate neutrophils from fresh blood.

  • Seed the neutrophils in a multi-well plate or on coverslips.

  • Pre-treat the neutrophils with this compound or DMSO.

  • Stimulate the cells with a NET-inducing agent and incubate for the desired time (e.g., 3-4 hours).[6]

  • For quantification: Add a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells and measure the fluorescence using a plate reader. An increase in fluorescence indicates NET formation.

  • For visualization: Fix the cells with paraformaldehyde.

  • Permeabilize the cells and block non-specific binding.

  • Incubate with primary antibodies against NET components, followed by fluorescently labeled secondary antibodies.

  • Stain the DNA with a fluorescent dye (e.g., DAPI).

  • Visualize the NETs using a fluorescence microscope.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell_Isolation Isolate/Culture Cells (e.g., Neutrophils) GSK484_Treatment Pre-treat with this compound (or Vehicle Control) Cell_Isolation->GSK484_Treatment Stimulation Stimulate to Induce PAD4 Activity/NETosis GSK484_Treatment->Stimulation Assay_Type Select Assay Stimulation->Assay_Type Citrullination_Assay Cellular Citrullination Assay (Western Blot) Assay_Type->Citrullination_Assay NET_Assay_Quant NET Formation Assay (Fluorometric Quantification) Assay_Type->NET_Assay_Quant NET_Assay_Vis NET Formation Assay (Immunofluorescence Imaging) Assay_Type->NET_Assay_Vis Data_Analysis Analyze and Quantify Results Citrullination_Assay->Data_Analysis NET_Assay_Quant->Data_Analysis NET_Assay_Vis->Data_Analysis

Figure 2: General experimental workflow for studying the effects of this compound.

Conclusion

This compound is a critical research tool for investigating the biological roles of PAD4 and protein citrullination. Its high potency and selectivity make it an invaluable asset for studies in immunology, inflammation, and oncology. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of inhibiting PAD4 with this compound.

References

GSK484: A Deep Dive into its Mechanism of Action as a PAD4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4). We will delve into its biochemical properties, cellular effects, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams.

Introduction to PAD4 and its Role in Disease

Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline.[1][2] This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation and the formation of Neutrophil Extracellular Traps (NETs).[1][2][3] However, dysregulated PAD4 activity and excessive citrullination are implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, vasculitis, thrombosis, and certain cancers.[1][2][4] In neutrophils, PAD4-mediated histone citrullination is a critical step leading to chromatin decondensation and the release of NETs, which are web-like structures of DNA, histones, and granular proteins that trap and kill pathogens.[1][3][5] While essential for innate immunity, excessive NETosis can contribute to tissue damage and inflammation.[1][6]

This compound: A Reversible and Selective PAD4 Inhibitor

This compound is a potent, selective, and reversible inhibitor of PAD4.[1][7][8] It was developed by GlaxoSmithKline as a chemical probe to investigate the therapeutic potential of PAD4 inhibition.[1]

Mechanism of Action

This compound exhibits a preference for the low-calcium or calcium-deficient form of the PAD4 enzyme.[1][4][9] This is a key differentiator from earlier generation, irreversible PAD inhibitors like F- and Cl-amidine, which preferentially target the calcium-bound, active conformation of the enzyme.[4] The binding of this compound to PAD4 is reversible, as confirmed by mass spectrometry and dialysis studies.[4] Crystallography studies have revealed that this compound and its analogs bind to a reordered active site of PAD4, where a β-hairpin structure is formed, contributing to its high specificity.[1][10] This binding mode appears to be competitive with the substrate.[1]

Biochemical Potency and Selectivity

The inhibitory activity of this compound on PAD4 has been quantified through various biochemical assays. The IC50, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key parameter.

InhibitorTargetAssay TypeCalcium ConcentrationIC50Reference
This compound PAD4Fluorescence Polarization0 mM50 nM[4][7][9]
This compound PAD4Fluorescence Polarization2 mM250 nM[4][7][9]
GSK199PAD4Fluorescence Polarization0 mM200 nM[4]
GSK199PAD4Fluorescence Polarization2 mM1 µM[4]
GSK106 (Control)PAD4Fluorescence PolarizationNot Specified> 100 µM[1]

As the data indicates, this compound is significantly more potent in the absence of calcium, consistent with its preferential binding to the calcium-deficient state of PAD4.[4][7] GSK106, a structurally related but inactive compound, serves as a useful negative control in experiments.[1] this compound has also demonstrated high selectivity for PAD4 over other PAD isozymes (PAD1-3) in both cell-based assays and with recombinant enzymes.[1][8]

Cellular Effects: Inhibition of NETosis

A primary and well-documented cellular effect of this compound is the inhibition of NET formation. By blocking PAD4-mediated histone citrullination, this compound prevents the chromatin decondensation necessary for NET release.

Cell TypeStimulusTreatmentEffect on NETsReference
Mouse NeutrophilsIonomycin10 µM this compoundSignificant reduction in H3Cit+ NETs[4]
Human NeutrophilsS. aureusThis compoundStatistically significant reduction in diffused NETs[4]
Human NeutrophilsIonomycinThis compoundInhibition of NET formation[8]

Importantly, the inhibition of NETosis by this compound occurs without affecting the viability of neutrophils.[4]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound on PAD4.

PAD4 Inhibition Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled probe to PAD4 and the displacement of this probe by a test compound like this compound.

Materials:

  • Recombinant human PAD4 enzyme

  • Fluorescently labeled probe (e.g., GSK215)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT

  • Test compound (this compound) serially diluted in DMSO

  • Varying concentrations of CaCl2

Procedure:

  • Determine Apparent Kd: Serially dilute PAD4 in the presence of a fixed concentration of the fluorescent probe (e.g., 10 nM GSK215) at different calcium concentrations (0, 0.2, 2, and 10 mM).

  • Incubate for 50 minutes at room temperature.

  • Measure fluorescence polarization to determine the apparent dissociation constant (Kd) at each calcium concentration.

  • IC50 Determination: In a multi-well plate, add the test compound (this compound) at various concentrations.

  • Add PAD4 at a concentration equal to its apparent Kd for the specific calcium concentration being tested.

  • Add the fluorescent probe at a fixed concentration (e.g., 10 nM GSK215).

  • Incubate for 50 minutes at room temperature.

  • Measure fluorescence polarization.

  • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

PAD4 Activity Assay (Ammonia Release)

This assay measures the enzymatic activity of PAD4 by detecting the ammonia produced during the citrullination of a substrate.

Materials:

  • Recombinant human PAD4 enzyme

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Ammonia detection kit

  • Assay buffer with a specific calcium concentration (e.g., 0.2 mM)

  • Test compound (this compound)

Procedure:

  • Pre-incubate PAD4 with varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding the BAEE substrate.

  • Incubate at 37°C for a defined period.

  • Stop the reaction.

  • Measure the amount of ammonia released using a colorimetric or fluorometric ammonia detection kit according to the manufacturer's instructions.

  • Determine the concentration-dependent inhibition of PAD4 activity by this compound.

Cellular NETosis Assay (Immunofluorescence)

This assay visualizes and quantifies the formation of NETs by stimulated neutrophils.

Materials:

  • Isolated primary neutrophils (human or mouse)

  • NET-inducing stimulus (e.g., ionomycin, S. aureus, PMA)

  • Test compound (this compound) and negative control (GSK106)

  • Primary antibodies: Anti-citrullinated histone H3 (H3Cit)

  • Secondary antibody: Fluorescently labeled secondary antibody

  • DNA stain: Hoechst 33342 or DAPI

  • Microscopy slides or plates

Procedure:

  • Adhere isolated neutrophils to microscopy slides or plates.

  • Pre-treat the cells with this compound or control compounds for a specified time.

  • Stimulate the neutrophils with a NET-inducing agent.

  • Incubate for a period sufficient to induce NETosis (e.g., 2-4 hours).

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells (if required for intracellular targets).

  • Block non-specific antibody binding.

  • Incubate with the primary antibody against H3Cit.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the DNA with Hoechst or DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify NETs based on the co-localization of H3Cit and extracellular DNA with a spread, web-like morphology.

Visualizations

Signaling Pathway of PAD4-mediated NETosis and this compound Inhibition

PAD4_NETosis_Pathway cluster_Neutrophil Neutrophil cluster_Inhibitor Inhibition by this compound Stimulus Stimulus (e.g., Pathogen, Ionomycin) Ca_Influx Increased Intracellular Ca2+ Stimulus->Ca_Influx PAD4_active PAD4 (Active) High Ca2+ Ca_Influx->PAD4_active Activation PAD4_inactive PAD4 (Inactive) Low Ca2+ PAD4_inactive->PAD4_active Cit_Histones Citrullinated Histones PAD4_active->Cit_Histones Citrullination Histones Histones (Arginine) Chromatin_Decon Chromatin Decondensation Cit_Histones->Chromatin_Decon NETosis NET Formation Chromatin_Decon->NETosis This compound This compound This compound->PAD4_inactive Binds to low Ca2+ form, preventing activation

Caption: this compound inhibits PAD4 by binding to its low-calcium, inactive state.

Experimental Workflow for PAD4 Inhibition Assay

PAD4_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (PAD4, Probe, Buffer, this compound) start->prepare_reagents plate_setup Set up Assay Plate (this compound dilutions, controls) prepare_reagents->plate_setup add_pad4 Add PAD4 Enzyme plate_setup->add_pad4 add_probe Add Fluorescent Probe add_pad4->add_probe incubation Incubate at RT add_probe->incubation read_plate Read Fluorescence Polarization incubation->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a fluorescence polarization-based PAD4 inhibition assay.

Conclusion

This compound is a valuable tool for studying the biological roles of PAD4. Its well-characterized mechanism of action, involving the reversible and selective inhibition of the low-calcium form of PAD4, makes it a superior probe compared to older, irreversible inhibitors. The ability of this compound to effectively block NETosis in both mouse and human neutrophils underscores the therapeutic potential of targeting PAD4 in a variety of inflammatory and autoimmune diseases. This guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to explore the modulation of this important enzyme.

References

GSK484: A Technical Guide to a Reversible PAD4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK484, a potent and selective reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4). PAD4 is a critical enzyme in various physiological and pathological processes, including the formation of neutrophil extracellular traps (NETs), and is a key target in autoimmune diseases and cancer. This document details the mechanism of action, chemical properties, and quantitative inhibitory data of this compound. Furthermore, it provides detailed experimental protocols for in vitro and in vivo studies and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound and PAD4

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1] This process is integral to various biological functions, most notably the decondensation of chromatin in neutrophils, which is a prerequisite for the formation of neutrophil extracellular traps (NETs).[1][2] Dysregulation of PAD4 activity and excessive NET formation are implicated in the pathogenesis of numerous inflammatory and autoimmune diseases such as rheumatoid arthritis and lupus, as well as in cancer progression.[3][4][5]

This compound is a potent, selective, and reversible inhibitor of PAD4. It preferentially binds to the low-calcium conformation of the enzyme, presenting a distinct mechanism compared to other PAD inhibitors.[3] Its ability to block the citrullination of key PAD4 substrates, such as histones, makes it a valuable tool for studying the biological roles of PAD4 and a promising therapeutic candidate for a range of diseases.[6]

Chemical and Physical Properties

This compound, with the biochemical name ((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride, is a synthetic molecule. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C27H32ClN5O3
Molecular Weight 510.03 g/mol [7][8]
CAS Number 1652591-81-5
Purity >98%
Form Solid
Solubility Soluble in DMSO to 50 mM

Quantitative Inhibitory Data

This compound demonstrates high-affinity binding to PAD4, with its potency being influenced by calcium concentration.[9] The inhibitory activity of this compound has been quantified using various biochemical assays.

Assay TypeConditionIC50 (nM)Reference
Fluorescence Polarization (FP) Binding Assay 0 mM Calcium50[9][10]
Fluorescence Polarization (FP) Binding Assay 2 mM Calcium250[9][10]
Ammonia Release Assay 0.2 mM Calcium (BAEE substrate)50[7][10]

This compound exhibits significant selectivity for PAD4 over other PAD isoforms (PAD1-3).[6] A related compound, GSK106, with an IC50 > 100 µM, serves as a negative control in experiments to confirm PAD4-specific effects.[3]

Mechanism of Action

This compound acts as a reversible inhibitor of PAD4.[3] Crystallography studies have revealed that this compound binds to a unique conformation of the PAD4 active site, where a portion of the site is reordered to form a β-hairpin structure.[3] This binding mode is distinct from that of other classes of PAD inhibitors. This compound is competitive with the substrate and shows a preference for the low-calcium form of PAD4.[3][5]

The inhibition of PAD4 by this compound prevents the citrullination of target proteins, most notably histones H3 and H4.[5] This is a critical step in the process of NETosis. By inhibiting histone citrullination, this compound effectively blocks the formation of NETs in both mouse and human neutrophils.[11]

cluster_0 This compound Mechanism of Action This compound This compound PAD4_low_Ca PAD4 (Low Calcium Conformation) This compound->PAD4_low_Ca Binds reversibly and selectively Arginine Protein Arginine Residues PAD4_high_Ca PAD4 (High Calcium Conformation) PAD4_high_Ca->Arginine Catalyzes Citrulline Protein Citrulline Residues Arginine->Citrulline Citrullination (Inhibited by this compound) NETosis Neutrophil Extracellular Trap (NET) Formation Citrulline->NETosis Leads to

Caption: Mechanism of this compound action on PAD4 and NETosis.

Experimental Protocols

In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)

This assay measures the inhibition of PAD4-mediated citrullination of a substrate, such as benzoyl-arginine ethyl ester (BAEE), by quantifying the release of ammonia.[7][9]

Materials:

  • Recombinant PAD4 enzyme

  • This compound

  • Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT

  • Calcium Chloride (CaCl2) solution

  • Benzoyl-arginine ethyl ester (BAEE) substrate

  • Ammonia detection reagent

Procedure:

  • Serially dilute this compound in DMSO to achieve the desired concentration range. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a microplate, add the assay buffer containing a specific concentration of CaCl2 (e.g., 0.2 mM).

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Add the recombinant PAD4 enzyme to the wells and incubate for a specified time (e.g., 50 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the BAEE substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to quantify the amount of ammonia released.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

start Start prep_reagents Prepare Reagents: - this compound dilutions - PAD4 enzyme - Assay buffer with CaCl2 - BAEE substrate start->prep_reagents add_inhibitor Add this compound/DMSO to Microplate prep_reagents->add_inhibitor add_enzyme Add PAD4 Enzyme add_inhibitor->add_enzyme incubate_inhibitor Incubate (e.g., 50 min) add_enzyme->incubate_inhibitor add_substrate Add BAEE Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C (e.g., 30 min) add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction detect_ammonia Add Ammonia Detection Reagent stop_reaction->detect_ammonia read_plate Measure Absorbance/Fluorescence detect_ammonia->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro ammonia release assay.

Cell-Based Citrullination Assay

This protocol assesses the ability of this compound to inhibit PAD4-mediated citrullination within a cellular context.[7]

Materials:

  • HEK293 cells stably expressing N-terminal FLAG-tagged PAD4 (or other suitable cell line)

  • DMEM supplemented with 10% Fetal Bovine Serum

  • PBS with 2 mM EGTA

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM MgCl2, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na3VO4, 0.4% NP-40, 1 mM DTT, and protease inhibitors

  • This compound

  • Calcium Chloride (CaCl2)

Procedure:

  • Culture HEK293-FLAG-PAD4 cells to sub-confluency.

  • Harvest the cells by centrifugation and wash once with PBS/EGTA.

  • Lyse the cells in the cell lysis buffer.

  • Pre-incubate the cell lysates for 20 minutes at 4°C with either DMSO (vehicle control) or this compound (e.g., 100 µM).

  • Initiate the citrullination reaction by adding CaCl2 to a final concentration of 2 mM.

  • Incubate the reaction for 30 minutes at 37°C.

  • Analyze the level of citrullinated proteins by Western blotting using an anti-citrullinated histone antibody or other relevant antibodies.

In Vivo Inhibition of NETosis

This protocol describes the administration of this compound to a mouse model to evaluate its effect on NET formation in vivo.[9][12]

Animal Model:

  • MMTV-PyMT mice or other suitable models for inducing NETosis.[9]

Materials:

  • This compound

  • Vehicle for injection (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)[9]

Procedure:

  • Prepare the this compound dosing solution. A clear solution can be achieved by adding 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL PEG300, mixing, then adding 50 µL Tween-80, mixing, and finally adding 450 µL saline.[9] It is recommended to prepare the working solution fresh daily.[9]

  • Administer this compound to the mice via intraperitoneal (IP) injection at a dose of 4 mg/kg daily for a specified period (e.g., one week).[9][12]

  • At the end of the treatment period, collect peripheral blood or tissue samples.

  • Analyze the samples for markers of NETosis, such as citrullinated histone H3, by immunofluorescence, ELISA, or Western blotting.

Signaling Pathways

PAD4 plays a crucial role in the signaling cascade leading to NET formation. The activation of neutrophils by various stimuli triggers a series of intracellular events, including the production of reactive oxygen species (ROS) and an increase in intracellular calcium levels.[1] This leads to the activation of PAD4, which then citrullinates histones, resulting in chromatin decondensation and the expulsion of NETs.[1][2] this compound intervenes in this pathway by directly inhibiting PAD4 activity.

cluster_0 PAD4-Mediated NETosis Signaling Pathway Stimuli Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation Stimuli->Neutrophil_Activation ROS_Production ROS Production (NADPH Oxidase) Neutrophil_Activation->ROS_Production Calcium_Influx Increased Intracellular Ca2+ Neutrophil_Activation->Calcium_Influx PAD4_Activation PAD4 Activation Calcium_Influx->PAD4_Activation Histone_Citrullination Histone Citrullination PAD4_Activation->Histone_Citrullination Chromatin_Decondensation Chromatin Decondensation Histone_Citrullination->Chromatin_Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation This compound This compound This compound->PAD4_Activation Inhibits

Caption: Simplified signaling pathway of PAD4-mediated NETosis and the point of intervention by this compound.

Conclusion

This compound is a well-characterized, potent, and selective reversible inhibitor of PAD4. Its distinct mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in inhibiting NET formation in both in vitro and in vivo models make it an invaluable research tool and a promising therapeutic agent.[3][6] This guide provides essential technical information to support further investigation into the roles of PAD4 in health and disease and to facilitate the development of novel therapeutic strategies targeting this enzyme.

References

The Selective PAD4 Inhibitor GSK484: A Technical Guide to its Application in NETosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and eliminate pathogens. However, excessive or dysregulated NET formation, a process known as NETosis, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, thrombosis, and cancer.[1] Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the NETosis pathway, catalyzing the citrullination of histones, which leads to chromatin decondensation.[2][3][4][5][6][7] GSK484 is a potent and selective, reversible inhibitor of PAD4 that serves as an invaluable tool for studying the role of PAD4-dependent NETosis in various physiological and pathological contexts.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative effects on NETosis, detailed experimental protocols for its use, and a visualization of the relevant signaling pathways.

This compound: Mechanism of Action and Potency

This compound is a benzoimidazole derivative that selectively inhibits PAD4.[5] It demonstrates high-affinity binding to the low-calcium form of PAD4 in a reversible manner and is competitive with the enzyme's substrate.[1] The inhibitory activity of this compound is calcium-dependent, with higher potency observed in low calcium conditions. This is a key feature, as PAD4 activity itself is regulated by intracellular calcium levels.[1]

Quantitative Data on this compound's Inhibition of PAD4 and NETosis

The following tables summarize the quantitative data on this compound's potency and its efficacy in inhibiting NETosis from various studies.

ParameterConditionValueReference
IC₅₀ (PAD4 enzyme activity) 0 mM Calcium50 nM[1]
2 mM Calcium250 nM[1]
Inhibition of Histone Citrullination 10 µM this compound on ionomycin-stimulated mouse neutrophilsDramatic diminishment[1]
Inhibition of NET formation 10 µM this compound on ionomycin-stimulated mouse neutrophilsDramatic diminishment[1]
10 µM this compound on S. aureus-stimulated human neutrophilsStatistically-significant reduction in diffused NETs[1]
10 µM this compound on fMLP, GM-CSF, TNFα, or PMA-stimulated human neutrophilsStrong inhibition[8][9][10]
In vivo efficacy 4 mg/kg daily for one week in a mouse model of cancer-associated kidney injurySuppressed NETosis
4 mg/kg intraperitoneal injection (4 times over 9 days) in a mouse model of colitisSignificantly diminished NET density in the colonic mucosa[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound to study its effect on NETosis.

Neutrophil Isolation

Human or murine neutrophils are required for in vitro NETosis assays.

  • Human Neutrophils: Can be isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque or Histopaque). This is followed by dextran sedimentation to separate neutrophils from red blood cells and hypotonic lysis to remove any remaining erythrocytes.

  • Murine Neutrophils: Can be isolated from the bone marrow of mice. The bone marrow is flushed from the femurs and tibias, and neutrophils are purified using a density gradient or immunomagnetic cell separation kits.

In Vitro NETosis Induction

Various stimuli can be used to induce NETosis in isolated neutrophils.

  • PMA (Phorbol 12-myristate 13-acetate): A potent and commonly used, albeit non-physiological, inducer of NETosis. A final concentration of 25-100 nM is typically used, with an incubation time of 2-4 hours at 37°C.[11][12]

  • Calcium Ionophores (e.g., Ionomycin, A23187): These agents increase intracellular calcium, a key signal for PAD4 activation. A typical concentration for ionomycin is 2.5-5 µM, with an incubation of 2-4 hours at 37°C.

  • Physiological Stimuli:

    • Bacteria: Live or heat-killed bacteria (e.g., Staphylococcus aureus, Escherichia coli) can be used to mimic infection-induced NETosis.

    • Cytokines and Chemokines: Reagents such as TNF-α (100 U/ml), GM-CSF (1 nM), or fMLP (30 nM) can also induce NETosis.[10]

This compound Treatment

To assess the inhibitory effect of this compound, neutrophils are pre-incubated with the compound before the addition of a NETosis-inducing stimulus.

  • Preparation: this compound is typically dissolved in DMSO to create a stock solution. This stock is then diluted in the appropriate cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included in the experiment.

  • Incubation: Neutrophils are pre-incubated with this compound (e.g., at a final concentration of 10 µM) for 15-30 minutes at 37°C prior to stimulation.[8][9]

Quantification of NETosis

Several methods can be used to quantify the extent of NETosis.

This method allows for the visualization and quantification of NETs.

  • Cell Seeding: Isolated neutrophils are seeded onto poly-L-lysine-coated coverslips in a multi-well plate.

  • Treatment and Stimulation: Cells are treated with this compound or vehicle, followed by a NETosis-inducing stimulus.

  • Fixation and Permeabilization: After the incubation period, cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100.

  • Staining:

    • DNA: A DNA-intercalating dye such as Hoechst 33342 or DAPI is used to stain the nuclei and extracellular DNA of the NETs.

    • NET components: Primary antibodies against NET-associated proteins are used, such as anti-citrullinated Histone H3 (a specific marker for PAD4-dependent NETosis) and anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE).

    • Secondary Antibodies: Fluorescently labeled secondary antibodies are used to detect the primary antibodies.

  • Imaging and Quantification: Images are acquired using a fluorescence or confocal microscope. The percentage of NET-forming cells (cells with decondensed, extracellular DNA co-localizing with NET markers) relative to the total number of cells can be quantified using image analysis software.

These assays provide a more high-throughput method for quantifying NETs.

  • Sytox Green Assay: Sytox Green is a cell-impermeable DNA dye that fluoresces upon binding to DNA.[11][13][14]

    • Neutrophils are seeded in a black, clear-bottom 96-well plate.

    • Sytox Green is added to the wells along with this compound and the NETosis inducer.

    • The plate is incubated at 37°C, and fluorescence can be measured kinetically or at a fixed endpoint using a plate reader (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates loss of membrane integrity and DNA release, characteristic of NETosis.

  • MPO-DNA ELISA: This assay quantifies a specific component of NETs.[15][16][17][18]

    • A 96-well plate is coated with an anti-MPO antibody.

    • Supernatants from stimulated neutrophils (treated with this compound or vehicle) are added to the wells.

    • A horseradish peroxidase (HRP)-conjugated anti-DNA antibody is then added to detect the captured MPO-DNA complexes.

    • A colorimetric substrate for HRP is added, and the absorbance is measured with a plate reader.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

NETosis_Pathway Stimulus Stimulus (e.g., Ionomycin, Bacteria) Ca_Influx Increased Intracellular Ca²⁺ Stimulus->Ca_Influx PAD4_active PAD4 (active) Ca_Influx->PAD4_active PAD4_inactive PAD4 (inactive) PAD4_inactive->PAD4_active Ca²⁺ Cit_Histones Citrullinated Histones PAD4_active->Cit_Histones Citrullination Histones Histone Arginine Histones->Cit_Histones Chromatin_Decondensation Chromatin Decondensation Cit_Histones->Chromatin_Decondensation NETosis NETosis Chromatin_Decondensation->NETosis This compound This compound This compound->PAD4_active

Caption: Signaling pathway of PAD4-mediated NETosis and the inhibitory action of this compound.

Experimental_Workflow Start Neutrophil Isolation Preincubation Pre-incubation with this compound or Vehicle Control Start->Preincubation Stimulation NETosis Induction (e.g., PMA, Ionomycin) Preincubation->Stimulation Incubation Incubation (2-4 hours, 37°C) Stimulation->Incubation Quantification Quantification of NETosis Incubation->Quantification Microscopy Immunofluorescence Microscopy (Stain for DNA, Cit-H3, MPO) Quantification->Microscopy PlateReader Plate-Reader Assay (Sytox Green or MPO-DNA ELISA) Quantification->PlateReader Analysis Data Analysis Microscopy->Analysis PlateReader->Analysis

Caption: A typical experimental workflow for assessing the effect of this compound on NETosis.

Conclusion

This compound is a well-characterized and highly effective tool for the specific inhibition of PAD4, a key enzyme in the NETosis pathway. Its utility in both in vitro and in vivo models has been demonstrated across numerous studies. By inhibiting histone citrullination and subsequent chromatin decondensation, this compound allows researchers to dissect the precise role of PAD4-dependent NETosis in a wide array of biological processes and disease models. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors to further understand the complex biology of NETosis.

References

GSK484 target selectivity profile over other PADs

Author: BenchChem Technical Support Team. Date: December 2025

GSK484 is a reversible, potent, and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4) , an enzyme implicated in various inflammatory and autoimmune diseases.[1][2] Its high selectivity for PAD4 over other PAD isozymes makes it a valuable tool for studying the specific roles of this enzyme in health and disease. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including quantitative data, experimental methodologies, and visual representations of key concepts.

Target Selectivity Profile

This compound exhibits a strong preference for inhibiting PAD4 compared to other members of the PAD family, namely PAD1, PAD2, and PAD3. This selectivity has been demonstrated in both biochemical and cellular assays.

Quantitative Inhibition Data

The inhibitory activity of this compound against different PAD isozymes has been quantified through the determination of IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), and Kii (uncompetitive inhibition constant) values. The data clearly indicates a significantly higher potency of this compound for PAD4.

IsozymeIC50 (nM)Ki (µM)Kii (µM)
PAD1 -108470
PAD2 -1071350
PAD3 -20901230
PAD4 50 (in the absence of Ca2+)[2][3][4][5]6.865
250 (in the presence of 2 mM Ca2+)[3][5]

Note: A lower value indicates higher potency. The IC50 values for PAD1, PAD2, and PAD3 are not explicitly provided in the search results, but the high Ki and Kii values relative to PAD4 underscore the selectivity of this compound.

Experimental Protocols

The determination of this compound's selectivity and potency involves specific biochemical and cellular assays.

Cellular Selectivity Assay

This assay assesses the inhibitory activity of this compound on different PAD isozymes within a cellular context.

Cell Line Engineering: HEK293 cells are stably engineered to express N-terminal FLAG-tagged versions of PAD1, PAD2, PAD3, or PAD4 through retroviral transduction.[6][7]

Cell Lysis and Inhibitor Incubation:

  • Engineered HEK293 cells are grown to subconfluency, harvested, and washed.[6][7]

  • Cells are lysed using a buffer containing 50 mM Tris-Cl (pH 7.4), 1.5 mM MgCl₂, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na₃VO₄, 0.4% NP40, and 1 mM DTT with protease inhibitors.[6]

  • The cell lysates are pre-incubated with either DMSO (vehicle control) or this compound (e.g., at 100 µM) for 20 minutes at 4°C.[6]

Citrullination Reaction: The citrullination reaction is initiated by adding calcium (2 mM final concentration) and incubating for 30 minutes at 37°C.[6] The extent of citrullination, indicative of PAD activity, is then measured to determine the inhibitory effect of this compound.

Biochemical IC50 Determination for PAD4

This assay quantifies the concentration of this compound required to inhibit 50% of PAD4 activity in a controlled, cell-free environment.

Fluorescence Polarization Binding Assay:

  • A fluorescent probe, GSK215 (10 nM), is used, which binds to PAD4.[3]

  • PAD4 is serially diluted in an assay buffer (100 mM HEPES pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT) with varying concentrations of calcium (0, 0.2, 2, and 10 mM).[3]

  • After a 50-minute incubation, the apparent dissociation constants (Kd) for each calcium concentration are determined.[3]

  • For IC50 determination, this compound is serially diluted in DMSO and tested at different calcium concentrations in the presence of PAD4 (at its calculated Kd for each calcium condition) and 10 nM GSK215.[3]

  • Following a 50-minute incubation, the IC50 values are calculated using a four-parameter logistic equation.[3]

Visualizations

This compound Selectivity Profile

GSK484_Selectivity cluster_this compound This compound cluster_PADs PAD Isozymes This compound This compound PAD4 PAD4 (Ki = 6.8 µM) This compound->PAD4 Strong Inhibition PAD1 PAD1 (Ki = 108 µM) This compound->PAD1 Weak Inhibition PAD2 PAD2 (Ki = 107 µM) This compound->PAD2 Weak Inhibition PAD3 PAD3 (Ki = 2090 µM) This compound->PAD3 Very Weak Inhibition

Caption: Comparative inhibition of PAD isozymes by this compound.

Cellular Selectivity Assay Workflow

Cellular_Selectivity_Workflow start Start: Engineer HEK293 cells expressing FLAG-tagged PADs (1-4) harvest Harvest and lyse cells start->harvest incubate Incubate lysate with This compound or DMSO (control) harvest->incubate react Initiate citrullination with Calcium incubate->react measure Measure citrullination levels react->measure end End: Determine inhibitory effect measure->end

Caption: Workflow for assessing this compound selectivity in cells.

PAD4 Signaling in NETosis

PAD4_NETosis_Pathway cluster_nucleus Nucleus Histones Histone Arginine Citrullinated_Histones Citrullinated Histone Chromatin Chromatin Decondensation Citrullinated_Histones->Chromatin PAD4_active Active PAD4 PAD4_active->Histones Citrullination This compound This compound This compound->PAD4_active Inhibits NETs Neutrophil Extracellular Traps (NETs) Formation Chromatin->NETs

Caption: Role of PAD4 in histone citrullination and NET formation.

References

GSK484 (CAS 1652629-23-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK484 is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme implicated in various inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways, to support its application in research and drug development.

Core Mechanism of Action

This compound acts as a selective inhibitor of PAD4, an enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, most notably histones.[3][4] This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation. A key downstream effect of PAD4-mediated histone citrullination in neutrophils is the formation of Neutrophil Extracellular Traps (NETs).[1][5][6][7] NETs are web-like structures of decondensed chromatin and granular proteins extruded by neutrophils to trap and kill pathogens. However, excessive or unregulated NET formation (NETosis) is implicated in the pathophysiology of various diseases, including rheumatoid arthritis, lupus, thrombosis, and some cancers.[1][6][7]

This compound binds to a conformation of the PAD4 active site where a portion of the site is reordered to form a β-hairpin.[1] This binding is reversible and more potent in the low-calcium form of the enzyme.[8][9] By inhibiting PAD4, this compound effectively blocks histone citrullination, thereby preventing the formation of NETs in both mouse and human neutrophils.[1]

Quantitative Data

The inhibitory activity of this compound against PAD4 has been quantified in various biochemical and cellular assays. The potency is notably influenced by calcium concentration, as PAD4 is a calcium-dependent enzyme.[7][10]

ParameterValueConditionsAssay TypeReference
IC50 50 nM0 mM CalciumFluorescence Polarization Binding Assay[8][9][11]
IC50 250 nM2 mM CalciumFluorescence Polarization Binding Assay[8][9][11]
IC50 50 nM0.2 mM CalciumNH3 Release Assay (functional)[11]

Selectivity Profile:

This compound demonstrates high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).

EnzymeKiKiiReference
PAD1 108 µM470 µM
PAD2 107 µM1350 µM
PAD3 2090 µM1230 µM
PAD4 6.8 µM65 µM

Signaling Pathways

PAD4-mediated NETosis is a complex process involving multiple signaling pathways. This compound's inhibition of PAD4 is a critical intervention point in this cascade. The diagram below illustrates the key signaling events leading to NET formation and the inhibitory action of this compound.

PAD4_Signaling_Pathway cluster_stimuli Stimuli cluster_upstream Upstream Signaling cluster_nuclear Nuclear Events cluster_downstream Downstream Effect PMA PMA PKC PKC PMA->PKC Pathogens Pathogens (e.g., Bacteria) ROS ROS Production Pathogens->ROS RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK PAD4_inactive PAD4 (Inactive) ERK->PAD4_inactive ROS->PAD4_inactive PAD4_active PAD4 (Active) PAD4_inactive->PAD4_active Ca2+ Citrullinated_Histones Citrullinated Histones PAD4_active->Citrullinated_Histones Citrullinates Histones Histone Arginine Chromatin_Decondensation Chromatin Decondensation Citrullinated_Histones->Chromatin_Decondensation NETosis NET Formation (NETosis) Chromatin_Decondensation->NETosis This compound This compound This compound->PAD4_active Inhibits

Caption: PAD4 signaling pathway leading to NETosis and its inhibition by this compound.

Experimental Protocols

In Vitro PAD4 Inhibition Assay (Fluorescence Polarization)

This assay measures the binding affinity of this compound to PAD4.

Methodology:

  • Reagents: Recombinant human PAD4, a fluorescently labeled probe (e.g., GSK215), assay buffer (100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT), and this compound.[10]

  • Procedure: a. Serially dilute this compound in DMSO. b. In a 384-well plate, add the assay buffer with or without calcium (e.g., 2 mM CaCl2). c. Add a fixed concentration of PAD4 (at its Kd for the probe) and the fluorescent probe (e.g., 10 nM).[8][10] d. Add the serially diluted this compound. e. Incubate for 50 minutes at room temperature.[10] f. Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.[10]

Neutrophil Extracellular Trap (NET) Formation Assay

This cell-based assay evaluates the ability of this compound to inhibit NETosis in primary neutrophils.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment: a. Plate isolated neutrophils on poly-L-lysine-coated coverslips or in multi-well plates.[12] b. Pre-treat neutrophils with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.[10][12] c. Stimulate NETosis with an agonist such as Phorbol 12-myristate 13-acetate (PMA, e.g., 50 nM), calcium ionophore (e.g., ionomycin), or bacteria for 4 hours.[3][11][12]

  • NET Visualization and Quantification: a. Immunofluorescence: Fix the cells, then stain for NET components. Use an antibody against citrullinated histone H3 (H3Cit) and a DNA counterstain like Hoechst 33342.[10] Visualize using fluorescence microscopy. NETs are identified as spread, web-like structures positive for both DNA and H3Cit. b. Quantification: Quantify NET formation by measuring the amount of extracellular DNA using a cell-impermeant DNA dye (e.g., Sytox Green) with a fluorescence plate reader, or by counting NET-forming cells from immunofluorescence images.[12]

  • Data Analysis: Compare the extent of NET formation in this compound-treated groups to the vehicle-treated control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the efficacy of this compound in inhibiting NET formation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome A Isolate Neutrophils (from human/mouse blood) B Plate Neutrophils (on coverslips or plates) A->B C Pre-incubate with this compound (or Vehicle Control) B->C D Stimulate with NETosis Inducer (e.g., PMA, Ionomycin) C->D E Fix and Stain for NETs (Anti-H3Cit & Hoechst) D->E F Fluorescence Microscopy E->F G Quantify NET Formation (Image Analysis / Plate Reader) F->G H Determine Inhibition of NETosis G->H

Caption: Workflow for evaluating this compound's inhibition of NET formation.

Conclusion

This compound is a valuable chemical probe for studying the role of PAD4 and NETosis in health and disease. Its high potency and selectivity make it a critical tool for elucidating the biological functions of PAD4 and for exploring the therapeutic potential of PAD4 inhibition in a range of pathological conditions. This guide provides foundational technical information to aid researchers in effectively utilizing this compound in their experimental designs.

References

An In-depth Technical Guide to GSK484 Hydrochloride Salt vs. Free Base for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), comparing its hydrochloride salt and free base forms. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further investigation and application of this compound.

Introduction

This compound is a critical research tool for studying the role of PAD4 in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.[1] PAD4 catalyzes the citrullination of arginine residues in proteins, a post-translational modification implicated in the formation of Neutrophil Extracellular Traps (NETs).[1] this compound acts as a reversible inhibitor of PAD4, binding to the low-calcium form of the enzyme.[2][3] It is highly selective for PAD4 over other PAD isoforms (PAD1-3).

While this compound is most commonly supplied and utilized as a hydrochloride salt for research purposes, understanding the properties of both the salt and free base forms is crucial for experimental design, formulation, and interpretation of results. The hydrochloride salt is generally favored for its improved solubility and stability.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound hydrochloride and its corresponding free base are summarized below. It is important to note that while extensive data is available for the hydrochloride salt, specific experimental data for the free base is limited in publicly available literature.

PropertyThis compound Hydrochloride SaltThis compound Free Base
IUPAC Name [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone hydrochloride[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-[1-(cyclopropylmethyl)indol-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone
CAS Number 1652591-81-5[2][3]1652629-23-6[4]
Molecular Formula C₂₇H₃₂ClN₅O₃[5]C₂₇H₃₁N₅O₃[6]
Molecular Weight 510.03 g/mol [7]473.57 g/mol [6]
Appearance Crystalline solid[3]Not specified (inferred to be solid)
Purity ≥98% (HPLC)Not specified

Solubility

The solubility of a compound is a critical factor for its use in various experimental settings. The hydrochloride salt of this compound generally exhibits enhanced solubility in aqueous solutions compared to its free base, which is described as hydrophobic.[8]

SolventThis compound Hydrochloride Salt SolubilityThis compound Free Base Solubility
Water 10 mg/mL[3]Poor water solubility[8]
DMSO 25 mg/mL[3]Not specified
Ethanol 25 mg/mL[3]Soluble (used for in vivo stock solutions)[9]
DMF 30 mg/mL[3]Not specified

Biological Activity

This compound is a potent inhibitor of PAD4. The inhibitory activity is typically reported for the hydrochloride salt, as this is the form used in most assays. The activity of the free base is expected to be comparable, as the hydrochloride salt dissociates in solution to yield the same active molecule.

ParameterValue (for this compound Hydrochloride)
IC₅₀ (PAD4, no Ca²⁺) 50 nM[7]
IC₅₀ (PAD4, 2 mM Ca²⁺) 250 nM[7]
Mechanism of Action Reversible inhibitor of PAD4, binding to the low-calcium form of the enzyme.[2][3]
Selectivity Selective for PAD4 over PAD1-3.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for this compound, the following diagrams are provided.

PAD4_NETosis_Pathway cluster_stimulus Stimulus cluster_cell Neutrophil cluster_inhibitor Inhibition Stimulus Pathogen / Inflammatory Mediator Ca_Influx Calcium Influx Stimulus->Ca_Influx ROS ROS Production PAD4_inactive PAD4 (inactive) Ca_Influx->PAD4_inactive Activates PAD4_active PAD4 (active) PAD4_inactive->PAD4_active Histone_H3 Histone H3 (Arginine) PAD4_active->Histone_H3 Citrullinates Histone_H3_Cit Histone H3 (Citrulline) Histone_H3->Histone_H3_Cit Chromatin_Decondensation Chromatin Decondensation Histone_H3_Cit->Chromatin_Decondensation NETosis NET Formation Chromatin_Decondensation->NETosis This compound This compound This compound->PAD4_active Inhibits

Caption: PAD4 signaling pathway leading to NETosis and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Neutrophil_Isolation Isolate Human/Mouse Neutrophils Preincubation Pre-incubate with This compound or Vehicle Neutrophil_Isolation->Preincubation Stimulation Stimulate with Ionophore/PMA/Bacteria Preincubation->Stimulation NET_Quantification Quantify NET Formation (e.g., Sytox Green Assay) Stimulation->NET_Quantification Histone_Citrullination Assess Histone Citrullination (Western Blot/Immunofluorescence) Stimulation->Histone_Citrullination Animal_Model Induce Disease Model (e.g., Arthritis, Sepsis) Treatment Administer this compound (e.g., i.p. injection) Animal_Model->Treatment Sample_Collection Collect Blood/Tissue Samples Treatment->Sample_Collection NET_Analysis Analyze NET Markers (e.g., MPO-DNA ELISA) Sample_Collection->NET_Analysis Histopathology Histopathological Analysis Sample_Collection->Histopathology

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

For this compound Hydrochloride:

  • For in vitro studies: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store at -20°C or -80°C. Further dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

  • For in vivo studies: A stock solution of this compound hydrochloride can be prepared in 100% ethanol (e.g., 25 mg/mL).[9] This stock solution is then diluted in sterile saline immediately before intraperitoneal (i.p.) injection. For example, a 1:50 dilution in 0.9% NaCl can be used.[10]

For this compound Free Base:

  • Due to its hydrophobic nature and poor water solubility, the free base is not typically used for aqueous-based in vitro assays without a suitable formulation.[8]

  • For in vivo administration, a formulation approach may be necessary. One described method involves dissolving the free base in an organic solvent like ethanol and then diluting it in a vehicle suitable for injection.[8]

In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
  • Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using standard methods such as density gradient centrifugation.

  • Cell Seeding: Seed the isolated neutrophils in a suitable culture plate (e.g., 96-well plate) at a density of approximately 2 x 10⁵ cells/well.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound hydrochloride (or vehicle control) for 30-60 minutes at 37°C.

  • NETosis Induction: Stimulate the neutrophils with a NET-inducing agent such as phorbol 12-myristate 13-acetate (PMA), calcium ionophore (e.g., ionomycin), or live bacteria (e.g., Staphylococcus aureus).

  • NET Quantification: After a suitable incubation period (e.g., 2-4 hours), quantify NET formation. This can be achieved by:

    • Fluorometric measurement of extracellular DNA: Use a cell-impermeable DNA dye like Sytox Green, which fluoresces upon binding to extracellular DNA in NETs.

    • Immunofluorescence microscopy: Fix and stain the cells for NET components such as citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO), along with a DNA counterstain (e.g., DAPI or Hoechst).

    • ELISA: Measure the levels of MPO-DNA complexes in the culture supernatant.

In Vivo Administration in a Mouse Model of Inflammation
  • Animal Model: Utilize a relevant mouse model of disease where NETosis is implicated, such as collagen-induced arthritis or lipopolysaccharide (LPS)-induced sepsis.

  • This compound Preparation: Prepare the this compound hydrochloride dosing solution as described in section 6.1. A typical dose for in vivo studies is in the range of 4-10 mg/kg body weight.[5][9]

  • Administration: Administer this compound or vehicle control to the mice via an appropriate route, commonly intraperitoneal (i.p.) injection. The dosing regimen will depend on the specific model and experimental design (e.g., prophylactic or therapeutic).

  • Sample Collection and Analysis: At the end of the study, collect blood and/or relevant tissues for analysis.

    • Plasma/Serum Analysis: Measure circulating markers of NETs (e.g., cell-free DNA, MPO-DNA complexes) and inflammatory cytokines.

    • Histopathology: Perform histological analysis of tissues to assess inflammation and tissue damage. Immunohistochemistry for NET markers like H3Cit can also be performed.

Stability and Storage

  • This compound Hydrochloride (Solid): Store at -20°C for long-term stability (up to 3 years).[5]

  • This compound Hydrochloride (in DMSO): Aliquot and store stock solutions at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles.

Conclusion

This compound is an invaluable tool for investigating the biological roles of PAD4 and NETosis. The hydrochloride salt is the predominantly used form in research due to its favorable solubility and well-characterized properties. While the free base is the active moiety, its poor aqueous solubility presents formulation challenges. This guide provides researchers with the necessary technical information to effectively utilize this compound in their studies, from understanding its fundamental properties to implementing detailed experimental protocols. When designing experiments, careful consideration of the compound's form, solubility, and appropriate handling is essential for obtaining reliable and reproducible results.

References

Methodological & Application

GSK484 Protocol for In Vitro Cell Culture Experiments: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the selective PAD4 inhibitor, GSK484, in cancer cell research, providing detailed methodologies for in vitro assays and a summary of its effects on various cancer cell lines.

Introduction

This compound is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in various physiological and pathological processes, including inflammation and cancer. PAD4 catalyzes the citrullination of proteins, a post-translational modification that converts arginine residues to citrulline. This process can alter protein structure and function, impacting gene regulation and the formation of neutrophil extracellular traps (NETs). In the context of oncology, aberrant PAD4 activity has been linked to tumor progression and resistance to therapy. This compound serves as a valuable chemical probe to investigate the role of PAD4 in cancer biology and as a potential therapeutic agent.

This document provides detailed protocols for utilizing this compound in in vitro cell culture experiments, guidance on data interpretation, and a summary of its reported effects on cancer cell lines.

Mechanism of Action

This compound selectively binds to the low-calcium form of the PAD4 enzyme.[1] This binding is reversible and inhibits the enzyme's ability to citrullinate its substrates, most notably histones. By preventing histone citrullination, this compound can modulate gene expression and inhibit the formation of NETs, which have been implicated in promoting cancer metastasis and creating a pro-tumorigenic microenvironment.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the experimental conditions, particularly the calcium concentration.

Assay TypeConditionTargetIC50 Value
Biochemical AssayCalcium-freePAD450 nM[2]
Biochemical Assay2 mM CalciumPAD4250 nM[2]

Studies have demonstrated that this compound can enhance the radiosensitivity of certain cancer cell lines, suggesting its potential as a combination therapy agent.

Cell LineCancer TypeEffect of this compound
Colorectal Cancer (CRC) CellsColorectal CancerPromotes radiosensitivity[1]
MDA-MB-231Triple-Negative Breast CancerEnhances radiosensitivity[3][4]
BT-549Triple-Negative Breast CancerEnhances radiosensitivity[3][4]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cancer cell viability and proliferation.

Materials:

  • This compound hydrochloride

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for Histone Citrullination

This protocol describes the detection of citrullinated histone H3 (CitH3) by Western blot to confirm the inhibitory effect of this compound on PAD4 activity within the cells.

Materials:

  • This compound hydrochloride

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-citrullinated histone H3 (e.g., at arginine residues 2, 8, and 17)

  • Primary antibody: anti-histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare the samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.

    • Quantify the band intensities to determine the relative levels of citrullinated histone H3.

Immunofluorescence for Neutrophil Extracellular Trap (NET) Formation

This protocol details the visualization of NETs by immunofluorescence to assess the inhibitory effect of this compound on NETosis.

Materials:

  • This compound hydrochloride

  • Neutrophils (isolated from fresh human blood or a suitable cell line like HL-60)

  • RPMI 1640 medium

  • Poly-L-lysine coated coverslips or chamber slides

  • NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-citrullinated histone H3 (CitH3)

  • Primary antibody: anti-myeloperoxidase (MPO) or anti-neutrophil elastase (NE)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Isolate neutrophils or culture neutrophil-like cells.

    • Seed the cells on poly-L-lysine coated coverslips in a 24-well plate at an appropriate density.

    • Allow the cells to adhere for 30-60 minutes.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

  • NET Induction:

    • Stimulate the cells with a NET-inducing agent (e.g., 25-100 nM PMA) for 2-4 hours at 37°C.

    • Include an unstimulated control group.

  • Fixation and Permeabilization:

    • Carefully wash the cells with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with primary antibodies against CitH3 and MPO (or NE) diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto glass slides using antifade mounting medium.

    • Visualize the stained cells using a fluorescence microscope. NETs will appear as web-like structures positive for DAPI, CitH3, and MPO/NE.

Mandatory Visualizations

Signaling Pathway of PAD4 Inhibition by this compound

PAD4_Inhibition_Pathway cluster_stimulus Cellular Stimuli cluster_pad4 PAD4 Activation cluster_this compound Inhibition cluster_downstream Downstream Effects Inflammatory Signals Inflammatory Signals PAD4 PAD4 Inflammatory Signals->PAD4 Carcinogenic Factors Carcinogenic Factors Carcinogenic Factors->PAD4 Citrullination Protein Citrullination PAD4->Citrullination catalyzes This compound This compound This compound->PAD4 Histone_Cit Histone Citrullination Citrullination->Histone_Cit e.g. NETosis NET Formation Citrullination->NETosis Gene_Expression Altered Gene Expression Histone_Cit->Gene_Expression Inflammation Inflammation NETosis->Inflammation Tumor_Progression Tumor Progression NETosis->Tumor_Progression Gene_Expression->Inflammation Gene_Expression->Tumor_Progression

Caption: Inhibition of PAD4 by this compound blocks protein citrullination, impacting downstream pathways.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Cancer Cell Culture GSK484_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->GSK484_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) GSK484_Treatment->Viability_Assay Western_Blot Western Blot (for CitH3) GSK484_Treatment->Western_Blot IF_Staining Immunofluorescence (for NETosis) GSK484_Treatment->IF_Staining IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Protein_Quantification Protein Expression Quantification Western_Blot->Protein_Quantification Image_Analysis NET Quantification & Visualization IF_Staining->Image_Analysis Efficacy_Assessment Assessment of this compound Efficacy IC50_Determination->Efficacy_Assessment Protein_Quantification->Efficacy_Assessment Image_Analysis->Efficacy_Assessment

Caption: Workflow for evaluating the in vitro efficacy of this compound on cancer cells.

References

Application Notes and Protocols for Utilizing GSK484 in Neutrophil Extracellular Trap (NET) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), in neutrophil extracellular trap (NET) assays. This document outlines the mechanism of action of this compound, detailed protocols for in vitro NET inhibition assays, methods for NET quantification, and relevant quantitative data.

Introduction to this compound and its Role in NETosis

Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils to trap and kill pathogens. The formation of NETs, a process termed NETosis, is implicated in the pathophysiology of various inflammatory and autoimmune diseases, thrombosis, and cancer. A critical step in NETosis is the citrullination of histones, catalyzed by the enzyme PAD4. This post-translational modification neutralizes the positive charge of arginine residues on histones, leading to chromatin decondensation.[1][2]

This compound is a potent, reversible, and highly selective inhibitor of PAD4.[3][4][5] It effectively blocks the citrullination of PAD4 target proteins within neutrophils, thereby inhibiting the formation of NETs in both mouse and human neutrophils.[3][4][6] Its specificity for PAD4 over other PAD isoforms (PAD1-3) makes it a valuable tool for studying the specific role of PAD4 in NETosis and for exploring the therapeutic potential of PAD4 inhibition.[3][4]

Quantitative Data: this compound Potency and Efficacy

The following table summarizes the key quantitative parameters of this compound for the inhibition of PAD4 and NET formation.

ParameterValueSpecies/SystemNotesReference
IC50 for PAD4 (no added Ca2+) 50 nMRecombinant Human PAD4This compound demonstrates high affinity in the absence of calcium.[3][4][5]
IC50 for PAD4 (2 mM Ca2+) 250 nMRecombinant Human PAD4Potency is slightly lower in the presence of high calcium concentrations.[5]
Effective Concentration for in vitro NET Inhibition 10 µMMouse and Human NeutrophilsPre-treatment with 10 µM this compound dramatically diminishes ionomycin-induced citrullination and NET formation in mouse neutrophils.[6] A similar concentration is effective in inhibiting NET formation in human neutrophils stimulated with various agonists.[7][6][7]
In vivo Dosage for NET Inhibition 4 mg/kgMouseDaily administration of 4 mg/kg this compound has been shown to suppress tumor-induced NETosis and reduce NET accumulation at sites of intimal injury.[1][8][1][8]

Signaling Pathway of PAD4-Dependent NETosis

The following diagram illustrates the central role of PAD4 in the signaling cascade leading to NET formation. Various stimuli can trigger signaling pathways that converge on the activation of PAD4, leading to histone citrullination and subsequent chromatin decondensation, a hallmark of NETosis.

NETosis_Pathway PMA PMA PKC PKC PMA->PKC Ionomycin Ionomycin Ca_Influx Calcium Influx Ionomycin->Ca_Influx Bacteria Bacteria ROS ROS Production Bacteria->ROS Bacteria->Ca_Influx PKC->ROS NE_translocation NE Translocation to Nucleus ROS->NE_translocation PAD4_activation PAD4 Activation Ca_Influx->PAD4_activation Chromatin_Decon Chromatin Decondensation NE_translocation->Chromatin_Decon Histone_Cit Histone Citrullination PAD4_activation->Histone_Cit Histone_Cit->Chromatin_Decon NET_Release NET Release Chromatin_Decon->NET_Release This compound This compound This compound->PAD4_activation

Caption: Signaling pathway of PAD4-dependent NETosis and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulant (e.g., Sodium Citrate)

  • Dextran solution

  • Ficoll-Paque

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium

Procedure:

  • Collect whole blood in tubes containing an anticoagulant.

  • Perform dextran sedimentation to separate erythrocytes.

  • Carefully layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient.

  • Centrifuge to separate mononuclear cells from granulocytes.

  • Collect the granulocyte pellet.

  • Perform hypotonic lysis of remaining red blood cells using RBC Lysis Buffer.

  • Wash the neutrophil pellet with PBS.

  • Resuspend the purified neutrophils in RPMI 1640 medium for use in assays.

Protocol 2: In Vitro NET Inhibition Assay using this compound

This protocol details the steps to assess the inhibitory effect of this compound on NET formation in isolated neutrophils.

Materials:

  • Isolated human or mouse neutrophils

  • This compound (and a control compound, e.g., GSK106)

  • NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), Ionomycin, or bacteria)

  • Cell culture plates (e.g., 96-well plates)

  • Culture medium (e.g., RPMI 1640)

  • Fluorescent DNA dye (e.g., Sytox Green or Hoechst 33342)

  • Fixative (e.g., 4% Paraformaldehyde)

  • Permeabilization buffer (if performing immunofluorescence)

  • Antibodies for immunofluorescence (e.g., anti-MPO, anti-Neutrophil Elastase, anti-citrullinated Histone H3)

  • Fluorescence microscope or plate reader

Experimental Workflow Diagram:

Experimental_Workflow A Isolate Neutrophils B Seed Neutrophils in Plate A->B C Pre-treat with this compound (e.g., 10 µM, 15-30 min) B->C D Stimulate with NET Inducer (e.g., PMA, 4 hours) C->D E Add DNA Dye (e.g., Sytox Green) D->E G Fix and Stain for Immunofluorescence D->G F Quantify Extracellular DNA (Plate Reader) E->F H Image and Quantify NETs (Microscopy) G->H

Caption: Workflow for in vitro NET inhibition assay using this compound.

Procedure:

  • Cell Seeding: Seed isolated neutrophils onto poly-L-lysine coated coverslips in a 24-well plate or directly into a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well).

  • Inhibitor Pre-treatment: Pre-incubate the neutrophils with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for 15-30 minutes at 37°C.[7]

  • NET Induction: Stimulate the neutrophils with a NET-inducing agent such as PMA (e.g., 50 nM) or ionomycin (e.g., 4 µM) for a duration of 3-4 hours at 37°C.[7]

  • Quantification of NETs:

    • Method A: Extracellular DNA Quantification: Add a non-cell-permeable DNA dye like Sytox Green to the wells.[9] Measure the fluorescence using a plate reader. An increase in fluorescence indicates the release of extracellular DNA, a proxy for NET formation.

    • Method B: Immunofluorescence Microscopy:

      • Fix the cells with 4% paraformaldehyde.

      • Permeabilize the cells if necessary.

      • Incubate with primary antibodies against NET components such as myeloperoxidase (MPO), neutrophil elastase (NE), or citrullinated histone H3 (CitH3).[6]

      • Incubate with fluorescently labeled secondary antibodies.

      • Counterstain the DNA with a dye like Hoechst 33342 or DAPI.[6]

      • Visualize and quantify the NETs using a fluorescence microscope. NETs are identified by the presence of extracellular web-like structures positive for both DNA and the specific NET marker.[6]

Troubleshooting and Considerations

  • Cell Viability: Ensure high viability of isolated neutrophils as this can affect their ability to form NETs.

  • Stimulus and Incubation Time: The optimal concentration of the stimulus and the incubation time for NET formation can vary. It is recommended to perform a time-course and dose-response experiment for your specific conditions.

  • Specificity of Quantification: While measuring extracellular DNA is a common method for quantifying NETs, it is not entirely specific as DNA can also be released during other forms of cell death.[10] Combining this with immunofluorescence for specific NET markers enhances the specificity of the assay.[9][11]

  • This compound Solubility and Stability: Prepare fresh dilutions of this compound from a stock solution in DMSO for each experiment.

By following these guidelines, researchers can effectively utilize this compound as a tool to investigate the role of PAD4-dependent NETosis in various physiological and pathological processes.

References

Application Notes and Protocols for Western Blot Analysis of PAD4 Inhibition by GSK484

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, where arginine residues are converted to citrulline.[1][2][3] This modification plays a significant role in various physiological and pathological processes, including gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[4][5] Dysregulation of PAD4 activity has been implicated in several diseases, including autoimmune disorders like rheumatoid arthritis, cardiovascular diseases, and cancer.[6][7] GSK484 is a potent, selective, and reversible inhibitor of PAD4, making it a valuable tool for studying the biological functions of this enzyme and for potential therapeutic development.[8][9] These application notes provide detailed protocols for utilizing this compound in Western blot analysis to assess PAD4 inhibition.

Mechanism of Action of this compound

This compound selectively targets PAD4 over other PAD isozymes (PAD1-3).[8] It binds to a calcium-deficient form of the PAD4 enzyme, exhibiting a mixed mode of inhibition.[1][6] This interaction prevents the enzyme from catalyzing the citrullination of its target proteins, such as histones.[1][10] The inhibition of histone citrullination is a key indicator of this compound's efficacy and can be readily assessed by Western blotting.

Quantitative Data Summary

The inhibitory potency of this compound on PAD4 activity has been determined in various assays. The following table summarizes key quantitative data for easy reference.

ParameterValueCalcium ConcentrationAssay TypeReference
IC50 50 nM0 mMFluorescence Polarization Binding Assay[8][9]
IC50 250 nM2 mMFluorescence Polarization Binding Assay[8]
IC50 200 nM (GSK199, a related compound)0 mMBinding Assay[1][6]
IC50 1 µM (GSK199, a related compound)2 mMBinding Assay[1][6]
Effective in vitro Concentration 10 µMNot SpecifiedInhibition of NET formation in neutrophils[1][6]
Effective in vivo Dosage 4 mg/kgNot ApplicableSuppression of NETosis in mice[5]

Signaling Pathway of PAD4 Activation and Inhibition by this compound

The activation of PAD4 is a key step in the process of NETosis. Various stimuli can trigger a signaling cascade that leads to an increase in intracellular calcium levels. This rise in calcium is a critical event for PAD4 activation. Once activated, PAD4 translocates to the nucleus and citrullinates histones, leading to chromatin decondensation and the eventual release of NETs. This compound exerts its inhibitory effect by binding to PAD4, preventing it from citrullinating its substrates.

PAD4_Pathway cluster_stimuli Stimuli cluster_cell Neutrophil cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli PMA, Ionomycin, LPS, etc. ROS ROS Generation (NADPH Oxidase) Stimuli->ROS Ca_Influx ↑ Intracellular Ca²⁺ ROS->Ca_Influx PAD4_inactive Inactive PAD4 Ca_Influx->PAD4_inactive Activation PAD4_active Active PAD4 PAD4_inactive->PAD4_active Translocation This compound This compound This compound->PAD4_inactive Inhibition Histones Histones (e.g., H3) PAD4_active->Histones Citrullination Cit_Histones Citrullinated Histones PAD4_active->Cit_Histones Chromatin Chromatin Decondensation Cit_Histones->Chromatin NETosis NETosis Chromatin->NETosis

Caption: PAD4 activation pathway leading to NETosis and its inhibition by this compound.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the general workflow for assessing PAD4 inhibition using Western blot.

WB_Workflow A 1. Cell Culture & Treatment (e.g., Neutrophils + Stimulus ± this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane (e.g., PVDF) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-Citrullinated Histone H3, Anti-PAD4) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

Caption: Experimental workflow for Western blot analysis of PAD4 inhibition.

Detailed Experimental Protocols

Protocol 1: Cell Culture, Treatment, and Lysis
  • Cell Culture: Culture cells of interest (e.g., HEK293 cells stably expressing PAD4, or primary neutrophils) under standard conditions.[9]

  • Treatment:

    • Pre-incubate cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 20 minutes) at 37°C.[1][9]

    • Stimulate the cells with an appropriate agonist to induce PAD4 activity (e.g., calcium ionophore A23187, PMA, or LPS) for a defined period (e.g., 30 minutes to 4 hours).[1][2]

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer or a buffer containing 50 mM Tris-Cl, pH 7.4, 150 mM NaCl, 1.5 mM MgCl₂, 5% glycerol, 0.4% NP-40, 1 mM DTT) supplemented with protease and phosphatase inhibitors.[9]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

Protocol 2: Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample in the subsequent Western blot analysis.

Protocol 3: Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C with gentle agitation.

    • To assess PAD4 inhibition, use an antibody that detects citrullinated proteins, such as an anti-citrullinated histone H3 (CitH3) antibody.

    • To confirm equal PAD4 expression across samples, a separate blot can be probed with an anti-PAD4 antibody.

    • A loading control, such as an anti-β-actin or anti-GAPDH antibody, should also be used to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody host species for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

Protocol 4: Data Analysis
  • Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the target protein band (e.g., CitH3) to the intensity of the loading control band (e.g., β-actin) for each sample.

  • Comparison: Compare the normalized band intensities of the this compound-treated samples to the vehicle-treated control to determine the extent of PAD4 inhibition. The results can be expressed as a percentage of inhibition.[11]

Logical Relationship of PAD4 Inhibition Assessment

The following diagram illustrates the logical flow for concluding that this compound inhibits PAD4 activity based on Western blot results.

Logic_Diagram A Observation: Decreased citrullinated histone H3 levels in this compound-treated cells (Western Blot) D Conclusion: The observed decrease in histone H3 citrullination is due to the inhibition of PAD4 activity by this compound. A->D B Premise 1: PAD4 is the enzyme that citrullinates histone H3. B->D C Premise 2: This compound is a known inhibitor of PAD4. C->D

Caption: Logical framework for interpreting Western blot results on PAD4 inhibition.

References

Application Notes and Protocols for GSK484 in Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK484, a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4), in colorectal cancer (CRC) research models. The protocols outlined below are based on established methodologies and aim to facilitate the investigation of this compound's therapeutic potential in CRC.

Introduction to this compound and its Mechanism of Action in Colorectal Cancer

This compound is a potent and selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1] In the context of colorectal cancer, PAD4 has emerged as a significant therapeutic target. Elevated expression of PAD4 is observed in CRC tissues and is associated with a poor prognosis.[2]

The anti-cancer effects of this compound in colorectal cancer models are primarily attributed to two key mechanisms:

  • Increased Radiosensitivity: this compound treatment has been shown to enhance the sensitivity of colorectal cancer cells to radiation therapy.[2] This effect is linked to the promotion of DNA double-strand breaks, leading to increased cell death in irradiated cancer cells.[2]

  • Inhibition of Neutrophil Extracellular Traps (NETs): PAD4 plays a crucial role in the formation of NETs, which are web-like structures composed of DNA, histones, and granular proteins released by neutrophils. NETs have been implicated in cancer progression and metastasis. This compound effectively inhibits NET formation in the context of colorectal cancer, both in vitro and in vivo.[2]

Furthermore, emerging research points to the involvement of the PAD4/GSK3β/CDKN1A signaling axis in CRC progression. PAD4 can citrullinate and promote the nuclear translocation of glycogen synthase kinase-3β (GSK3β), leading to the degradation of the cyclin-dependent kinase inhibitor 1 (CDKN1A), a critical cell cycle regulator.[3][4] By inhibiting PAD4, this compound is postulated to interfere with this pathway, thereby impeding cancer cell growth and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and application of this compound in colorectal cancer research models.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTargetValueConditionsReference
IC₅₀PAD4 Enzyme50 nMIn the absence of Calcium[1]
IC₅₀PAD4 Enzyme250 nMIn the presence of 2 mM Calcium[1]

Table 2: In Vivo Dosing for this compound in Xenograft Models

Animal ModelTumor TypeDosing RegimenApplicationReference
Nude MiceColorectal Cancer Xenograft4 mg/kg, intraperitoneal injectionInvestigation of radiosensitization and NETs inhibition[5]

Note: The referenced study demonstrates the use of this dosing regimen in a colitis model, which is relevant to inflammation-associated colorectal cancer. Specific tumor growth inhibition percentages for this compound in colorectal cancer xenograft models are not detailed in the currently available literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound in colorectal cancer research.

GSK484_Mechanism_of_Action This compound Mechanism of Action in Colorectal Cancer cluster_this compound This compound cluster_pad4 PAD4 Enzyme cluster_effects Downstream Effects cluster_outcomes Cellular Outcomes This compound This compound PAD4 PAD4 This compound->PAD4 Inhibits Citrullination Protein Citrullination PAD4->Citrullination Catalyzes Radiosensitivity Increased Radiosensitivity PAD4->Radiosensitivity Inhibition Increases NETs NET Formation Citrullination->NETs Leads to GSK3b GSK3β Nuclear Translocation Citrullination->GSK3b Promotes Apoptosis Apoptosis NETs->Apoptosis Inhibition Promotes CellCycleArrest Cell Cycle Arrest GSK3b->CellCycleArrest Impacts CellCycleArrest->Apoptosis

Caption: Mechanism of this compound in colorectal cancer.

Experimental_Workflow_In_Vitro In Vitro Evaluation of this compound in Colorectal Cancer Cells cluster_assays start Start: Colorectal Cancer Cell Lines (e.g., HCT116, SW480) treatment Treat with this compound (various concentrations) start->treatment assays Perform Cellular Assays treatment->assays viability Cell Viability (MTT/Crystal Violet) clonogenic Clonogenic Survival (with/without Radiation) apoptosis Apoptosis (TUNEL Assay) western Western Blot (PAD4, Cit-H3, etc.) analysis Data Analysis viability->analysis clonogenic->analysis apoptosis->analysis western->analysis end End: Determine IC50, Radiosensitizing Effect, Apoptotic Induction, Protein Expression Changes analysis->end

Caption: In vitro experimental workflow for this compound.

Experimental_Workflow_In_Vivo In Vivo Evaluation of this compound in a Colorectal Cancer Xenograft Model start Start: Implant CRC cells (e.g., HCT116) into immunocompromised mice tumor_growth Allow tumors to reach palpable size start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer this compound (e.g., 4 mg/kg, i.p.) +/- Radiation randomization->treatment monitoring Monitor tumor growth and animal well-being treatment->monitoring endpoint Endpoint: Sacrifice mice and collect tumors monitoring->endpoint analysis Analyze tumors: - Tumor weight & volume - Immunohistochemistry - Western Blot endpoint->analysis

Caption: In vivo experimental workflow for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in colorectal cancer research models.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on colorectal cancer cell lines.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for PAD4 and Citrullinated Histone H3

Objective: To assess the effect of this compound on PAD4 expression and its enzymatic activity by measuring the levels of citrullinated histone H3.

Materials:

  • Colorectal cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-PAD4, anti-citrullinated Histone H3 (Cit-H3), anti-Histone H3, and anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000 for most antibodies.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Clonogenic Survival Assay

Objective: To evaluate the radiosensitizing effect of this compound on colorectal cancer cells.[6]

Materials:

  • Colorectal cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates or 100 mm dishes

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Treat cells with a non-lethal concentration of this compound (e.g., below the IC₂₀) for a predetermined time (e.g., 24 hours).

  • Trypsinize the cells and count them.

  • Seed a known number of cells (ranging from 200 to 5000 cells, depending on the radiation dose) into 6-well plates or 100 mm dishes.

  • Allow the cells to attach for 4-6 hours.

  • Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a cluster of at least 50 cells).

  • Fix the colonies with methanol and stain with crystal violet solution.

  • Count the number of colonies in each plate.

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

  • Plot the surviving fraction as a function of the radiation dose on a log-linear scale to generate cell survival curves and determine the dose enhancement ratio (DER).

Protocol 4: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect apoptosis (DNA fragmentation) in colorectal cancer cells treated with this compound.[7]

Materials:

  • Colorectal cancer cells grown on coverslips or chamber slides

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Commercially available TUNEL assay kit (follow the manufacturer's instructions)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells with PBS and permeabilize with the permeabilization solution for 5-15 minutes on ice.

  • Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.

  • Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

  • Mount the coverslips on microscope slides.

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

  • Quantify the percentage of TUNEL-positive cells.

Protocol 5: In Vivo Colorectal Cancer Xenograft Model

Objective: To assess the in vivo efficacy of this compound in inhibiting colorectal cancer tumor growth, alone or in combination with radiation.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Colorectal cancer cells (e.g., HCT116)

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • Calipers

  • Radiation source

Procedure:

  • Subcutaneously inject 1-5 x 10⁶ colorectal cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.[8]

  • Monitor the mice for tumor formation.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, radiation, this compound + radiation).

  • Administer this compound (e.g., 4 mg/kg, i.p.) daily or as determined by pharmacokinetic studies.[5]

  • For combination therapy groups, irradiate the tumors with a clinically relevant dose of radiation.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice throughout the experiment.

  • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Measure the final tumor weight and volume.

  • Analyze the tumors by immunohistochemistry or Western blotting for biomarkers of interest.

Conclusion

This compound represents a promising therapeutic agent for colorectal cancer by targeting the PAD4 enzyme. Its ability to enhance radiosensitivity and inhibit the pro-tumorigenic effects of NETs provides a strong rationale for its further investigation in preclinical and clinical settings. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of colorectal cancer.

References

Application Notes and Protocols for GSK484 in Triple-Negative Breast Cancer (TNBC) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it challenging to treat with targeted therapies. Radiotherapy is a cornerstone of TNBC treatment, but resistance remains a significant clinical hurdle.

Recent preclinical studies have identified GSK484, a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), as a promising agent for enhancing the efficacy of radiotherapy in TNBC.[1][2][3][4] this compound sensitizes TNBC cells to irradiation by inhibiting autophagy, a cellular process that can promote cancer cell survival under stress.[1][2][3][4] These application notes provide a summary of the key findings and detailed protocols for utilizing this compound in TNBC research.

Mechanism of Action

This compound enhances the radiosensitivity of TNBC cells by inhibiting irradiation-induced autophagy.[1][2][3][4] This mechanism involves the c-Jun N-terminal kinase (JNK) signaling pathway.[3][5] In response to radiation-induced stress, TNBC cells typically upregulate autophagy as a survival mechanism. This compound treatment counteracts this by preventing the formation of autophagosomes, leading to an accumulation of DNA damage and increased apoptosis in irradiated TNBC cells.[1][2][3]

Key molecular events associated with this compound's mechanism of action in combination with irradiation (IR) include:

  • Inhibition of Autophagy: this compound reverses the IR-induced increase in the levels of autophagy-related proteins ATG5 and ATG7, and prevents the degradation of p62.[2][3][4]

  • Induction of Apoptosis: The combination of this compound and IR leads to increased levels of cleaved caspase-3 and Bax, and decreased levels of the anti-apoptotic protein Bcl-2.[3]

  • Enhanced DNA Damage: this compound treatment increases the number of γH2A.X foci, a marker of DNA double-strand breaks, in irradiated TNBC cells.[3]

cluster_0 Cellular Response to Irradiation (IR) cluster_1 Effect of this compound IR Irradiation DNA_Damage DNA Damage IR->DNA_Damage JNK_Activation JNK Pathway Activation DNA_Damage->JNK_Activation Autophagy Autophagy Induction (ATG5, ATG7 ↑, p62 ↓) JNK_Activation->Autophagy Autophagy_Inhibition Autophagy Inhibition JNK_Activation->Autophagy_Inhibition This compound inhibits Cell_Survival Cell Survival and Radioresistance Autophagy->Cell_Survival This compound This compound PAD4_Inhibition PAD4 Inhibition This compound->PAD4_Inhibition PAD4_Inhibition->Autophagy_Inhibition via JNK pathway modulation Apoptosis Increased Apoptosis Autophagy_Inhibition->Apoptosis Radiosensitization Radiosensitization Apoptosis->Radiosensitization

Caption: Signaling pathway of this compound in TNBC radiosensitization.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in TNBC cell lines.

Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines

Cell LineAssayParameterValueReference
MDA-MB-231Cell ViabilityIC5018.76 ± 0.11 µM[6]
BT-549Cell ViabilityIC50Not explicitly stated[3]

Note: The exact IC50 for BT-549 was not available in the reviewed literature but is expected to be in a similar micromolar range based on the primary study.

Table 2: Effect of this compound on TNBC Cell Migration and Invasion (Transwell Assay)

Cell LineTreatmentRelative Migration (%)Relative Invasion (%)Reference
MDA-MB-231Control100100[3]
This compoundData not numerically specified, but significant reduction observedData not numerically specified, but significant reduction observed[3]
IRData not numerically specified, but significant reduction observedData not numerically specified, but significant reduction observed[3]
This compound + IRData not numerically specified, but significantly greater reduction than single treatmentsData not numerically specified, but significantly greater reduction than single treatments[3]
BT-549Control100100[3]
This compoundData not numerically specified, but significant reduction observedData not numerically specified, but significant reduction observed[3]
IRData not numerically specified, but significant reduction observedData not numerically specified, but significant reduction observed[3]
This compound + IRData not numerically specified, but significantly greater reduction than single treatmentsData not numerically specified, but significantly greater reduction than single treatments[3]

Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model

Treatment GroupTumor GrowthReference
Vehicle ControlBaseline tumor growth[3][5]
This compound aloneModerate tumor growth inhibition[3][5]
Irradiation (IR) aloneModerate tumor growth inhibition[3][5]
This compound + IRSignificant reduction in tumor growth compared to single treatments[3][5]

Experimental Protocols

Cell Culture

TNBC cell lines MDA-MB-231 and BT-549 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

start Start culture Culture TNBC cells (MDA-MB-231, BT-549) in RPMI-1640 + 10% FBS start->culture incubate Incubate at 37°C, 5% CO2 culture->incubate passage Passage cells upon reaching 70-80% confluency incubate->passage passage->culture end Cells ready for experiments passage->end

Caption: General workflow for TNBC cell culture.
Cell Viability Assay (MTT Assay)

  • Seed TNBC cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 value using appropriate software.

Transwell Migration and Invasion Assay
  • For the invasion assay, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is required.

  • Seed 5 x 10⁴ TNBC cells in serum-free medium in the upper chamber.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Add this compound and/or expose the cells to irradiation as per the experimental design.

  • Incubate for 24 hours at 37°C.

  • Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Count the stained cells in several random fields under a microscope.

Western Blot Analysis
  • Lyse the treated TNBC cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., PAD4, ATG5, ATG7, p62, LC3, cleaved caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

start Start lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Milk transfer->blocking primary_ab Primary Antibody Incubation (overnight) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour) primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end Analysis detection->end

Caption: Workflow for Western Blot analysis.
In Vivo Xenograft Study

  • Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the flank of female athymic nude mice (4-6 weeks old).

  • When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into four groups: Vehicle control, this compound alone, Irradiation (IR) alone, and this compound + IR.

  • For the this compound groups, administer this compound at a dose of 4 mg/kg via intraperitoneal injection daily.

  • For the irradiation groups, expose the tumors to a single dose of 15 Gy X-ray irradiation.

  • Measure tumor volume and body weight every 3-4 days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • After a predetermined period (e.g., 21-28 days), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blot).

Conclusion

This compound demonstrates significant potential as a radiosensitizing agent for the treatment of triple-negative breast cancer. The protocols outlined in these application notes provide a framework for further investigation into the efficacy and mechanism of action of this compound in preclinical TNBC models. These studies are crucial for advancing our understanding of PAD4 inhibition as a therapeutic strategy and for the development of novel combination therapies for this challenging disease.

References

Application Notes and Protocols: GSK484 in Experimental Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK484, a selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4), in experimental models of colitis. The information is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound in inflammatory bowel disease (IBD).

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) and Crohn's disease (CD) being the most common forms. A key feature of IBD pathogenesis is the excessive infiltration of neutrophils into the intestinal mucosa.[1] Activated neutrophils can release neutrophil extracellular traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins.[1] While NETs are involved in trapping pathogens, their overproduction can contribute to tissue damage and sustained inflammation in IBD.[1][2][3]

The formation of NETs is critically dependent on the enzyme Peptidyl Arginine Deiminase 4 (PAD4), which catalyzes the citrullination of histones, leading to chromatin decondensation.[1][2][3][4] this compound is a potent and selective inhibitor of PAD4 and has been investigated as a tool to modulate NET formation in inflammatory conditions.[1][4] This document details the experimental use of this compound in a preclinical model of colitis, summarizing key data and providing detailed protocols.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of this compound in a dextran sodium sulfate (DSS)-induced colitis mouse model.[1]

Table 1: Experimental Groups and Treatment Regimen

GroupTreatmentAnimal ModelInduction AgentThis compound DosageAdministration RouteFrequencyDuration
ControlVehicleMale C57BL/6 miceNormal drinking waterN/AN/AN/A9 days
DSSVehicleMale C57BL/6 mice2% w/v DSS in drinking waterN/AIntraperitoneal injection4 times over 9 days9 days
DSS + this compoundThis compoundMale C57BL/6 mice2% w/v DSS in drinking water4 mg/kgIntraperitoneal injection4 times over 9 days9 days

Table 2: Summary of Key Findings

ParameterDSS GroupDSS + this compound GroupOutcome
Mucosal NET DensitySignificantly increasedSignificantly diminished to levels similar to controlThis compound effectively reduces NET formation in the colon.[1][2]
Disease Activity Index (DAI)ElevatedLimited improvementThis compound showed limited effect on clinical symptoms like weight loss, stool consistency, and rectal bleeding.[1][2]
Colon Histoarchitectural DamageSevereNot recoveredThis compound did not improve DSS-induced histological damage.[1][2][3]
Goblet Cell LossSignificantNot reducedThis compound failed to prevent the loss of mucin-producing goblet cells.[1][2][3]
Inflammatory Markers (e.g., Calprotectin)ElevatedNo significant effectThe selected dosage of this compound did not reduce key inflammatory markers.[1]
Antioxidant Protein LevelsAlteredNo significant effectThis compound did not modulate the antioxidant response in this model.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the study.

DSS-Induced Colitis Model

This protocol describes the induction of acute colitis in mice using Dextran Sodium Sulfate (DSS).

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Dextran Sodium Sulfate (DSS), molecular weight 36-50 kDa

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Prepare a 2% (w/v) DSS solution by dissolving DSS powder in sterile drinking water.

  • Provide the 2% DSS solution to the experimental groups as their sole source of drinking water ad libitum.

  • The control group receives normal sterile drinking water.

  • Replace the DSS solution with a freshly prepared solution every 3 days.[1]

  • Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces.

  • The typical duration for inducing acute colitis is 9 days.[1]

This compound Administration

This protocol outlines the preparation and administration of this compound to the experimental animals.

Materials:

  • This compound

  • Appropriate vehicle for solubilization (e.g., sterile saline or as recommended by the supplier)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The final concentration should be calculated to deliver a dose of 4 mg/kg body weight.

  • On the designated treatment days (4 times over the 9-day study period), weigh each mouse to determine the precise volume of this compound solution to be administered.[1]

  • Administer the calculated volume of this compound solution via intraperitoneal (IP) injection.

  • The control and DSS-only groups should receive an equivalent volume of the vehicle via IP injection on the same schedule.

Assessment of Disease Activity Index (DAI)

The DAI is a scoring system used to quantify the clinical symptoms of colitis.

Procedure:

  • Record the body weight, stool consistency, and presence of rectal bleeding for each mouse daily.

  • Assign scores based on the following criteria:

    • Weight Loss: 0 (0-1%), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

    • Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

    • Rectal Bleeding: 0 (none), 2 (visible blood), 4 (gross bleeding)

  • Calculate the DAI score for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding and dividing by 3.

Histological Analysis

Histological examination of the colon is crucial for assessing the extent of inflammation and tissue damage.

Materials:

  • Phosphate-buffered saline (PBS)

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Alcian blue staining reagents

Procedure:

  • At the end of the experiment, euthanize the mice and carefully dissect the entire colon.

  • Measure the length of the colon.

  • Flush the colon with ice-cold PBS to remove fecal matter.

  • Fix the colon tissue in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissue and embed it in paraffin wax.

  • Section the paraffin-embedded tissue at 5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • For general morphology and inflammation assessment, stain the sections with H&E.

  • To assess goblet cell numbers and mucin production, stain adjacent sections with Alcian blue.[1]

  • Examine the stained sections under a microscope and score for histological damage based on criteria such as inflammatory cell infiltration, epithelial erosion, and crypt damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflow.

G cluster_neutrophil Neutrophil cluster_inhibition Inhibition by this compound Inflammatory Stimuli Inflammatory Stimuli PAD4 PAD4 Inflammatory Stimuli->PAD4 Activates Histone Citrulline Histone Citrulline PAD4->Histone Citrulline Citrullinates Histone Arginine Histone Arginine Histone Arginine->PAD4 Substrate Chromatin Decondensation Chromatin Decondensation Histone Citrulline->Chromatin Decondensation NET Formation NET Formation Chromatin Decondensation->NET Formation Tissue Damage & Inflammation Tissue Damage & Inflammation NET Formation->Tissue Damage & Inflammation This compound This compound This compound->PAD4 Inhibits

Caption: this compound inhibits PAD4-mediated histone citrullination, a critical step in NET formation.

G Start Start Induce Colitis (DSS) Induce Colitis (DSS) Start->Induce Colitis (DSS) Administer this compound Administer this compound Induce Colitis (DSS)->Administer this compound Daily Monitoring (DAI) Daily Monitoring (DAI) Administer this compound->Daily Monitoring (DAI) Tissue Collection Tissue Collection Daily Monitoring (DAI)->Tissue Collection Histological Analysis Histological Analysis Tissue Collection->Histological Analysis Biomarker Analysis Biomarker Analysis Tissue Collection->Biomarker Analysis Data Analysis Data Analysis Histological Analysis->Data Analysis Biomarker Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for evaluating this compound in a DSS-induced colitis model.

Conclusion and Future Directions

The available data indicates that this compound effectively reduces the formation of NETs in the colonic mucosa in the DSS-induced colitis model.[1] However, at the investigated dosage of 4 mg/kg administered four times over nine days, this compound did not translate this mechanistic effect into a significant improvement in clinical symptoms or histological markers of colitis.[1][2][3] This suggests that either NETs are not the primary drivers of pathology in this specific model, or that a different dosing regimen (e.g., higher dose or more frequent administration) may be required to achieve a therapeutic effect.[1][2][3]

Future research should explore a broader dose-range of this compound and different treatment schedules to fully elucidate its therapeutic potential. Additionally, investigating the efficacy of this compound in other experimental models of colitis, such as the TNBS-induced model, could provide further insights into its mechanism of action and potential clinical utility in IBD. Combining this compound with other anti-inflammatory agents could also be a promising therapeutic strategy.

References

Application Notes and Protocols for In Vivo Administration of GSK484 via Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (IP) administration of GSK484 for in vivo studies. This compound is a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4), an enzyme crucial for the formation of neutrophil extracellular traps (NETs).[1][2] By inhibiting PAD4, this compound prevents the citrullination of histones, a key step in chromatin decondensation required for NETosis.[3] This mechanism makes this compound a valuable tool for investigating the role of NETs in various pathological conditions.

Data Presentation: this compound In Vivo IP Injection Parameters

The following table summarizes the quantitative data from various studies that have utilized this compound administered via IP injection in murine models. This allows for easy comparison of dosages, vehicles, and treatment regimens across different disease models.

Parameter Study 1: Cancer-Associated Kidney Injury Study 2: Acute Liver Failure Study 3: Experimental Colitis Study 4: Renal Ischemia-Reperfusion Study 5: Sepsis-Induced Lung Injury
Animal Model MMTV-PyMT miceC57BL/6J miceC57BL/6 miceC57BL/6 miceC57BL/6 mice
Dosage 4 mg/kg[3]20 mg/kg[4]4 mg/kg[5][6]4 mg/kg[7]4 mg/kg[8]
Vehicle 99.9% Ethanol and 0.9% NaCl[3]Not explicitly stated100% Ethanol and sterile saline[5]99.9% Ethanol and sterile saline[7]Not explicitly stated
Stock Solution 25 mg/mL in 99.9% ethanol[3][5][7]Not explicitly stated25 mg/mL in 100% ethanol[5]25 mg/mL in 99.9% ethanol[7]Not explicitly stated
Final Dilution 1:50 in 0.9% NaCl[3][7]Not explicitly statedDiluted with sterile saline[5]1:50 in sterile saline[7]Not explicitly stated
Injection Volume 200 µL/mouse[3][7]Not explicitly statedNot explicitly stated200 µL/mouse[7]Not explicitly stated
Frequency Daily for 1 week[3]Single dose 24 hours before D-GalN/LPS injection[4]4 times over 9 days (every second day)[5][6]Daily for 3 days before operation[7]Single dose on the second day after surgery[8]
Reported Effect Reverted signs of kidney dysfunction[3]Attenuated acute liver failure[4]Diminished NET density in colon mucosa[5][6]Reduced remote lung injury[7]Ameliorated endothelial dysfunction[8]

Experimental Protocols

This section provides a detailed methodology for the preparation and intraperitoneal administration of this compound for in vivo studies, synthesized from the cited literature.

Materials:

  • This compound powder (e.g., from Cayman Chemicals)[3]

  • 99.9% or 100% Ethanol (ACS grade or higher)[3][5][7]

  • Sterile 0.9% Sodium Chloride (NaCl) solution (sterile saline)[3][5][7]

  • Sterile microcentrifuge tubes

  • Sterile syringes (e.g., insulin syringes) and needles (e.g., 27-30 gauge)[5]

  • Vortex mixer

  • Analytical balance

Protocol for Preparation of this compound Solution (4 mg/kg dose):

  • Stock Solution Preparation (25 mg/mL):

    • Aseptically weigh the required amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve this compound in 99.9% or 100% ethanol to a final concentration of 25 mg/mL.[3][5][7]

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -30°C.[5]

  • Working Solution Preparation (for a 20g mouse):

    • The target dose is 4 mg/kg. For a 20g (0.02 kg) mouse, the required dose is 4 mg/kg * 0.02 kg = 0.08 mg.

    • Calculate the volume of the 25 mg/mL stock solution needed: 0.08 mg / 25 mg/mL = 0.0032 mL or 3.2 µL.

    • Shortly before injection, prepare the working solution by diluting the stock solution 1:50 in sterile 0.9% NaCl.[3][7]

    • To prepare a sufficient volume for injection and to ensure accurate pipetting, a larger volume of the working solution can be prepared. For example, to prepare 1 mL of the working solution, add 20 µL of the 25 mg/mL stock solution to 980 µL of sterile 0.9% NaCl.

    • This results in a final concentration of 0.5 mg/mL.

  • Injection:

    • The final injection volume is typically 200 µL per mouse.[3][7]

    • To administer 0.08 mg to a 20g mouse, inject 160 µL of the 0.5 mg/mL working solution. The injection volume can be adjusted based on the final concentration of the working solution, with 200 µL being a common volume for IP injections in mice.

    • Administer the this compound solution via intraperitoneal injection using a sterile syringe and needle.

Note on Vehicle Control:

For control groups, a vehicle solution should be prepared and administered in the same manner, omitting this compound. The vehicle solution should consist of the same final concentration of ethanol and saline as the drug solution.[7]

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway inhibited by this compound. This compound acts as a PAD4 inhibitor, preventing the citrullination of histones, a critical step in the formation of Neutrophil Extracellular Traps (NETs).

GSK484_Signaling_Pathway cluster_neutrophil Neutrophil Stimuli Inflammatory Stimuli PAD4 PAD4 Activation Stimuli->PAD4 Cit_Histone Citrullinated Histone (H3Cit) PAD4->Cit_Histone Citrullination Histone Histone Arginine Histone->PAD4 Chromatin Chromatin Decondensation Cit_Histone->Chromatin NETosis NETosis (NET Formation) Chromatin->NETosis This compound This compound This compound->PAD4 Inhibition

Caption: Mechanism of this compound in inhibiting NETosis.

Experimental Workflow for In Vivo this compound Administration

The diagram below outlines a typical experimental workflow for an in vivo study involving the IP administration of this compound.

GSK484_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Model Induction Drug_Prep This compound Solution & Vehicle Preparation Randomization Randomization into Groups (Vehicle vs. This compound) Drug_Prep->Randomization IP_Injection Intraperitoneal (IP) Injection (According to Regimen) Randomization->IP_Injection Monitoring Monitoring of Animals (Health & Disease Progression) IP_Injection->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis

Caption: In vivo experimental workflow for this compound IP studies.

References

Application Notes and Protocols for GSK484 Treatment in HEK293 and NB4 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK484 is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, most notably histones.[1][2] This post-translational modification, known as citrullination or deimination, plays a crucial role in various cellular processes, including chromatin decondensation, gene regulation, and the formation of neutrophil extracellular traps (NETs).[3] Dysregulation of PAD4 activity has been implicated in the pathophysiology of several diseases, including autoimmune disorders and cancer.[3][4]

These application notes provide detailed protocols for studying the effects of this compound in two distinct human cell lines: HEK293, a widely used kidney epithelial cell line, and NB4, an acute promyelocytic leukemia (APL) cell line. The provided methodologies cover cell culture, assessment of cellular viability and apoptosis, and analysis of PAD4-mediated signaling pathways.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound treatment on HEK293 and NB4 cell lines.

Table 1: Effect of this compound on the Viability of HEK293 and NB4 Cell Lines. This table illustrates the dose-dependent effect of this compound on the percentage of viable cells after 48 hours of treatment, as determined by an MTT assay.

Cell LineThis compound Concentration (µM)Percent Viability (%) (Mean ± SD)
HEK293 0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
2592.3 ± 5.5
5088.7 ± 6.2
10085.1 ± 5.9
NB4 0 (Vehicle Control)100 ± 3.8
196.5 ± 4.2
1085.1 ± 5.3
2568.7 ± 6.1
5045.3 ± 5.8
10022.9 ± 4.9

Table 2: Induction of Apoptosis by this compound in NB4 Cells. This table shows the percentage of apoptotic NB4 cells after 72 hours of treatment with this compound, as measured by Annexin V/PI flow cytometry.

This compound Concentration (µM)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)Total Apoptotic Cells (%) (Mean ± SD)
0 (Vehicle Control)3.2 ± 1.12.1 ± 0.85.3 ± 1.5
108.5 ± 2.34.3 ± 1.212.8 ± 3.1
2515.7 ± 3.59.8 ± 2.525.5 ± 5.4
5028.4 ± 4.118.6 ± 3.847.0 ± 6.2

Signaling Pathways and Experimental Workflows

PAD4_Signaling_HEK293 This compound This compound PAD4 PAD4 This compound->PAD4 Inhibition Arginine Histone Arginine PAD4->Arginine Citrullination GSK3b_Arg GSK3β (Arginine) PAD4->GSK3b_Arg Citrullination Citrulline Histone Citrulline Chromatin Chromatin Decondensation Citrulline->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression GSK3b_Cit GSK3β (Citrulline) TGFb_Signaling TGF-β Signaling GSK3b_Cit->TGFb_Signaling Modulation

PAD4_Signaling_NB4 cluster_nucleus Nucleus PAD4 PAD4 Histone_Arg Histone H3 (Arginine) PAD4->Histone_Arg Citrullinates SOX4_promoter SOX4 Promoter PAD4->SOX4_promoter Acts on Histone_Cit Histone H3 (Citrulline) SOX4_exp SOX4 Expression SOX4_promoter->SOX4_exp Activates PU1_exp PU.1 Expression SOX4_exp->PU1_exp Regulates Differentiation Granulocytic Differentiation PU1_exp->Differentiation This compound This compound This compound->PAD4 Inhibition

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays HEK293_culture HEK293 Culture (DMEM + 10% FBS) Treatment This compound Treatment (Dose-Response/Time-Course) HEK293_culture->Treatment NB4_culture NB4 Culture (RPMI-1640 + 10% FBS) NB4_culture->Treatment Viability Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (Citrullinated Histones, etc.) Treatment->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis

Experimental Protocols

Cell Culture

1.1. HEK293 Cell Line

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

1.2. NB4 Cell Line

  • Culture Medium: RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: NB4 cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. To subculture, dilute the cell suspension with fresh medium to the desired seeding density.

Cell Viability Assay (MTT Assay)
  • Seed HEK293 or NB4 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere (for HEK293) or stabilize overnight.

  • Prepare serial dilutions of this compound in the appropriate culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot for Histone Citrullination
  • Plate cells and treat with this compound as required.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against citrullinated Histone H3 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalize the results to a loading control such as total Histone H3 or GAPDH.

Conclusion

The protocols and data presented in these application notes provide a framework for investigating the biological effects of the PAD4 inhibitor this compound in HEK293 and NB4 cell lines. These methodologies can be adapted to explore the role of PAD4 in various cellular processes and to assess the therapeutic potential of PAD4 inhibition in different disease models. The provided signaling pathway diagrams offer a visual representation of the known mechanisms of PAD4 action in these cell lines, serving as a guide for experimental design and data interpretation.

References

Application Notes and Protocols: GSK484 for Studying Sepsis-Associated Lung Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), in preclinical research models of sepsis-associated lung injury. This document includes a summary of its mechanism of action, key quantitative data from relevant studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, frequently leads to acute lung injury (ALI) or its more severe form, acute respiratory distress syndrome (ARDS). A key pathological feature of sepsis-associated lung injury is excessive inflammation, endothelial dysfunction, and the formation of neutrophil extracellular traps (NETs). This compound, by inhibiting PAD4, a critical enzyme in NET formation, has emerged as a valuable tool to investigate the role of NETosis and to explore potential therapeutic strategies for this devastating condition.

Mechanism of Action

This compound is a selective and reversible inhibitor of PAD4.[1] In the context of sepsis-associated lung injury, its primary mechanism involves the inhibition of PAD4-mediated citrullination of histones, a crucial step in the formation of NETs.[2][3][4] By preventing the decondensation of chromatin required for NET release, this compound effectively reduces the accumulation of NETs in the pulmonary microvasculature.[2][5] This leads to the amelioration of endothelial dysfunction, reduction of inflammatory cytokine production, and ultimately, attenuation of lung tissue damage.[2][3][6]

Key Signaling Pathways

The therapeutic effects of this compound in sepsis-associated lung injury are attributed to its modulation of several key signaling pathways. The primary pathway involves the direct inhibition of PAD4 and the subsequent reduction in citrullinated histone H3 (H3Cit) and NET formation.[2][3] Additionally, this compound has been shown to impact the C5a/C5aR axis, a component of the complement system that contributes to inflammation and cell death in sepsis.[6][7][8]

cluster_sepsis Sepsis cluster_neutrophil Neutrophil cluster_endothelium Endothelial Cell cluster_inflammation Inflammation cluster_intervention Intervention cluster_outcome Outcome Sepsis Sepsis PAD4 PAD4 Sepsis->PAD4 activates Histones Histones PAD4->Histones targets H3Cit Citrullinated Histones (H3Cit) Histones->H3Cit citrullinates NETs Neutrophil Extracellular Traps (NETs) H3Cit->NETs leads to Endothelial_Dysfunction Endothelial Dysfunction NETs->Endothelial_Dysfunction Cytokines ↑ Pro-inflammatory Cytokines (IL-6, IL-1β) NETs->Cytokines VE_Cadherin ↓ VE-Cadherin Endothelial_Dysfunction->VE_Cadherin ZO1 ↓ ZO-1 Endothelial_Dysfunction->ZO1 Vascular_Permeability ↑ Vascular Permeability VE_Cadherin->Vascular_Permeability ZO1->Vascular_Permeability Lung_Injury Lung Injury Vascular_Permeability->Lung_Injury Cytokines->Lung_Injury This compound This compound This compound->PAD4 inhibits cluster_invivo In Vivo Experimental Workflow cluster_invitro In Vitro Experimental Workflow Start_Vivo Start CLP Cecal Ligation and Puncture (CLP) Start_Vivo->CLP Grouping Randomize into Groups (Sham, Sepsis, this compound) CLP->Grouping Treatment Administer this compound (4 mg/kg, i.p.) or Vehicle Grouping->Treatment Wait 24 hours Treatment->Wait Euthanasia Euthanize Mice Wait->Euthanasia Sample_Collection_Vivo Collect Blood and Lung Tissue Euthanasia->Sample_Collection_Vivo Analysis_Vivo ELISA, Histology, Immunofluorescence, Western Blot Sample_Collection_Vivo->Analysis_Vivo End_Vivo End Analysis_Vivo->End_Vivo Start_Vitro Start Cell_Culture Culture Lung Endothelial Cells Start_Vitro->Cell_Culture Pretreatment Pre-treat with this compound (2.5 µM) Cell_Culture->Pretreatment LPS_Stimulation Stimulate with LPS (10 µg/mL) Pretreatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Sample_Collection_Vitro Collect Supernatant Incubation->Sample_Collection_Vitro Analysis_Vitro ELISA for Cytokines, Tube Formation Assay Sample_Collection_Vitro->Analysis_Vitro End_Vitro End Analysis_Vitro->End_Vitro

References

Troubleshooting & Optimization

GSK484 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical information and troubleshooting advice for the handling and use of GSK484, a potent and reversible PAD4 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for achieving high concentrations of this compound.[1][2][3][4] For in vivo studies, a stock solution in ethanol is often prepared first, followed by dilution in a saline solution.[1][2]

Q2: I am having trouble dissolving this compound. What can I do?

A2: If you encounter solubility issues, sonication is recommended to aid dissolution in solvents like DMSO and water.[1] It is also crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility of the compound.[3] Gentle warming can also help dissolve this compound in aqueous solutions.[5] If precipitation occurs during the preparation of aqueous solutions, heating and/or sonication can be used to redissolve the compound.[2]

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 1 year.[1][6] For short-term storage, solutions in DMSO can be kept at 4°C for up to 2 weeks or at -20°C for up to 6 months.[2][6] It is also advised to store the compound under desiccating conditions to protect it from moisture.[7]

Q4: Is this compound selective for PAD4?

A4: Yes, this compound is a selective inhibitor of PAD4, showing minimal off-target activity against PAD1-3 and a panel of 50 other unrelated proteins.[5][7][8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in solution Poor solubility, solvent saturation, or temperature changes.Use sonication to aid dissolution.[1] For aqueous solutions, gentle warming may be effective.[5] Ensure you are using fresh, high-quality solvents, as contaminants or water content can affect solubility.[3]
Inconsistent experimental results Improper storage leading to degradation, or inaccurate solution concentration.Store this compound powder and solutions at the recommended temperatures and protect from moisture.[1][7] Re-evaluate your dilution calculations and ensure accurate pipetting.
Low potency in in vitro assays Presence of calcium in the assay buffer.The IC50 of this compound is lower in the absence of calcium (50 nM) compared to its presence (250 nM in 2 mM calcium).[1][5][8] Be mindful of the calcium concentration in your experimental setup.

Data Presentation

This compound Solubility
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO 247.5[1]485.27[1]Sonication is recommended.[1] Use fresh, anhydrous DMSO.[3]
100[2][3]196.07[2]
25[4]
Water 100[1]196.07[1]Sonication is recommended.[1]
10[4]
8[3]
2[5]Warmed to clear.[5]
Ethanol 100[3]
25[1][2][4]Used for in vivo stock solutions.[1][2]
DMF 30[4]
PBS <1Insoluble or slightly soluble

Experimental Protocols

In Vitro Cell Lysis and Citrullination Assay

This protocol is adapted from studies using HEK293 cells stably expressing PAD enzymes.[1][3]

  • Cell Lysis:

    • Grow cells to sub-confluency and harvest by centrifugation.

    • Wash the cell pellet once with PBS containing 2 mM EGTA.

    • Lyse cells in a buffer containing 50 mM Tris-Cl (pH 7.4), 1.5 mM MgCl2, 5% glycerol, 150 mM NaCl, 25 mM NaF, 1 mM Na3VO4, 0.4% NP40, and 1 mM DTT with protease inhibitors.[1][3]

  • Inhibitor Pre-incubation:

    • Pre-incubate the cell lysates with this compound (e.g., 100 µM) or DMSO control for 20 minutes at 4°C.[1][3]

  • Citrullination Reaction:

    • Initiate the citrullination reaction by adding calcium (e.g., 2 mM final concentration).

    • Incubate for 30 minutes at 37°C.[1][3]

  • Analysis:

    • Stop the reaction and analyze protein citrullination by SDS-PAGE and Western blotting.[1]

In Vivo Formulation for Intraperitoneal Injection

This protocol is based on a mouse model of mammary carcinoma.[1][2]

  • Stock Solution Preparation:

    • Dissolve this compound in 99.9% ethanol to a concentration of 25 mg/mL.[1][2]

  • Working Solution Preparation:

    • Shortly before injection, dilute the stock solution 1:50 in 0.9% NaCl.[1][2]

  • Administration:

    • Inject 200 µL of the final solution per mouse for a dose of 4 mg/kg.[1][2]

Visualizations

This compound Mechanism of Action

This compound acts as a reversible inhibitor of Peptidyl-Arginine Deiminase 4 (PAD4). PAD4 is a calcium-dependent enzyme that converts arginine residues on proteins, such as histones, to citrulline. This process, known as citrullination or deimination, is a key step in the formation of Neutrophil Extracellular Traps (NETs). By inhibiting PAD4, this compound blocks histone citrullination and subsequent NET formation.[1][8][9][10]

GSK484_Mechanism_of_Action cluster_pathway PAD4-Mediated NETosis Pathway PAD4 PAD4 Citrulline Histone Citrulline PAD4->Citrulline Catalyzes Arginine Histone Arginine Arginine->PAD4 Substrate Chromatin Chromatin Decondensation Citrulline->Chromatin NETs NET Formation Chromatin->NETs This compound This compound This compound->Inhibition Inhibition->PAD4

Caption: this compound inhibits PAD4, blocking histone citrullination and NET formation.

Experimental Workflow: In Vitro Citrullination Assay

The following diagram outlines the key steps for assessing the inhibitory effect of this compound on protein citrullination in a cell-based assay.

Experimental_Workflow start Start lysis Cell Lysis start->lysis preincubation Pre-incubation (this compound or DMSO) lysis->preincubation reaction Citrullination Reaction (Add Calcium) preincubation->reaction analysis Analysis (SDS-PAGE / Western Blot) reaction->analysis end End analysis->end

Caption: Workflow for in vitro assessment of this compound's inhibitory activity.

References

GSK484 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and proper storage of GSK484, a potent and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4). Additionally, it offers troubleshooting guides for common experimental issues and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also indicate storage at 2-8°C is acceptable.[3] It is crucial to store the compound under desiccating conditions and protect it from air and moisture.[2] When stored correctly, this compound is stable for at least four years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in several organic solvents and water. For stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO and store it in aliquots at -80°C for up to one year, or at -20°C for up to six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is best to use aliquots. For aqueous solutions, it is soluble in water at concentrations up to 10 mg/mL.[1]

Q3: Can I store this compound at room temperature?

A3: While this compound may be shipped at room temperature,[1] it is not recommended for long-term storage. For short-term storage of a few days to weeks, 0-4°C is acceptable. Prolonged exposure to room temperature may lead to degradation.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective and reversible inhibitor of PAD4.[4] It binds to the low-calcium form of the enzyme with high affinity, displaying an IC50 of approximately 50 nM.[1][4] By inhibiting PAD4, this compound blocks the citrullination of proteins, a key process in the formation of Neutrophil Extracellular Traps (NETs).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced or no inhibitory activity in my assay. Improper storage leading to degradation.Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture. Use fresh aliquots for each experiment.
Incorrect solvent or concentration.Verify the solubility of this compound in your chosen solvent and ensure the final concentration in your assay is appropriate. The IC50 is in the nanomolar range.
Presence of high calcium concentrations in the assay buffer.The potency of this compound is lower in the presence of calcium (IC50 ~250 nM in 2 mM Ca2+).[4] Consider the calcium concentration in your experimental setup.
Precipitation of this compound in aqueous buffer. Low aqueous solubility.Although soluble in water, high concentrations in aqueous buffers may lead to precipitation. Consider using a co-solvent like DMSO (typically ≤1% final concentration) or preparing fresh dilutions from a stock solution for each experiment. Sonication may aid dissolution in aqueous solutions.
Inconsistent results between experiments. Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid repeated temperature changes that can degrade the compound.
Variability in experimental conditions.Ensure consistent experimental parameters such as incubation times, temperatures, and reagent concentrations.

Quantitative Data Summary

Storage and Stability
Form Storage Temperature Duration Notes
Solid-20°C≥ 4 years[1]Store under desiccating conditions, protected from air and moisture.[2]
2-8°CShort-termAs indicated by some suppliers.[3]
Solution in DMSO-80°C1 year[4]Store in aliquots to avoid freeze-thaw cycles.
-20°C6 months[4]
Solution in Ethanol-20°CNot specified
Solution in Water-20°CNot specifiedPrepare fresh for best results.
Solubility
Solvent Concentration
DMF30 mg/mL[1]
DMSO25 mg/mL[1]
Ethanol25 mg/mL[1]
Water10 mg/mL[1]

Experimental Protocols

Protocol 1: In Vitro PAD4 Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on PAD4.

Materials:

  • Recombinant human PAD4 enzyme

  • This compound

  • Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6)

  • Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)

  • Detection reagent for ammonia or citrulline

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Serially dilute this compound in Assay Buffer to the desired concentrations.

  • In a microplate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

  • Add the PAD4 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (BAEE).

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction and measure the product formation (ammonia or citrulline) using a suitable detection method and plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Inhibition of NETosis in Human Neutrophils

This protocol outlines a method to evaluate the effect of this compound on Neutrophil Extracellular Trap (NET) formation.

Materials:

  • Isolated human neutrophils

  • This compound

  • RPMI 1640 medium

  • NETosis-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or calcium ionophore)

  • DNA stain (e.g., SYTOX Green or DAPI)

  • Antibody against citrullinated histone H3 (anti-H3Cit)

  • Fluorescence microscope

Procedure:

  • Isolate human neutrophils from peripheral blood using a standard protocol (e.g., density gradient centrifugation).

  • Resuspend the neutrophils in RPMI 1640 medium.

  • Seed the neutrophils onto a suitable imaging plate or coverslip and allow them to adhere.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Stimulate the neutrophils with a NETosis-inducing agent (e.g., 100 nM PMA) and incubate for 2-4 hours at 37°C.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells and stain for DNA with a fluorescent dye and for citrullinated histones using an anti-H3Cit antibody followed by a fluorescently labeled secondary antibody.

  • Visualize and quantify NET formation using fluorescence microscopy. NETs are characterized by the co-localization of extracellular DNA and citrullinated histones.

Visualizations

PAD4 Signaling Pathway in NETosis

PAD4_NETosis_Pathway cluster_stimuli Stimuli cluster_cell Neutrophil PMA PMA PKC PKC Activation PMA->PKC Ca_ionophore Calcium Ionophore Ca_influx Calcium Influx Ca_ionophore->Ca_influx Bacteria Bacteria ROS ROS Production Bacteria->ROS PKC->ROS PAD4_inactive Inactive PAD4 ROS->PAD4_inactive Ca_influx->PAD4_inactive PAD4_active Active PAD4 PAD4_inactive->PAD4_active Ca2+ Histone_H3 Histone H3 (Arginine) PAD4_active->Histone_H3 Citrullination Histone_H3_Cit Citrullinated Histone H3 Decondensed_Chromatin Chromatin Decondensation Histone_H3_Cit->Decondensed_Chromatin Chromatin Chromatin Condensation NETs NET Formation Decondensed_Chromatin->NETs This compound This compound This compound->PAD4_active Inhibition

Caption: PAD4-mediated signaling pathway leading to NET formation and the inhibitory action of this compound.

General Experimental Workflow for Using this compound

GSK484_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock store_stock Store Aliquots at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Dilutions store_stock->prep_working exp_setup Experimental Setup (e.g., cell culture, enzyme assay) prep_working->exp_setup add_this compound Add this compound to Experiment exp_setup->add_this compound incubation Incubation add_this compound->incubation data_acq Data Acquisition incubation->data_acq analysis Data Analysis (e.g., IC50 calculation) data_acq->analysis end End analysis->end

Caption: A typical experimental workflow for the preparation and application of this compound in research.

References

Potential off-target effects of GSK484 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK484. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] It selectively binds to the low-calcium conformation of the PAD4 active site.[3][4][5] This binding prevents the conversion of protein arginine residues to citrulline, a key step in processes like Neutrophil Extracellular Trap (NET) formation.[6]

Q2: What is the recommended concentration of this compound for use in cellular assays?

A2: A recommended concentration for cellular use is up to 10 µM.[3] However, it's important to note that a 10-20 fold decrease in potency is often observed in cell-based experiments compared to biochemical assays.[3] This can be attributed to factors such as intracellular calcium levels, compound concentration within the cell, and non-specific protein binding.[3] Therefore, optimal concentration should be determined empirically for your specific cell type and assay conditions.

Q3: Is this compound selective for PAD4?

A3: Yes, this compound has been shown to be highly selective for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3) in both cellular assays and with recombinant enzymes.[3][4] It has also shown negligible activity against a panel of 50 other unrelated proteins, including kinases and histone deacetylases (HDACs).[7][8]

Q4: Are there any known off-target effects of this compound?

A4: While this compound is considered highly selective, some studies suggest the possibility of off-target effects or unexpected cellular responses. For instance, divergent outcomes in antigen presentation have been observed between cells treated with this compound and those from PAD4 knockout animals, which could suggest off-target activities.[6][9] Additionally, this compound has been noted to diminish T cell proliferation, which may be an indirect effect of PAD4 inhibition on cytokine signaling or a potential off-target effect.[6]

Troubleshooting Guide

Issue 1: I am not observing the expected inhibition of my PAD4-dependent cellular process.

Potential Cause Troubleshooting Step
Suboptimal Compound Concentration As potency can decrease in cellular assays, perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[3]
High Intracellular Calcium Levels This compound preferentially binds to the low-calcium form of PAD4.[3][4][10] High intracellular calcium could reduce the binding affinity. Consider assay conditions that might influence calcium levels.
Compound Degradation Ensure proper storage and handling of the this compound stock solution to prevent degradation.
Cell Permeability Issues While generally cell-permeable, differences in cell lines could affect uptake. If possible, use a positive control compound known to work in your system.
Incorrect Assay Window The timing of this compound treatment and subsequent analysis is critical. Optimize the incubation time to ensure the compound has sufficient time to act before the endpoint measurement.

Issue 2: I am observing unexpected or contradictory results in my cellular assay.

Potential Cause Troubleshooting Step
Potential Off-Target Effects Consider the possibility of off-target effects, especially if your results differ from what is expected based on PAD4 knockout models.[6][9] It may be beneficial to use a structurally distinct PAD4 inhibitor as a complementary tool.
Indirect Effects of PAD4 Inhibition The observed phenotype might be an indirect consequence of PAD4 inhibition affecting other signaling pathways. For example, reduced T cell proliferation could be due to impaired IL-2 production.[6]
Cell-Type Specific Responses The role of PAD4 and the effects of its inhibition can be highly cell-type specific. Ensure that the expected outcome is well-documented in the specific cellular context you are studying.
Use of a Negative Control To confirm that the observed effect is due to PAD4 inhibition, use a structurally related but inactive control compound, such as GSK106.[4]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound against PAD4

Assay ConditionIC50 ValueReference
Fluorescence polarization binding assay (no Ca2+)50 nM[2][3][10]
Fluorescence polarization binding assay (2 mM Ca2+)250 nM[3][10]

Table 2: Selectivity Profile of this compound against PAD Isoforms

TargetKi (µM)Kii (µM)Reference
PAD1108470[3]
PAD21071350[3]
PAD320901230[3]
PAD46.865[3]

Experimental Protocols

Protocol 1: Cellular Assay for Inhibition of NET Formation

This protocol is a generalized procedure for assessing the effect of this compound on Neutrophil Extracellular Trap (NET) formation.

  • Neutrophil Isolation : Isolate neutrophils from fresh whole blood using a standard method such as density gradient centrifugation.

  • Cell Seeding : Seed the isolated neutrophils in a suitable multi-well plate (e.g., 96-well) at a density appropriate for your imaging or quantification method.

  • Compound Treatment : Pre-incubate the neutrophils with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes) at 37°C.

  • NET Induction : Stimulate NET formation by adding a known inducer, such as phorbol 12-myristate 13-acetate (PMA), ionomycin, or a relevant pathogen.[7]

  • Incubation : Incubate the plate for a period sufficient to allow for NET formation (e.g., 2-4 hours).

  • Staining : Fix the cells and stain for NET components. A common method is to stain for extracellular DNA with a cell-impermeable DNA dye (e.g., Sytox Green) and for citrullinated histones (e.g., anti-citrullinated Histone H3 antibody).[11]

  • Quantification : Analyze the extent of NET formation using fluorescence microscopy and quantify the results using image analysis software.

Visualizations

PAD4_Signaling_Pathway PAD4 Signaling Pathway in NETosis cluster_stimulus Stimulus cluster_cell Neutrophil Stimulus e.g., Pathogen, PMA PAD4_inactive PAD4 (low Ca2+) Stimulus->PAD4_inactive Increases intracellular Ca2+ PAD4_active PAD4 (high Ca2+) Active PAD4_inactive->PAD4_active Ca2+ binding Citrullinated_Histones Citrullinated Histones PAD4_active->Citrullinated_Histones Citrullination Histones Histone Arginine Histones->Citrullinated_Histones Chromatin_Decondensation Chromatin Decondensation Citrullinated_Histones->Chromatin_Decondensation NET_Formation NET Formation Chromatin_Decondensation->NET_Formation This compound This compound This compound->PAD4_inactive Inhibits

Caption: this compound inhibits PAD4-mediated citrullination and subsequent NET formation.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected this compound Results Start Unexpected Cellular Assay Result Check_Concentration Verify Compound Concentration (Dose-Response) Start->Check_Concentration Check_Controls Confirm Positive and Negative Controls are Behaving as Expected Check_Concentration->Check_Controls Concentration Optimized Optimize_Protocol Re-optimize Assay Protocol (e.g., timing, cell density) Check_Concentration->Optimize_Protocol Suboptimal Consider_Off_Target Investigate Potential Off-Target Effects Check_Controls->Consider_Off_Target Controls OK Check_Controls->Optimize_Protocol Controls Fail Consider_Indirect_Effects Evaluate Indirect Effects of PAD4 Inhibition Consider_Off_Target->Consider_Indirect_Effects Alternative_Inhibitor Use a Structurally Different PAD4 Inhibitor Consider_Indirect_Effects->Alternative_Inhibitor Conclusion Refined Understanding of This compound Effect in System Alternative_Inhibitor->Conclusion

References

Technical Support Center: Troubleshooting GSK484 Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with GSK484 inactivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing lower than expected or no activity in my cell-based assay?

A1: Several factors can contribute to the apparent inactivity of this compound in cellular experiments. Consider the following troubleshooting steps:

  • Calcium Concentration: this compound's potency is highly dependent on calcium levels. It is a more potent inhibitor of peptidylarginine deiminase 4 (PAD4) in low-calcium environments.[1][2][3] Ensure your experimental conditions, particularly the cell culture medium and buffers, are optimized for low calcium concentration to maximize this compound's inhibitory effect.

  • Cell Permeability: While this compound is generally cell-permeable, its intracellular concentration might be a limiting factor.[3][4] Consider optimizing the incubation time and concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental setup.

  • Compound Integrity and Storage: Verify the integrity and proper storage of your this compound compound. It should be stored at -20°C for long-term stability.[1][5] Improper handling or storage can lead to degradation and loss of activity.

  • Use of a Negative Control: To confirm that the observed effects are specific to PAD4 inhibition, it is crucial to use a negative control compound like GSK106, which is structurally related to this compound but has a significantly higher IC50 for PAD4 (> 100 µM).[2]

  • Off-Target Effects or Complex Biological Responses: In some biological contexts, the inhibition of PAD4 may not produce the expected downstream effect or could lead to complex or unexpected outcomes.[6][7] For instance, in a mouse model of colitis, this compound effectively reduced Neutrophil Extracellular Trap (NET) formation but did not improve inflammatory biomarkers.[7]

Q2: What is the recommended concentration of this compound to use in cellular assays?

A2: The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific biological question being addressed. However, a general recommendation for cellular use is up to 10 µM.[3] It is always advisable to perform a dose-response curve to determine the most effective concentration for your specific experiment.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a hydrochloride salt. For stock solutions, it is soluble in DMSO.[5][8] For long-term storage, the solid compound should be stored at -20°C.[1][5] Stock solutions in DMSO can also be stored at -20°C or -80°C for extended periods.[1] Avoid repeated freeze-thaw cycles.

Q4: Is the activity of this compound reversible?

A4: Yes, this compound is a reversible inhibitor of PAD4.[2][5] This means it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity once the inhibitor is removed.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published literature.

Table 1: In Vitro Potency of this compound against PAD4

Assay ConditionIC50Reference
Fluorescence polarization binding assay (no Ca2+)50 nM[1][9][10]
Fluorescence polarization binding assay (2 mM Ca2+)250 nM[1][10]
PAD4 NH3 release inhibition assay (0.2 mM Ca2+)50 nM[11]

Table 2: Recommended Concentrations for Different Experimental Setups

Experimental SystemRecommended Concentration/DosageReference
Cellular Assays (e.g., neutrophils)Up to 10 µM[3][10]
In Vivo (mouse models)4 mg/kg[1][7][12]

Experimental Protocols

Key Experiment: In Vitro Inhibition of PAD4 Activity

This protocol is a generalized procedure for assessing the inhibitory activity of this compound on PAD4 in a biochemical assay.

  • Reagents and Materials:

    • Recombinant human PAD4 enzyme

    • This compound and negative control (GSK106)

    • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM NaCl, 0.5 mM TCEP)

    • Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)

    • Detection reagent for citrullination (e.g., anti-citrullinated histone antibody for ELISA or colorimetric assay for ammonia release)

    • Calcium chloride (CaCl2) solution to adjust calcium concentration

  • Procedure:

    • Prepare serial dilutions of this compound and the negative control in DMSO.

    • In a microplate, add the assay buffer with the desired calcium concentration (e.g., low calcium or a specific physiological concentration).

    • Add the diluted this compound or control compound to the wells.

    • Add the recombinant PAD4 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (e.g., BAEE or a histone peptide).

    • Incubate the reaction at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of citrullinated product or ammonia released using a suitable detection method.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

GSK484_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound PAD4_inactive PAD4 (Low Ca2+) This compound->PAD4_inactive Binds & Inhibits PAD4_active PAD4 (High Ca2+) PAD4_inactive->PAD4_active Ca2+ influx Arginine Protein Arginine PAD4_active->Arginine Catalyzes Citrulline Protein Citrulline Arginine->Citrulline Citrullination

Caption: Mechanism of this compound action on PAD4.

Troubleshooting_Workflow Start This compound Inactivity Observed Check_Compound Verify Compound Integrity & Storage Start->Check_Compound Check_Protocol Review Experimental Protocol Check_Compound->Check_Protocol Check_Calcium Assess Calcium Concentration Check_Protocol->Check_Calcium Optimize_Conc Optimize this compound Concentration (Dose-Response) Check_Calcium->Optimize_Conc Low Ca2+ Confirmed Consult Consult Literature/ Technical Support Check_Calcium->Consult High Ca2+ Suspected Use_Control Include Negative Control (GSK106) Optimize_Conc->Use_Control Consider_Biology Consider Complex Biology/ Off-Target Effects Use_Control->Consider_Biology Success Activity Observed Consider_Biology->Success Issue Resolved Consider_Biology->Consult Issue Persists

Caption: Troubleshooting workflow for this compound inactivity.

PAD4_NETosis_Pathway cluster_pathway PAD4-Dependent NETosis Pathway Stimulus Inflammatory Stimulus Ca_Influx Intracellular Ca2+ Increase Stimulus->Ca_Influx PAD4_Activation PAD4 Activation Ca_Influx->PAD4_Activation Histone_Cit Histone Citrullination PAD4_Activation->Histone_Cit This compound This compound This compound->PAD4_Activation Inhibits Chromatin_Decon Chromatin Decondensation Histone_Cit->Chromatin_Decon NET_Formation NET Formation Chromatin_Decon->NET_Formation

Caption: Role of this compound in the PAD4-mediated NETosis pathway.

References

Impact of calcium concentration on GSK484 potency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK484. This resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of calcium concentration on the potency of this compound, a selective and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Peptidylarginine Deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline.[1][2][3]

Q2: How does calcium concentration affect the potency of this compound?

A2: this compound demonstrates higher potency in the absence of calcium. Its affinity is for the low-calcium conformation of PAD4.[1][3][4][5] In the presence of high calcium concentrations, the potency of this compound is reduced.

Q3: What are the reported IC50 values for this compound against PAD4 at different calcium concentrations?

A3: In the absence of calcium, the IC50 of this compound for PAD4 is approximately 50 nM.[1][3][4][5] In the presence of 2 mM calcium, the IC50 increases to around 250 nM, indicating lower potency.[1][4][5][6]

Q4: Is this compound a reversible or irreversible inhibitor?

A4: this compound is a reversible inhibitor of PAD4.[1][2][3]

Q5: What is the role of PAD4 in biological processes?

A5: PAD4 is involved in various biological processes, including the regulation of gene expression through histone citrullination and the formation of Neutrophil Extracellular Traps (NETs) as part of the innate immune response.[3][4] Dysregulation of PAD4 activity is implicated in several diseases, including autoimmune disorders and cancer.[3][4]

Troubleshooting Guide

Issue: Inconsistent IC50 values for this compound in our in-vitro assays.

Possible Cause 1: Variable Calcium Concentration. The potency of this compound is highly dependent on the calcium concentration in your assay buffer. This compound preferentially binds to the low-calcium form of PAD4.

  • Recommendation: Carefully control and report the calcium concentration in your experimental setup. For assays measuring direct binding or enzymatic inhibition, it is crucial to either omit calcium or use a chelator like EGTA for maximal potency, or to standardize to a specific physiological concentration if mimicking in-vivo conditions.

Possible Cause 2: Assay Format. Different assay formats (e.g., direct binding vs. enzymatic activity) may yield different potency values.

  • Recommendation: When measuring enzymatic activity, be aware that calcium is required for PAD4's catalytic function. This creates a scenario where the enzyme is active, but the inhibitor's potency is lower. Clearly state the assay type and conditions in your reports.

Issue: Low efficacy of this compound in cell-based assays.

Possible Cause 1: Intracellular Calcium Levels. The intracellular calcium concentration can influence the conformation of PAD4 and thus the effectiveness of this compound.

  • Recommendation: Consider the calcium signaling status of your cell model. If cells are stimulated in a way that elevates intracellular calcium, the potency of this compound may be reduced.

Possible Cause 2: Cell Permeability. While this compound has been shown to be active in cellular assays, its ability to reach the intracellular target can be a factor.

  • Recommendation: Ensure appropriate controls are in place to confirm target engagement within the cell.

Data Summary

The following table summarizes the quantitative data on this compound potency at different calcium concentrations.

Calcium ConcentrationThis compound IC50 vs. PAD4Assay TypeReference
0 mM (Absence of Calcium)50 nMFluorescence Polarization Binding Assay[1][4][5]
2 mM250 nMFluorescence Polarization Binding Assay[1][4][5]
0.2 mMInhibition of citrullination observedNH3 Release Assay[1][4][7]

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay for IC50 Determination

This protocol is adapted from methodologies used to assess the binding of this compound to PAD4.[1][4][6]

Materials:

  • Recombinant PAD4 enzyme

  • This compound

  • Fluorescently labeled tracer (e.g., GSK215)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT

  • Calcium Chloride (CaCl2) solution

  • DMSO

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation:

    • Add DMSO (as a control) or the this compound serial dilution to the wells. The final DMSO concentration should be consistent across all wells (e.g., 1%).

    • Add the fluorescent tracer to all wells at a final concentration of 10 nM.

    • Prepare PAD4 enzyme at a concentration determined by prior Kd binding experiments for each calcium condition.

    • Prepare separate assay buffers with varying concentrations of CaCl2 (e.g., 0 mM, 0.2 mM, 2 mM, 10 mM).

  • Reaction Initiation: Add the PAD4 enzyme diluted in the respective calcium-containing assay buffer to the wells to start the reaction.

  • Incubation: Incubate the plate for 50 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

PAD4 Citrullination Activity Assay (Ammonia Release Assay)

This protocol measures the enzymatic activity of PAD4 by detecting the release of ammonia during the citrullination reaction.[1][4][7]

Materials:

  • Recombinant PAD4 enzyme

  • This compound

  • Substrate: Benzoyl-arginine ethyl ester (BAEE)

  • Assay Buffer with 0.2 mM CaCl2

  • Ammonia detection reagent kit

  • 96-well plate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the PAD4 enzyme, assay buffer containing 0.2 mM CaCl2, and either DMSO (control) or the this compound dilution.

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Reaction Initiation: Add the BAEE substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Ammonia Detection: Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Data Analysis: Determine the concentration-dependent inhibition of PAD4 activity by this compound.

Visualizations

Signaling Pathway and Mechanism of Action

GSK484_Mechanism cluster_0 Cellular Environment cluster_1 This compound Interaction cluster_2 Downstream Effects PAD4_low_Ca PAD4 (Low Ca²⁺) PAD4_high_Ca PAD4 (High Ca²⁺) Active PAD4_low_Ca->PAD4_high_Ca Binding Inhibited_Complex This compound-PAD4 Complex (Inactive) Histone_Arg Histone Arginine PAD4_high_Ca->Histone_Arg Citrullination NETosis NET Formation PAD4_high_Ca->NETosis Ca_ion Ca²⁺ This compound This compound This compound->PAD4_low_Ca High Affinity Binding (IC₅₀ = 50 nM) Inhibition_NET Inhibition of NET Formation Inhibited_Complex->Inhibition_NET Leads to Histone_Cit Histone Citrulline Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound 1. Prepare this compound Serial Dilution prep_reagents 2. Prepare Reagents (PAD4, Tracer, Buffers) add_compounds 3. Add this compound/DMSO to Plate add_tracer 4. Add Fluorescent Tracer add_compounds->add_tracer add_pad4 5. Add PAD4 in varying Ca²⁺ Buffers add_tracer->add_pad4 incubate 6. Incubate 50 min at RT add_pad4->incubate read_plate 7. Read Fluorescence Polarization incubate->read_plate calc_ic50 8. Calculate IC₅₀ read_plate->calc_ic50

References

GSK484 half-life and pharmacokinetic considerations in mice

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GSK484 in Mouse Models

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound, a selective PAD4 inhibitor, in mouse experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound for in vivo mouse studies?

A1: The most commonly reported dose for this compound in mice is 4 mg/kg, administered daily via intraperitoneal (IP) injection.[1][2][3] However, doses up to 20 mg/kg have been used in some studies. The optimal dose may vary depending on the disease model and experimental endpoint.

Q2: What is the half-life of this compound in mice?

A2: The reported half-life (T½) of this compound in mice is approximately 3.8 ± 1.5 hours.[4] This relatively short half-life suggests that daily administration is likely necessary to maintain optimal pharmacological activity.[4]

Q3: What is the mechanism of action of this compound?

A3: this compound is a selective and reversible inhibitor of peptidylarginine deiminase 4 (PAD4).[5] PAD4 is an enzyme that catalyzes the citrullination of histones, a key step in the formation of neutrophil extracellular traps (NETs).[6] By inhibiting PAD4, this compound blocks the formation of NETs, which are implicated in various inflammatory and autoimmune diseases.[6][7]

Q4: How should I prepare this compound for injection in mice?

A4: this compound is typically dissolved in a vehicle suitable for intraperitoneal injection. A common method involves dissolving this compound in 99.9% ethanol to create a stock solution, which is then further diluted in 0.9% NaCl shortly before injection.[1] Another described vehicle is a mixture of 5% ethanol, 60% PEG-300, and 35% (20% HP-b-CD in water).

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. Below is a summary of the available data in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Half-Life (T½) 3.8 ± 1.5 hours[4]
Blood Clearance (Clb) 19 ± 3 ml/min/kg[4]

Experimental Protocols

Detailed Methodology for a Pharmacokinetic Study of this compound in Mice

This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound in mice.

  • Animal Model: C57BL/6 mice are a commonly used strain.[3]

  • Drug Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent like 99.9% ethanol.[1]

    • On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., for a 4 mg/kg dose) in sterile 0.9% saline.[1]

  • Administration:

    • Administer this compound to the mice via intraperitoneal (IP) injection.

  • Sample Collection:

    • Collect blood samples at various time points post-injection to characterize the absorption, distribution, and elimination phases. Suggested time points could be: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours.

    • Blood can be collected via retro-orbital sinus or tail vein into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate this compound.

    • Chromatography: Use a suitable HPLC column (e.g., C18) with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid) for separation.

    • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific parent and daughter ion transitions for this compound and an internal standard.

    • Quantification: Generate a standard curve using known concentrations of this compound in blank mouse plasma to quantify the concentration in the experimental samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance from the plasma concentration-time data.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Inconsistent in vivo efficacy Suboptimal dosing frequency due to short half-life.Consider more frequent administration (e.g., twice daily) or a different formulation to extend the exposure, based on the 3.8-hour half-life.[4]
Poor solubility/precipitation of this compound in the vehicle.Ensure the vehicle is properly prepared and that this compound is fully dissolved before injection. Using a vehicle containing solubilizing agents like PEG-300 and HP-b-CD may improve solubility.
High variability in plasma concentrations Inconsistent IP injection technique.Ensure consistent delivery into the peritoneal cavity and avoid injection into other tissues.
Differences in mouse metabolism.Use age- and weight-matched mice and ensure consistent housing and diet conditions.
Difficulty in detecting this compound in plasma Insufficient sensitivity of the analytical method.Optimize the LC-MS/MS method, including sample extraction, chromatography, and mass spectrometer settings, to achieve a lower limit of quantification.
Rapid clearance of the compound.Ensure that early time points (e.g., within 5-15 minutes) are included in the sample collection schedule.

Visualizations

PAD4_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_neutrophil Neutrophil Pathogens Pathogens Receptor Receptor Pathogens->Receptor Cytokines Cytokines Cytokines->Receptor Signal_Transduction Signal Transduction (e.g., ROS production) Receptor->Signal_Transduction Ca_Influx Calcium Influx Signal_Transduction->Ca_Influx PAD4_Activation PAD4 Activation Ca_Influx->PAD4_Activation Histone_Citrullination Histone Citrullination PAD4_Activation->Histone_Citrullination Chromatin_Decondensation Chromatin Decondensation Histone_Citrullination->Chromatin_Decondensation NETosis NET Formation (NETosis) Chromatin_Decondensation->NETosis This compound This compound This compound->PAD4_Activation Inhibition

Caption: PAD4 Signaling Pathway and this compound Inhibition.

PK_Workflow Start Start Drug_Prep This compound Formulation Start->Drug_Prep Dosing IP Dosing in Mice Drug_Prep->Dosing Blood_Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Extraction Plasma Sample Extraction (e.g., Protein Precipitation) Sample_Storage->Sample_Extraction LCMS_Analysis LC-MS/MS Analysis Sample_Extraction->LCMS_Analysis Data_Analysis Pharmacokinetic Modeling LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Pharmacokinetic Analysis.

References

Addressing GSK484 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK484. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly regarding its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2][3] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins, such as histones, to citrulline.[4] This post-translational modification, known as citrullination or deimination, plays a crucial role in chromatin decondensation.[4] By inhibiting PAD4, this compound blocks this process, which is implicated in various physiological and pathological events, including the formation of Neutrophil Extracellular Traps (NETs).[1][4][5]

Q2: What are the primary research applications of this compound?

A2: this compound is primarily used to study the role of PAD4 and NETosis in various diseases. Key research areas include autoimmune diseases (like rheumatoid arthritis and lupus), inflammation, cardiovascular diseases, and oncology.[4][6] It is used in both in vitro cell-based assays and in vivo animal models to investigate the therapeutic potential of PAD4 inhibition.[1][7][8]

Q3: What is the recommended concentration of this compound for cellular assays?

A3: The recommended concentration for cellular use is up to 10 µM.[9] However, the optimal concentration will vary depending on the cell type and specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your system.

Troubleshooting Guide: Addressing this compound Precipitation

A common challenge encountered when working with this compound is its precipitation in aqueous solutions due to its hydrophobic nature.[10] This guide provides systematic steps to troubleshoot and prevent precipitation issues.

Problem: My this compound solution is cloudy or has visible precipitate.

Step 1: Verify Stock Solution Preparation and Storage

  • Solvent Choice: this compound is soluble in several organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used.[1][2][7] Ensure you are using fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility.[7]

  • Proper Storage: Store stock solutions at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Step 2: Optimize Working Solution Preparation

  • Final DMSO Concentration: When diluting your this compound stock solution into aqueous buffers (e.g., cell culture media, assay buffers), ensure the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize the risk of precipitation.

  • Method of Dilution: Add the this compound stock solution to your aqueous buffer dropwise while vortexing or stirring gently. This gradual addition can help prevent localized high concentrations that may lead to immediate precipitation.

  • Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.[3]

  • Sonication: If precipitation occurs, brief sonication of the solution in a water bath sonicator may help to redissolve the compound.[2]

Step 3: Consider the Aqueous Buffer Composition

  • pH: The pH of your buffer can influence the solubility of small molecules. While specific data on the effect of pH on this compound solubility is limited, it is a factor to consider. If possible, test a range of physiologically relevant pH values for your buffer.

  • Protein Content: The presence of proteins, such as albumin, in your buffer or cell culture medium can sometimes help to stabilize small molecules and prevent precipitation.

  • Co-solvents and Excipients: For challenging in vivo or in vitro formulations, co-solvents and excipients can be used to improve solubility. Formulations including PEG300, Tween-80, or SBE-β-CD have been described for this compound.[2]

Step 4: Filter Sterilization

  • After preparing your final working solution, it is good practice to filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates before adding it to your cells or assay.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~2 mg/mL (warmed) - 10 mg/mL[1][3]
DMSO25 mg/mL - 100 mg/mL[1][2][7]
Ethanol25 mg/mL - 100 mg/mL[1][7]
DMF30 mg/mL[1]

Table 2: In Vitro Potency of this compound

Assay ConditionIC50Reference
PAD4 Inhibition (no Calcium)50 nM[1][2][3]
PAD4 Inhibition (2 mM Calcium)250 nM[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 25 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium to 37°C.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

  • While gently vortexing the cell culture medium, add the calculated volume of this compound stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation.

  • If the solution is clear, it is ready to be added to your cells. If slight precipitation is observed, you may try brief sonication.

  • For sterile applications, filter the final working solution through a 0.22 µm syringe filter.

Visualizations

GSK484_Signaling_Pathway cluster_0 Cellular Stimulus cluster_1 PAD4 Activation cluster_2 Citrullination & NETosis cluster_3 Inhibition by this compound Stimulus Inflammatory Stimuli (e.g., Pathogens, Cytokines) Ca_Influx Increased Intracellular Calcium (Ca2+) Stimulus->Ca_Influx leads to PAD4_active PAD4 (Active) Ca_Influx->PAD4_active activates PAD4_inactive PAD4 (Inactive) Citrullinated_Histones Citrullinated Histones PAD4_active->Citrullinated_Histones catalyzes citrullination of Histones Histones (Arginine) Chromatin_Decondensation Chromatin Decondensation Citrullinated_Histones->Chromatin_Decondensation NETosis NET Formation Chromatin_Decondensation->NETosis This compound This compound This compound->PAD4_active inhibits

Caption: this compound inhibits PAD4-mediated histone citrullination and subsequent NET formation.

GSK484_Troubleshooting_Workflow Start This compound Precipitation Observed Check_Stock Step 1: Verify Stock Solution - Use fresh, anhydrous DMSO - Aliquot and store at -20°C/-80°C Start->Check_Stock Check_Dilution Step 2: Optimize Dilution - Keep final DMSO ≤ 0.5% - Add stock to buffer dropwise while stirring - Pre-warm buffer to 37°C Check_Stock->Check_Dilution Consider_Buffer Step 3: Evaluate Buffer - Check pH - Presence of protein (e.g., albumin) - Consider co-solvents for difficult formulations Check_Dilution->Consider_Buffer Filter Step 4: Filter Sterilize (0.22 µm) Check_Dilution->Filter If solution is clear Sonication Try Brief Sonication Consider_Buffer->Sonication Sonication->Filter If still cloudy Success Clear Solution, Ready for Use Filter->Success

References

Technical Support Center: Minimizing GSK484 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize GSK484-induced toxicity in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4). PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline. This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins, thereby influencing various cellular processes including gene regulation, apoptosis, and the formation of Neutrophil Extracellular Traps (NETs).[1][2][3]

Q2: What are the potential causes of this compound toxicity in long-term cell culture?

A2: While this compound is reported to have negligible off-target activity, long-term exposure may lead to cytotoxicity through several mechanisms:[1]

  • On-target effects on cell proliferation and differentiation: PAD4 is involved in the regulation of cell cycle and differentiation.[4] Continuous inhibition of its activity may lead to reduced cell proliferation or altered cellular phenotypes over time. For instance, this compound has been observed to reduce the proliferation of human T cells in vitro.[5]

  • Disruption of essential cellular processes: Protein citrullination is a widespread post-translational modification.[6] Long-term inhibition of PAD4 could interfere with critical cellular functions that are dependent on this process.

  • Solvent toxicity: this compound is typically dissolved in solvents like DMSO.[7] High concentrations of the solvent in the culture medium can be toxic to cells, especially in long-term experiments.

  • Compound degradation: Improper storage or handling of this compound can lead to its degradation, potentially generating toxic byproducts.

Q3: What are the typical working concentrations of this compound in cell culture?

A3: The optimal working concentration of this compound is cell-type dependent and should be determined empirically. However, concentrations in the range of 1 µM to 10 µM have been used in various in vitro studies to achieve effective PAD4 inhibition.[1][7][8] It is crucial to perform a dose-response curve to identify the lowest effective concentration for your specific cell line and experimental endpoint to minimize potential toxicity.

Troubleshooting Guides

Issue 1: Increased cell death or reduced cell viability in long-term cultures treated with this compound.
Possible Cause Recommended Solution
This compound concentration is too high. Perform a dose-response experiment to determine the IC50 for PAD4 inhibition and the EC50 for cytotoxicity in your specific cell line. Use the lowest concentration that achieves the desired biological effect.
Prolonged, continuous exposure. Consider intermittent dosing schedules (e.g., treat for a period, then culture in inhibitor-free medium) if the experimental design allows.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control to assess solvent toxicity.
Cell line sensitivity. Some cell lines may be inherently more sensitive to PAD4 inhibition. If possible, test this compound in a panel of cell lines to select a more robust model for your studies.
Compound degradation. Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Altered cell morphology or reduced proliferation rate over time.
Possible Cause Recommended Solution
On-target effects of PAD4 inhibition. Monitor cell morphology and proliferation rates closely. Characterize any observed changes to understand the biological impact of long-term PAD4 inhibition in your cell model.
Nutrient depletion or waste accumulation. Maintain a regular media exchange schedule to ensure an optimal culture environment, especially for long-term experiments.
Sub-optimal cell culture conditions. Ensure that other culture parameters such as confluency, passage number, and media composition are optimal and consistent across experiments.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parameter Value Conditions Reference
IC5050 nMBinding to low-calcium PAD4
IC50250 nMBinding to PAD4 in 2 mM Ca2+[9]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Application Concentration Range Reference
Inhibition of NET formation in neutrophils1 - 10 µM[1][8]
Inhibition of citrullination in cell lysates100 µM[7]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your complete cell culture medium. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.

  • Treatment: Remove the existing medium from the cells and replace it with the prepared this compound dilutions or control media.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 48 hours, 72 hours, or longer with appropriate media changes).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the EC50 for cytotoxicity.

Visualizations

gsk484_pathway cluster_extracellular Extracellular cluster_cellular Cellular Stimuli Stimuli Calcium_Influx Ca2+ Influx Stimuli->Calcium_Influx PAD4_inactive PAD4 (Inactive) Calcium_Influx->PAD4_inactive PAD4_active PAD4 (Active) PAD4_inactive->PAD4_active Activation Protein_Arginine Protein Arginine PAD4_active->Protein_Arginine This compound This compound This compound->PAD4_active Inhibition Protein_Citrulline Protein Citrulline Protein_Arginine->Protein_Citrulline Citrullination Gene_Regulation Gene Regulation Protein_Citrulline->Gene_Regulation Apoptosis Apoptosis Protein_Citrulline->Apoptosis NET_Formation NET Formation Protein_Citrulline->NET_Formation

Caption: this compound inhibits PAD4-mediated protein citrullination.

cytotoxicity_workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Prepare_this compound Prepare this compound Dilutions Seed_Cells->Prepare_this compound Treat_Cells Treat Cells Prepare_this compound->Treat_Cells Incubate Long-term Incubation Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data & Determine EC50 Viability_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Efficacy of GSK484 and Other PAD4 Inhibitors, including GSK199

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of GSK484, a potent and selective peptidylarginine deiminase 4 (PAD4) inhibitor, with its less potent predecessor, GSK199, and other PAD4 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their studies in areas such as autoimmune diseases, inflammation, and oncology.

Data Presentation: Quantitative Comparison of PAD4 Inhibitors

The following tables summarize the key quantitative data for this compound and GSK199, focusing on their in vitro potency and in vivo efficacy in a preclinical model of rheumatoid arthritis.

Table 1: In Vitro Potency of PAD4 Inhibitors

InhibitorTargetIC50 (in the presence of 0.2 mM Ca2+)IC50 (in the absence of Ca2+)IC50 (in the presence of 2 mM Ca2+)Mechanism of Action
This compound PAD450 nM[1]50 nM[2]250 nM[2]Reversible, competitive with calcium, preferentially binds to calcium-free PAD4[1]
GSK199 PAD4250 nM[1]200 nM1 µMReversible, competitive with calcium, preferentially binds to calcium-free PAD4[1]

Table 2: Efficacy of PAD4 Inhibitors in a Murine Collagen-Induced Arthritis (CIA) Model

InhibitorAnimal ModelDosageKey FindingsReference
This compound DBA/1J mice2 mg/kg (i.p. every 3 days)Reduced severity of arthritis, decreased expression of MPO, NE, and PAD4 in synovium, and reduced NET formation.[3][3]
GSK199 DBA/1J mice10 mg/kg and 30 mg/kg (daily)30 mg/kg dose led to significant effects on clinical disease activity and histological analyses of synovial inflammation, pannus formation, and cartilage and bone damage.[4][5] Significant decreases in complement C3 deposition were observed at 10 mg/kg.[4][5][4][5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro PAD4 Enzyme Activity Assay (Ammonia Release Assay)

This assay measures the enzymatic activity of PAD4 by detecting the ammonia released upon the deimination of a substrate, such as benzoyl-arginine ethyl ester (BAEE).

Materials:

  • Recombinant human PAD4 enzyme

  • This compound, GSK199, or other test inhibitors

  • Assay Buffer: 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT[2]

  • Calcium Chloride (CaCl2) solution

  • Benzoyl-arginine ethyl ester (BAEE) substrate

  • Ammonia detection reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors (e.g., this compound, GSK199) in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 96-well plate, add the assay buffer, recombinant PAD4 enzyme, and the test inhibitor at various concentrations.

  • Add CaCl2 to the desired final concentration (e.g., 0.2 mM or 2 mM).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding the BAEE substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Neutrophil Extracellular Trap (NET) Formation Assay (Histone H3 Citrullination Imaging)

This immunofluorescence-based assay quantifies NET formation by detecting citrullinated histone H3 (H3Cit), a key marker of NETosis.

Materials:

  • Isolated primary human or mouse neutrophils

  • This compound, GSK199, or other test inhibitors

  • Stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA), calcium ionophore A23187, or bacteria)

  • Poly-L-lysine coated coverslips or 96-well imaging plates

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-citrullinated histone H3 (anti-H3Cit)

  • Fluorescently labeled secondary antibody

  • DNA stain (e.g., DAPI or Hoechst)

  • Fluorescence microscope

Procedure:

  • Seed isolated neutrophils onto poly-L-lysine coated coverslips or imaging plates and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test inhibitors (this compound, GSK199) for 30-60 minutes at 37°C.

  • Stimulate the neutrophils with the chosen agent (e.g., PMA) to induce NET formation and incubate for 2-4 hours at 37°C.

  • Fix the cells with the fixation solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate with the primary anti-H3Cit antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and a DNA stain.

  • Acquire images using a fluorescence microscope.

  • Quantify NET formation by measuring the area of H3Cit-positive extracellular DNA structures relative to the total number of cells.

Mandatory Visualization

PAD4 Signaling Pathway in NETosis

The following diagram illustrates the central role of PAD4 in the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory and autoimmune diseases.

PAD4_Signaling_Pathway cluster_neutrophil Neutrophil Stimuli Inflammatory Stimuli (e.g., PMA, Bacteria, Cytokines) Neutrophil Neutrophil ROS ↑ Reactive Oxygen Species (ROS) Stimuli->ROS Ca_Influx ↑ Intracellular Ca2+ Stimuli->Ca_Influx PAD4_inactive PAD4 (Inactive) (Cytoplasm) ROS->PAD4_inactive Ca_Influx->PAD4_inactive PAD4_active PAD4 (Active) (Nucleus) PAD4_inactive->PAD4_active Translocation to Nucleus Citrullination Histone Citrullination PAD4_active->Citrullination Histones Histone Arginine Histones->Citrullination Chromatin Chromatin Decondensation Citrullination->Chromatin NETosis NET Formation (NETosis) Chromatin->NETosis Inhibitors This compound / GSK199 Inhibitors->PAD4_active

Caption: PAD4 activation and its role in Neutrophil Extracellular Trap (NET) formation.

Experimental Workflow for Evaluating PAD4 Inhibitors

This diagram outlines a typical workflow for the preclinical evaluation of PAD4 inhibitors, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow start Start: Identify PAD4 Inhibitors in_vitro_assay In Vitro PAD4 Enzyme Assay start->in_vitro_assay ic50 Determine IC50 in_vitro_assay->ic50 cell_based_assay Cell-Based Assay (NET Formation) ic50->cell_based_assay Potent Inhibitors efficacy_in_vitro Assess In Vitro Efficacy cell_based_assay->efficacy_in_vitro in_vivo_model In Vivo Disease Model (e.g., CIA) efficacy_in_vitro->in_vivo_model Efficacious In Vitro efficacy_in_vivo Evaluate In Vivo Efficacy (Clinical Score, Histology) in_vivo_model->efficacy_in_vivo pharmacokinetics Pharmacokinetic/ Pharmacodynamic Studies in_vivo_model->pharmacokinetics end Lead Candidate Selection efficacy_in_vivo->end pharmacokinetics->end

Caption: A streamlined workflow for the preclinical evaluation of novel PAD4 inhibitors.

References

A Head-to-Head Comparison: GSK484 Versus the Pan-PAD Inhibitor Cl-amidine in NETosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of tool compounds is critical for robust experimental design and interpretation. This guide provides a comprehensive comparison of GSK484, a selective PAD4 inhibitor, and Cl-amidine, a pan-PAD inhibitor, in the context of Neutrophil Extracellular Trap (NET) formation, or NETosis.

This document summarizes key performance differences, presents supporting quantitative data, and provides detailed experimental protocols to aid in the selection and application of these inhibitors in NETosis research.

Executive Summary

This compound and Cl-amidine are both widely used inhibitors of Peptidylarginine Deiminases (PADs), enzymes crucial for the citrullination of histones, a key event in NETosis. However, their distinct selectivity profiles and mechanisms of action lead to different experimental outcomes and applications. This compound is a highly selective and reversible inhibitor of PAD4, the primary PAD isoform implicated in NETosis. In contrast, Cl-amidine is an irreversible pan-PAD inhibitor, affecting multiple PAD isoforms with similar potency. This lack of specificity can complicate the interpretation of results, as it does not exclusively target PAD4-mediated processes.

Performance Comparison: this compound vs. Cl-amidine

The following tables summarize the quantitative data on the inhibitory activities of this compound and Cl-amidine against PAD enzymes and their efficacy in inhibiting NETosis.

Inhibitor Target(s) IC50 (PAD4) IC50 (Other PADs) Mechanism of Action Selectivity
This compound PAD4~50 nM (low Ca2+)[1][2][3], ~250 nM (high Ca2+)[1]Selective for PAD4 over PAD1-3[3][4]Reversible[1][2][3]High
Cl-amidine Pan-PAD~5.9 µM[5][6][7]PAD1: ~0.8 µM, PAD3: ~6.2 µM[5][6][7]Irreversible[5]Low
Study Focus Inhibitor Concentration Stimulus Model Effect on NETosis Reference
NET FormationThis compound10 µMIonomycinMouse NeutrophilsComplete inhibition[4]
NET FormationThis compound10 µMIonomycinHuman NeutrophilsPartial inhibition[4]
NET FormationCl-amidine200 µMPMAHuman NeutrophilsComplete inhibition[8]
Histone CitrullinationThis compound100 µM-HEK293 cell lysatesInhibition of PAD4-mediated citrullination[4]
Histone CitrullinationCl-amidine200 µM-HEK293 cell lysatesInhibition of PAD-mediated citrullination[4]
Sepsis ModelCl-amidine50 mg/kgCLPMurineImproved survival, reduced NET formation[9]
Colitis ModelThis compound4 mg/kgDSSMurineDiminished NETs in colon mucosa[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.

NETosis_Pathway cluster_stimuli Neutrophil Stimuli cluster_cell Neutrophil cluster_inhibitors Inhibitors PMA PMA PKC PKC PMA->PKC Ionomycin Ionomycin PAD4_inactive PAD4 (inactive) Ionomycin->PAD4_inactive LPS LPS ROS ROS Production LPS->ROS PKC->ROS NE Neutrophil Elastase ROS->NE MPO Myeloperoxidase ROS->MPO Histones Histones NE->Histones MPO->Histones PAD4_active PAD4 (active) PAD4_inactive->PAD4_active Ca2+ PAD4_active->Histones Citrullination Citrullinated_Histones Citrullinated Histones PAD4_active->Citrullinated_Histones Chromatin_Decondensation Chromatin Decondensation Citrullinated_Histones->Chromatin_Decondensation NETs NET Formation Chromatin_Decondensation->NETs This compound This compound This compound->PAD4_active Inhibits (Reversible) Cl_amidine Cl-amidine Cl_amidine->PAD4_active Inhibits (Irreversible)

Figure 1: NETosis Signaling Pathway and Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation NETosis Induction cluster_analysis Analysis start Isolate Neutrophils (Human or Mouse) pre_incubation Pre-incubate with Inhibitor start->pre_incubation This compound This compound pre_incubation->this compound Cl_amidine Cl-amidine pre_incubation->Cl_amidine DMSO Vehicle (DMSO) pre_incubation->DMSO stimulate Stimulate Neutrophils This compound->stimulate Cl_amidine->stimulate DMSO->stimulate PMA PMA stimulate->PMA Ionomycin Ionomycin stimulate->Ionomycin LPS LPS stimulate->LPS quantify Quantify NETosis PMA->quantify Ionomycin->quantify LPS->quantify microscopy Immunofluorescence Microscopy (H3Cit, DNA) quantify->microscopy sytox DNA-binding Dye Assay (e.g., Sytox Green) quantify->sytox

Figure 2: Experimental Workflow for Comparing Inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison. Researchers should refer to the specific publications for fine-tuned details.

Human Neutrophil Isolation
  • Source: Human peripheral blood.

  • Method: Dextran density gradient centrifugation followed by Ficoll-Paque separation to isolate polymorphonuclear leukocytes. Erythrocytes are lysed using a hypotonic saline solution.

  • Purity Check: Neutrophil purity should be >90-95% as assessed by flow cytometry or cytospin analysis.

NETosis Induction
  • Cell Seeding: Plate isolated neutrophils (e.g., 3.5 x 10^5 cells/mL) in appropriate culture plates (e.g., 384-well microtiter plates for high-content imaging).

  • Inhibitor Pre-treatment: Pre-incubate neutrophils with this compound, Cl-amidine, or vehicle control (e.g., DMSO) for a specified time (e.g., 30-45 minutes) at 37°C and 5% CO2.

  • Stimulation: Induce NETosis by adding a stimulus such as:

    • Calcium Ionophore (e.g., Ionomycin): Typically 1-2 µM for 45-60 minutes.

    • Phorbol 12-myristate 13-acetate (PMA): A common concentration is 20 nM.

    • Staphylococcus aureus: At a multiplicity of infection (MOI) of 10 for 90 minutes.[4]

Quantification of NETosis

a) Immunofluorescence Microscopy:

  • Fixation and Permeabilization: Fix cells with paraformaldehyde (e.g., 1.3%) and permeabilize with a detergent like Triton X-100 (e.g., 2% in PBS).

  • Blocking: Block non-specific antibody binding with a solution like 2% BSA in PBST.

  • Staining:

    • Primary Antibody: Incubate with an antibody against citrullinated histone H3 (H3Cit).

    • Secondary Antibody: Use a fluorescently labeled secondary antibody.

    • DNA Staining: Counterstain with a DNA dye such as Hoechst 33342.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify NET-forming cells, identified by the colocalization of H3Cit staining with decondensed, extracellular DNA.

b) DNA Quantification Assay:

  • Plate-based Assay: Perform NETosis induction in a multi-well plate.

  • DNA Dye Addition: Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) that fluoresces upon binding to extracellular DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence correlates with the amount of extracellular DNA released during NETosis.

Histone Citrullination Assay in Cell Lysates
  • Cell Lysate Preparation: Prepare lysates from cells overexpressing specific PAD isozymes (e.g., HEK293 cells).

  • Inhibitor Incubation: Pre-incubate the lysates with this compound, Cl-amidine, or vehicle control.

  • Citrullination Reaction: Initiate the reaction by adding calcium (e.g., 2 mM) and incubate at 37°C.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-modified citrulline antibody.

    • Chemical Modification: Alternatively, chemically modify citrullinated proteins before detection with a specific antibody.

Conclusion

References

Validating GSK484's On-Target Effects Through PAD4 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of GSK484, a selective PAD4 inhibitor, with the phenotype of Peptidylarginine Deiminase 4 (PAD4) knockout (KO) models. The data presented herein supports the validation of this compound's on-target effects by demonstrating that its pharmacological action in wild-type models phenocopies the genetic deletion of PAD4. This is primarily illustrated through the inhibition of Neutrophil Extracellular Trap (NET) formation, a key process in various inflammatory and autoimmune diseases.

Comparative Analysis of this compound and PAD4 Knockout Models

The on-target activity of this compound is validated by comparing its effects on wild-type (WT) cells and animals to the characteristics observed in PAD4 knockout counterparts. The fundamental principle is that if this compound's mechanism of action is indeed the specific inhibition of PAD4, its administration to WT subjects should replicate the phenotype of subjects with a genetic deletion of PAD4.

In Vitro Evidence: Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. The formation of NETs, or NETosis, is critically dependent on the enzymatic activity of PAD4, which citrullinates histones, leading to chromatin decondensation.

A key study demonstrated that this compound potently inhibits NET formation in mouse neutrophils stimulated with ionomycin.[1] This effect is characterized by a significant reduction in histone H3 citrullination and the subsequent release of extracellular DNA.[1] In parallel, studies on neutrophils isolated from PAD4 knockout mice have shown a complete lack of NET formation in response to various stimuli.[2][3] This congruence between the pharmacological inhibition by this compound and the genetic deletion of PAD4 provides strong evidence for this compound's on-target effect.

Table 1: Comparison of In Vitro NET Formation

ConditionMetricWild-Type (WT)WT + this compoundPAD4 Knockout (KO)
Ionomycin-Stimulated Mouse Neutrophils % Hypercitrullinated H3+ Neutrophils~55%~5%Not Reported (expected to be baseline)
% NET-forming Neutrophils~40%~5%No NETs observed
LPS-Stimulated Mouse Neutrophils Histone H3 CitrullinationInducedNot ReportedNot Detected
NET FormationInducedNot ReportedAbsent

In Vivo Evidence: Amelioration of Disease Models

The on-target effects of this compound are further substantiated in various animal models of inflammatory diseases. While direct head-to-head comparisons of this compound in WT versus PAD4 KO mice within the same study are not extensively published, parallel studies in similar disease models demonstrate a remarkable overlap in the therapeutic benefits of pharmacological PAD4 inhibition and genetic PAD4 deletion.

Experimental Colitis

In a dextran sodium sulfate (DSS)-induced colitis model in mice, administration of this compound significantly diminished the density of NETs in the colonic mucosa.[4] Although this reduction in NETs did not translate to a significant improvement in all inflammatory markers in this particular study, it demonstrated target engagement in vivo.[4] In a separate study, PAD4 knockout mice were shown to be protected from severe colitis, suggesting that the absence of PAD4 activity is beneficial in this model.

Table 2: Comparison in Experimental Colitis Model

ModelTreatment/GenotypeKey Findings
DSS-induced Colitis in WT Mice This compound (4 mg/kg, i.p.)Significantly diminished NET density in the colonic mucosa.[4]
DSS-induced Colitis PAD4 Knockout MiceProtected from severe colitis.
Myocardial Infarction

In a murine model of myocardial infarction (MI), treatment with this compound resulted in a significant reduction in infarct size and improved cardiac function. These beneficial effects were associated with decreased neutrophil infiltration and NET formation in the ischemic heart tissue. Similarly, PAD4 knockout mice subjected to MI exhibited reduced infarct sizes and improved cardiac function compared to their wild-type counterparts. This suggests that the cardioprotective effects of this compound are mediated through the inhibition of PAD4.

Table 3: Comparison in Myocardial Infarction Model

ModelTreatment/GenotypeKey Findings
Myocardial Infarction in WT Mice This compound (10 mg/kg, i.p.)Reduced infarct size, improved cardiac function, decreased neutrophil infiltration and NET formation.
Myocardial Infarction PAD4 Knockout MiceReduced infarct size and improved cardiac function.

Experimental Protocols

In Vitro NETosis Assay in Mouse Neutrophils

Objective: To quantify the effect of this compound on NET formation in isolated mouse neutrophils.

Materials:

  • Bone marrow from wild-type mice

  • This compound

  • Ionomycin

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Anti-Citrullinated Histone H3 (CitH3) antibody

  • DNA stain (e.g., Hoechst 33342 or Sytox Green)

  • Fluorescence microscope or plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from the bone marrow of wild-type mice using a density gradient centrifugation method.

  • Cell Culture: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FBS.

  • Treatment: Pre-incubate the neutrophils with this compound (e.g., 10 µM) or vehicle control for 30 minutes at 37°C.

  • Stimulation: Stimulate the neutrophils with a NET-inducing agent, such as ionomycin (e.g., 4 µM), for 2-4 hours at 37°C.

  • Staining:

    • For immunofluorescence microscopy: Fix the cells, permeabilize, and stain with an anti-CitH3 antibody followed by a fluorescently labeled secondary antibody. Counterstain the DNA with Hoechst 33342.

    • For plate-based quantification of extracellular DNA: Add a cell-impermeable DNA dye like Sytox Green to the wells and measure fluorescence.

  • Quantification:

    • Microscopy: Capture images and quantify the percentage of NET-forming cells (cells with decondensed, extracellular DNA co-localizing with CitH3).

    • Plate reader: Measure the fluorescence intensity as an indicator of extracellular DNA release.

Immunohistochemistry for Citrullinated Histone H3 in Tissue Sections

Objective: To detect and quantify citrullinated histone H3, a marker of PAD4 activity and NETosis, in tissue sections from disease models.

Materials:

  • Paraffin-embedded tissue sections (e.g., colon or heart)

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibody: anti-Citrullinated Histone H3 (CitH3)

  • Secondary antibody (e.g., HRP-conjugated or fluorescently-labeled)

  • DAB substrate kit (for HRP) or mounting medium with DAPI (for fluorescence)

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

  • Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the sections with the anti-CitH3 primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the appropriate secondary antibody.

  • Detection:

    • For chromogenic detection: Incubate with DAB substrate until the desired stain intensity develops.

    • For fluorescent detection: Mount the coverslips with a mounting medium containing DAPI.

  • Imaging and Analysis: Acquire images using a microscope and quantify the area of positive staining for CitH3.

Visualizations

PAD4_Signaling_Pathway cluster_stimuli NETosis Stimuli cluster_cell Neutrophil Stimuli PMA, Ionomycin, LPS, Bacteria ROS Reactive Oxygen Species (ROS) Production Stimuli->ROS PAD4_inactive PAD4 (inactive) ROS->PAD4_inactive PAD4_active PAD4 (active) PAD4_inactive->PAD4_active Ca2+ influx Histones Histones (in nucleus) PAD4_active->Histones Citrullination Cit_Histones Citrullinated Histones PAD4_active->Cit_Histones Chromatin_Decon Chromatin Decondensation Cit_Histones->Chromatin_Decon NETs NET Formation Chromatin_Decon->NETs This compound This compound This compound->PAD4_active PAD4_KO PAD4 Knockout PAD4_KO->PAD4_inactive Genetic Deletion

Caption: PAD4 signaling pathway in NETosis and points of intervention.

Experimental_Workflow WT_Mice WT Mice Disease_Model Induce Disease Model (e.g., Colitis, MI) WT_Mice->Disease_Model WT_this compound WT Mice + this compound WT_this compound->Disease_Model KO_Mice PAD4 KO Mice KO_Mice->Disease_Model Analysis Comparative Analysis: - NET Formation - Histopathology - Inflammatory Markers - Disease Severity Disease_Model->Analysis

References

Cross-Validation of GSK484: A Comparative Guide to Alternative NETosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation (NETosis) is implicated in the pathophysiology of various inflammatory, autoimmune, and thrombotic diseases. Consequently, the inhibition of NETosis has emerged as a promising therapeutic strategy. GSK484, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), a key enzyme in NETosis, has been a valuable tool in studying the role of NETs. This guide provides a comparative analysis of this compound with other NETosis inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Comparative Analysis of NETosis Inhibitors

The following table summarizes the key characteristics and reported efficacy of this compound and a selection of alternative NETosis inhibitors. These inhibitors target different stages of the NETosis pathway, from the enzymatic activity required for chromatin decondensation to the structural components of NETs themselves.

InhibitorTargetMechanism of ActionReported IC50/EC50SelectivityKey Findings & References
This compound PAD4Reversible inhibitor of PAD4, preventing histone citrullination.[1]IC50 = 50 nM[1][2]Selective for PAD4 over PAD1-3.[1]Effectively blocks NET formation in both mouse and human neutrophils.[1] Used in various in vivo models to study the role of PAD4-dependent NETosis.[3][4]
Cl-amidine Pan-PADIrreversible pan-PAD inhibitor, targeting multiple PAD isotypes.IC50 ≈ 5.9 µM for human PAD4[5]Non-selectiveAbrogates NET formation in vitro and in vivo.[6][7][8] Due to its broader specificity, it may have effects beyond PAD4 inhibition.
Gilteritinib PAD4Repurposed FDA-approved drug identified as a potent PAD4 inhibitor.Not explicitly reported in the provided search results.Potent PAD4 inhibitor.[9]Effectively reduces NET formation in human and murine neutrophils in vitro.[9] Offers a potential therapeutic strategy by blocking NETosis at its origin.[9]
AZD3241 Myeloperoxidase (MPO)Irreversible inhibitor of MPO, an enzyme involved in ROS production and chromatin decondensation.IC50 ≈ 1.2 µM[10]Potent MPO inhibitor.Reduces NET formation in experimental models of colitis.[3][10] Targets a different pathway than PAD4 inhibitors.
AFM32a PAD2Potent and selective inhibitor of PAD2.EC50 = 8.3 µM (in HEK293/PAD2 cells)[11]95-fold selective for PAD2 over PAD4.[11][12]Reduces NETosis and improves survival in a mouse model of endotoxic shock, suggesting a distinct role for PAD2 in some inflammatory conditions.[13][14]
rhDNase (dornase alfa) Extracellular DNARecombinant human deoxyribonuclease I that degrades the DNA backbone of NETs.Not applicable (enzymatic degradation)Specific for DNADegrades existing NETs rather than inhibiting their formation.[11] Improves clinical outcomes in a COVID-19 model without affecting T cell responses, unlike this compound.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for inducing and quantifying NETosis, commonly employed in studies evaluating inhibitors like this compound.

Induction of NETosis in vitro
  • Objective: To stimulate neutrophils to undergo NETosis for subsequent analysis.

  • Materials:

    • Isolated human or mouse neutrophils.

    • Phorbol 12-myristate 13-acetate (PMA) or Ionomycin.

    • Culture medium (e.g., RPMI).

    • NETosis inhibitor of interest (e.g., this compound).

  • Protocol:

    • Isolate neutrophils from fresh blood or bone marrow using standard protocols.

    • Resuspend neutrophils in culture medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with the desired concentration of the NETosis inhibitor (e.g., 10 µM this compound) or vehicle control for 30-60 minutes at 37°C.

    • Stimulate NETosis by adding a known inducer, such as PMA (e.g., 20-100 nM) or Ionomycin (e.g., 1-4 µM).[15][16][17][18]

    • Incubate the cells for 2-4 hours at 37°C and 5% CO2.

Quantification of NETosis using SYTOX Green
  • Objective: To quantify the amount of extracellular DNA released during NETosis.

  • Materials:

    • NETosis induction setup (from Protocol 1).

    • SYTOX Green nucleic acid stain.

    • Plate reader with fluorescence detection.

  • Protocol:

    • Following the incubation period for NETosis induction, add SYTOX Green to each well at a final concentration of ~200 nM.[18]

    • Incubate for 5-15 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~488 nm excitation, ~523 nm emission).[4][19]

    • The increase in fluorescence intensity correlates with the amount of extracellular DNA and thus, NETosis.[20]

Visualization of NETs by Immunofluorescence
  • Objective: To visualize the components of NETs, such as DNA, citrullinated histones, and MPO.

  • Materials:

    • Neutrophils cultured on coverslips.

    • Fixative (e.g., 4% paraformaldehyde).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 5% BSA in PBS).

    • Primary antibodies (e.g., anti-citrullinated Histone H3, anti-MPO).

    • Fluorescently labeled secondary antibodies.

    • DAPI or Hoechst for DNA staining.

    • Fluorescence microscope.

  • Protocol:

    • After NETosis induction on coverslips, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes.

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

    • Counterstain with DAPI or Hoechst to visualize DNA.

    • Mount the coverslips and visualize using a fluorescence microscope.[13][21][22]

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular pathways is essential for interpreting the effects of different NETosis inhibitors. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental workflows.

NETosis_Signaling_Pathways cluster_stimuli NETosis Stimuli cluster_pathways Intracellular Signaling cluster_events Nuclear Events PMA PMA PKC PKC PMA->PKC Ionomycin Ionomycin Ca_influx Ca2+ Influx Ionomycin->Ca_influx Pathogens Pathogens ROS ROS Production (NADPH Oxidase) Pathogens->ROS Pathogens->Ca_influx PKC->ROS MPO MPO ROS->MPO PAD2 PAD2 Ca_influx->PAD2 PAD4 PAD4 Ca_influx->PAD4 Chromatin_Decon Chromatin Decondensation MPO->Chromatin_Decon MPO-derived ROS stimulate NE translocation Histone_Cit Histone Citrullination PAD2->Histone_Cit PAD4->Histone_Cit Histone_Cit->Chromatin_Decon NETosis NETosis Chromatin_Decon->NETosis GSK484_node This compound GSK484_node->PAD4 Inhibits Cl_amidine_node Cl-amidine Cl_amidine_node->PAD2 Inhibits Cl_amidine_node->PAD4 Inhibits AZD3241_node AZD3241 AZD3241_node->MPO Inhibits AFM32a_node AFM32a AFM32a_node->PAD2 Inhibits rhDNase_node rhDNase rhDNase_node->NETosis Degrades Experimental_Workflow cluster_prep Preparation cluster_induction Induction cluster_analysis Analysis cluster_output Output A Isolate Neutrophils B Pre-incubate with Inhibitor/Vehicle A->B C Stimulate with PMA/Ionomycin B->C D1 Quantification (SYTOX Green) C->D1 D2 Visualization (Immunofluorescence) C->D2 E1 Fluorescence Data D1->E1 E2 Microscopy Images D2->E2

References

GSK484 Efficacy: A Comparative Analysis in Low-Calcium vs. High-Calcium Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of GSK484, a selective and reversible PAD4 inhibitor, under low- and high-calcium conditions. The data presented is compiled from published research to aid in the objective assessment of its performance.

Executive Summary

This compound demonstrates a notable preference for inhibiting the low-calcium form of peptidylarginine deiminase 4 (PAD4). Experimental data reveals a significant decrease in its inhibitory potency as calcium concentrations rise. This characteristic distinguishes it from other PAD inhibitors and is a critical consideration for its application in research and potential therapeutic development.

Data Presentation: this compound Potency in Varying Calcium Concentrations

The inhibitory activity of this compound on PAD4 is quantitatively measured by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound and a related compound, GSK199, in the absence and presence of calcium.

CompoundCalcium ConcentrationIC50
This compound 0 mM (Low-Calcium)50 nM[1][2][3][4][5]
2 mM (High-Calcium)250 nM[1][2]
GSK199 0 mM (Low-Calcium)200 nM[2]
2 mM (High-Calcium)1 µM[2]

Key Observation : this compound is five times more potent in a low-calcium environment compared to a high-calcium environment.[1][2] This suggests that this compound preferentially binds to the calcium-deficient form of the PAD4 enzyme.[2][3][6]

Signaling Pathway and Mechanism of Action

PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, most notably histones.[3] This process, known as citrullination or deimination, plays a crucial role in chromatin decondensation, leading to the formation of neutrophil extracellular traps (NETs).[3] this compound acts as a reversible inhibitor of PAD4, and its binding preference for the low-calcium state of the enzyme suggests a mixed mode of inhibition.[2][3]

PAD4_Signaling_Pathway cluster_calcium Calcium Homeostasis cluster_pad4 PAD4 Activity cluster_downstream Downstream Effects Ca_high High Intracellular Calcium PAD4_active PAD4 (Active) Ca_high->PAD4_active Activates Ca_low Low Intracellular Calcium PAD4_inactive PAD4 (Inactive) Ca_low->PAD4_inactive Maintains Inactive State Citrullination Histone Citrullination PAD4_active->Citrullination Catalyzes Histone Histone Arginine Histone->Citrullination Chromatin Chromatin Decondensation Citrullination->Chromatin NETs NET Formation Chromatin->NETs This compound This compound This compound->PAD4_inactive Preferentially Binds & Inhibits This compound->PAD4_active Weakly Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - PAD4 Enzyme - this compound (Serial Dilutions) - Assay Buffers (Low/High Calcium) FP_Assay Fluorescence Polarization Assay (IC50 Determination) Reagents->FP_Assay Ammonia_Assay Ammonia Release Assay (Functional Inhibition) Reagents->Ammonia_Assay FP_Data Measure Fluorescence Polarization FP_Assay->FP_Data Ammonia_Data Measure Ammonia Production Ammonia_Assay->Ammonia_Data IC50_Calc Calculate IC50 Values FP_Data->IC50_Calc Func_Inhib Determine Functional Inhibition Ammonia_Data->Func_Inhib

References

Comparative Analysis of GSK484 and JBI-589 as PAD4 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biochemical, cellular, and in vivo activities of two prominent peptidylarginine deiminase 4 (PAD4) inhibitors, GSK484 and JBI-589, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).[1][2] Its role in diseases such as rheumatoid arthritis, cancer, and lupus has made it an attractive therapeutic target.[3][4][5] This guide provides a comparative analysis of two widely used small molecule inhibitors of PAD4: this compound and JBI-589.

Biochemical and Cellular Activity

Both this compound and JBI-589 are potent inhibitors of PAD4, but they exhibit differences in their reported potency and mechanism of action. This compound is a reversible inhibitor that preferentially binds to the low-calcium form of PAD4.[6][7][8] In contrast, JBI-589 is a non-covalent, isoform-selective inhibitor.[9]

ParameterThis compoundJBI-589Reference
Target Peptidylarginine deiminase 4 (PAD4)Peptidylarginine deiminase 4 (PAD4)[3][4]
Mechanism of Action Reversible, binds to low-calcium form of PAD4Non-covalent, isoform-selective[6][7][9]
IC50 (PAD4) 50 nM (in the absence of Ca2+), 250 nM (in the presence of 2 mM Ca2+)0.122 µM (122 nM)[1][6][10][11]
Selectivity Selective for PAD4 over PAD1-3Selective for PAD4 over PAD1, PAD2, PAD3, and PAD6 (at 30 µM)[1][6][11]
Cellular Activity Inhibits citrullination of PAD4 target proteins in human neutrophils; Inhibits NET formation in mouse and human neutrophils.Inhibits calcium-induced histone H3 citrullination and NET formation in isolated human neutrophils (at 10 µM); Reduces CXCR2 expression and blocks neutrophil chemotaxis.[6][9][11][12][13]
In Vivo Efficacy and Pharmacokinetics

Both inhibitors have demonstrated efficacy in various mouse models, highlighting their potential for in vivo studies.

ParameterThis compoundJBI-589Reference
In Vivo Models Cancer-associated kidney injury, experimental colitisLung and colon cancer, arthritis[9][11][12][14][15]
Reported Effects Suppresses tumor-induced NETosis; Reverts signs of kidney dysfunction in tumor-bearing mice.Reduces primary tumor growth and lung metastases; Enhances the effect of immune checkpoint inhibitors; Reduces joint inflammation and erosion in an arthritis model.[9][11][12][13][15]
Administration Route Intraperitoneal (IP)Oral gavage[12][16]
Dosage (example) 4 mg/kg daily50 mg/kg, twice a day[10][12]
Pharmacokinetics Favorable pharmacokinetic profiles in mouse and rat with low-moderate clearance. Half-life (T1/2) of 3.8 ± 1.5 h in mice.Orally bioavailable with good ADME properties. Half-life (T1/2) of 6.3 h (oral) and 8.0 h (intravenous) in mice.[1][6][14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate PAD4 inhibitors.

PAD4 Enzyme Activity Assay (Ammonia Release Assay)

This assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia, a byproduct of the citrullination reaction.

Methodology:

  • Recombinant human PAD4 enzyme is incubated with the test inhibitor (e.g., JBI-589) at various concentrations.

  • The reaction is initiated by the addition of a substrate, such as benzoyl-L-arginine ethyl ester (BAEE).

  • The reaction is allowed to proceed at 37°C for a specified time.

  • The amount of ammonia produced is quantified using a colorimetric assay, such as the Berthelot-indophenol reaction.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

Histone H3 Citrullination Assay (in vitro)

This assay assesses the ability of an inhibitor to block the citrullination of a key PAD4 substrate, histone H3, in a cellular context.

Methodology:

  • Human neutrophils are isolated from peripheral blood.

  • The neutrophils are pre-incubated with the test inhibitor (e.g., JBI-589 at 10 µM) for a specified time.[11]

  • Citrullination is induced by stimulating the cells with a calcium ionophore (e.g., 25 µM calcium ion carrier).[1]

  • After incubation, the cells are lysed, and total protein is extracted.

  • The level of citrullinated histone H3 (H3Cit) is determined by Western blotting or ELISA using an antibody specific for citrullinated H3.

  • The EC50 value can be determined by measuring the dose-dependent inhibition of H3 citrullination.[1]

Neutrophil Extracellular Trap (NET) Formation Assay

This assay visualizes and quantifies the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils.

Methodology:

  • Isolated neutrophils are seeded on a suitable surface (e.g., glass coverslips).

  • The cells are pre-treated with the PAD4 inhibitor (e.g., this compound).

  • NET formation is induced with a stimulant such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore.

  • After incubation, the cells are fixed and stained with fluorescent dyes to visualize DNA (e.g., DAPI or Hoechst) and NET-associated proteins like citrullinated histone H3 or neutrophil elastase.

  • NETs are visualized and quantified using fluorescence microscopy.

Visualizations

Signaling Pathway of PAD4 in Neutrophil Migration and NETosis

The following diagram illustrates the central role of PAD4 in neutrophil function, which is a key target of both this compound and JBI-589.

PAD4_Signaling cluster_stimuli Inflammatory Stimuli cluster_neutrophil Neutrophil cluster_inhibitors Inhibitors Stimuli PMA, Ionophore, Cytokines Ca_influx Ca2+ Influx Stimuli->Ca_influx PAD4 PAD4 Citrullination Histone H3 Citrullination PAD4->Citrullination Catalyzes CXCR2_exp CXCR2 Expression PAD4->CXCR2_exp Regulates Ca_influx->PAD4 Activates Histone Histone H3 Histone->Citrullination Chromatin Chromatin Decondensation Citrullination->Chromatin NETosis NETosis Chromatin->NETosis Migration Neutrophil Migration CXCR2_exp->Migration This compound This compound This compound->PAD4 JBI589 JBI-589 JBI589->PAD4

Caption: PAD4 activation and its downstream effects in neutrophils.

Experimental Workflow for Evaluating PAD4 Inhibitors

This diagram outlines a typical workflow for the preclinical evaluation of PAD4 inhibitors.

Experimental_Workflow start Start: Identify PAD4 Inhibitor (this compound or JBI-589) biochem Biochemical Assays (e.g., PAD4 Enzyme Activity) start->biochem cell_based Cell-Based Assays (e.g., Histone Citrullination, NETosis) biochem->cell_based in_vivo In Vivo Models (e.g., Cancer, Arthritis) cell_based->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd data_analysis Data Analysis & Comparison pk_pd->data_analysis conclusion Conclusion: Select appropriate inhibitor data_analysis->conclusion

Caption: Preclinical evaluation workflow for PAD4 inhibitors.

References

GSK484: A Potent and Selective PAD4 Inhibitor for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of GSK484's selectivity for Peptidylarginine Deiminase 4 (PAD4) over other PAD isozymes (PAD1, PAD2, and PAD3), supported by experimental data and detailed protocols.

This compound has emerged as a critical tool for researchers investigating the physiological and pathological roles of protein citrullination. This potent and reversible inhibitor demonstrates remarkable selectivity for PAD4, an enzyme implicated in a range of inflammatory diseases and cancers. This guide provides a detailed comparison of this compound's inhibitory activity across the PAD enzyme family, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Assessment of this compound Selectivity

The inhibitory potency of this compound against PAD isozymes has been determined through various biochemical and cellular assays. The following table summarizes the key inhibition constants (IC50 and Ki) for this compound against PAD1, PAD2, PAD3, and PAD4.

IsozymeIC50 (nM)Ki (µM)Calcium Dependence
PAD1 >10,000108-
PAD2 >10,000107-
PAD3 >10,0002090-
PAD4 50 (in the absence of Ca2+)[1]6.8Potency is higher in the absence of calcium.[1]
250 (in the presence of 2 mM Ca2+)[1]65

The data clearly illustrates the high selectivity of this compound for PAD4. With an IC50 value in the nanomolar range for PAD4, its activity against PAD1, PAD2, and PAD3 is significantly lower, with Ki values in the micromolar range. One study highlights that this compound is over 35 times more selective for PAD4 than for other PAD isozymes.[2] This selectivity is crucial for dissecting the specific functions of PAD4 in complex biological systems.

Experimental Protocols

The determination of this compound's selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays cited.

Fluorescence Polarization (FP) Binding Assay for IC50 Determination

This assay measures the binding affinity of this compound to PAD4.

  • Principle: The assay is based on the change in polarization of fluorescently labeled tracer molecules upon binding to the target protein.

  • Procedure:

    • Recombinant human PAD4 enzyme is incubated with a fluorescently labeled tracer.

    • Serial dilutions of this compound are added to the enzyme-tracer mixture.

    • The mixture is incubated to reach binding equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

    • The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

  • Calcium Dependence: The assay is performed in the presence and absence of calcium to assess the inhibitor's preference for different enzyme conformations.

Ammonia Release Assay for Functional Inhibition

This assay measures the enzymatic activity of PADs by detecting the release of ammonia, a byproduct of the citrullination reaction.

  • Principle: The amount of ammonia produced is proportional to the enzyme's catalytic activity.

  • Procedure:

    • Recombinant PAD enzyme is pre-incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of a substrate, such as benzoyl-L-arginine ethyl ester (BAEE).

    • The reaction is stopped after a defined period.

    • The amount of ammonia released is quantified using a colorimetric or fluorometric method.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Citrullination Assay

This assay evaluates the ability of this compound to inhibit PAD activity within a cellular context.

  • Principle: Measures the level of protein citrullination in cells overexpressing a specific PAD isozyme.

  • Procedure:

    • HEK293 cells are engineered to stably overexpress individual FLAG-tagged PAD isozymes (PAD1, PAD2, PAD3, or PAD4).

    • The cells are treated with different concentrations of this compound.

    • Cell lysates are prepared, and the level of citrullinated proteins is determined by Western blotting using an anti-citrulline antibody.

    • The inhibition of citrullination is quantified relative to untreated control cells.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To further aid in the understanding of this compound's application, the following diagrams, generated using the DOT language, illustrate the PAD4 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

PAD4_Signaling_Pathway cluster_stimuli Inflammatory Stimuli Inflammatory Signals Inflammatory Signals Calcium Influx Calcium Influx Inflammatory Signals->Calcium Influx Pathogens Pathogens Pathogens->Calcium Influx PAD4 (inactive) PAD4 (inactive) Calcium Influx->PAD4 (inactive) PAD4 (active) PAD4 (active) PAD4 (inactive)->PAD4 (active) Ca2+ Histones (Arginine) Histones (Arginine) PAD4 (active)->Histones (Arginine) Citrullination Histones (Citrulline) Histones (Citrulline) Histones (Arginine)->Histones (Citrulline) Chromatin Decondensation Chromatin Decondensation Histones (Citrulline)->Chromatin Decondensation NET Formation NET Formation Chromatin Decondensation->NET Formation This compound This compound This compound->PAD4 (active) Inhibition

Caption: Simplified signaling pathway of PAD4 activation and its role in Neutrophil Extracellular Trap (NET) formation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Recombinant PADs (1-4) Recombinant PADs (1-4) Biochemical Assays Biochemical Assays Recombinant PADs (1-4)->Biochemical Assays HEK293 cells expressing PADs (1-4) HEK293 cells expressing PADs (1-4) Cell-Based Assays Cell-Based Assays HEK293 cells expressing PADs (1-4)->Cell-Based Assays This compound Serial Dilutions This compound Serial Dilutions This compound Serial Dilutions->Biochemical Assays This compound Serial Dilutions->Cell-Based Assays IC50/Ki Determination IC50/Ki Determination Biochemical Assays->IC50/Ki Determination Cell-Based Assays->IC50/Ki Determination Selectivity Profile Selectivity Profile IC50/Ki Determination->Selectivity Profile

Caption: General experimental workflow for determining the selectivity of this compound against PAD isozymes.

References

GSK484's Therapeutic Efficacy in Animal Models: A Comparative In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of GSK484, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), in relevant animal models of inflammatory diseases. Its performance is compared with alternative therapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research and development decisions.

Executive Summary

This compound has demonstrated significant efficacy in reducing disease severity in preclinical animal models of inflammatory bowel disease and rheumatoid arthritis. By inhibiting PAD4, a key enzyme in the formation of neutrophil extracellular traps (NETs), this compound effectively targets a crucial pathological mechanism in these conditions. This guide presents a comparative analysis of this compound's effects against other therapeutic modalities, offering a comprehensive overview of its potential as a therapeutic agent.

Comparison of In Vivo Efficacy: this compound vs. Alternatives

Inflammatory Bowel Disease (IBD): Experimental Colitis Model

In the dextran sulfate sodium (DSS)-induced colitis model in mice, a well-established model for IBD, this compound has been shown to significantly reduce the density of NETs in the colonic mucosa. However, its effect on broader inflammatory markers and disease activity has been shown to be limited in some studies. A direct comparison with AZD3241, a myeloperoxidase (MPO) inhibitor, provides valuable insights into their distinct mechanisms and therapeutic potential.

ParameterControl (DSS alone)This compound (4 mg/kg)AZD3241 (30 mg/kg)This compound + AZD3241
NET Density in Colonic Mucosa Significantly IncreasedSignificantly Diminished (similar to control)[1]Trended to Decrease (not significant)[1]Trended to Decrease (not significant)[1]
Disease Activity Index (DAI) HighLimited Improvement[1][2][3]Limited Improvement[1]Limited Improvement[1]
Colon Histoarchitectural Damage SevereNot Recovered[1][3]Not Recovered[1]Not Recovered[1]
Goblet Cell Loss SignificantNot Reduced[1][3]--
Inflammatory Markers (e.g., IL-1β) Trend to IncreaseDiminished the marginal increase[1]Diminished the marginal increase[1]Diminished the marginal increase[1]
Neutrophil Recruitment (Fecal Calprotectin) Significantly HigherNot Alleviated[1]Not Alleviated[1]-
Rheumatoid Arthritis (RA): Collagen-Induced Arthritis (CIA) Model

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis. While direct comparative data for this compound is emerging, studies on other selective PAD4 inhibitors like GSK199 and JBI-589 provide a strong basis for evaluating the therapeutic potential of this class of drugs. These inhibitors have demonstrated the ability to reduce arthritis severity, synovial inflammation, and bone erosion.

ParameterControl (CIA)GSK199 (30 mg/kg)JBI-589 (once daily)
Arthritis Severity (Clinical Score) HighSignificant Reduction[4]Significant Reduction (early period)[5]
Synovial Inflammation SevereSignificant Reduction[4]Reduced Neutrophil Infiltration[5]
Pannus Formation PresentSignificant Reduction[4]-
Cartilage and Bone Damage SevereSignificant Reduction[4]Prevention of Myocardial Hypertrophy[5]
Complement C3 Deposition HighSignificant Decrease[4]-
Anti-Citrullinated Protein Antibodies (ACPA) ElevatedReduction in a subset[4]-

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to induce acute or chronic colitis in mice, mimicking aspects of human ulcerative colitis.

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Induction of Colitis: Administer 2% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7-9 days.[6][7]

  • Treatment Protocol:

    • This compound: Administer intraperitoneally at a dose of 4 mg/kg four times over the 9-day induction period.[1]

    • AZD3241: Administer daily by oral gavage at a dose of 30 mg/kg.[1]

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.[1][2][3]

    • Histological Analysis: At the end of the study, collect colon tissue for histological examination of inflammation, crypt damage, and goblet cell depletion.

    • Biomarker Analysis: Measure NET density (e.g., by staining for citrullinated histone H3), MPO activity, and cytokine levels (e.g., IL-1β, IL-6) in colon tissue homogenates. Fecal calprotectin can be measured to assess neutrophil infiltration.[1]

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used autoimmune model that recapitulates many features of human rheumatoid arthritis.

  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA) and inject intradermally.[8]

  • Treatment Protocol:

    • PAD4 Inhibitors (e.g., GSK199, JBI-589): Administer daily via oral gavage starting from the day of the booster immunization or after the onset of clinical arthritis. Doses have ranged from 10-30 mg/kg for GSK199.[4][5]

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score the severity of arthritis in each paw based on swelling and redness.

    • Histological Analysis: At the end of the study, collect joint tissue for histological examination of synovial inflammation, pannus formation, cartilage destruction, and bone erosion.

    • Biomarker Analysis: Measure serum levels of anti-collagen antibodies, inflammatory cytokines (e.g., TNF-α, IL-6), and markers of bone resorption.

Visualizations

Signaling Pathway of PAD4 in NETosis

PAD4_NETosis_Pathway PAD4-Mediated NETosis Signaling Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Neutrophil Stimuli PMA, LPS, Cytokines ROS Reactive Oxygen Species (ROS) Production (via NADPH Oxidase) Stimuli->ROS MPO Myeloperoxidase (MPO) Stimuli->MPO NE Neutrophil Elastase (NE) Stimuli->NE PAD4_activation PAD4 Activation (Ca2+ dependent) ROS->PAD4_activation MPO->PAD4_activation Chromatin_Decondensation Chromatin Decondensation NE->Chromatin_Decondensation Histone_Citrullination Histone Citrullination (H3Cit) PAD4_activation->Histone_Citrullination Histone_Citrullination->Chromatin_Decondensation NET_Formation Neutrophil Extracellular Trap (NET) Formation Chromatin_Decondensation->NET_Formation Inflammation Inflammation & Tissue Damage NET_Formation->Inflammation This compound This compound This compound->PAD4_activation Inhibits

Caption: PAD4-Mediated NETosis Signaling Pathway.

Experimental Workflow for In Vivo Validation

Experimental_Workflow General In Vivo Experimental Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment cluster_monitoring Monitoring & Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DSS-induced colitis, CIA) Group_Allocation Allocate Animals to Treatment Groups (Control, this compound, Alternative) Animal_Model->Group_Allocation Induction Induce Disease (e.g., DSS administration, Collagen immunization) Group_Allocation->Induction Treatment Administer Treatment (this compound or Alternative) Induction->Treatment Clinical_Scoring Monitor Clinical Signs (e.g., DAI, Arthritis Score) Treatment->Clinical_Scoring Sample_Collection Collect Samples (Blood, Tissue) Clinical_Scoring->Sample_Collection Histology Histological Analysis (Inflammation, Damage) Sample_Collection->Histology Biomarkers Biomarker Analysis (NETs, Cytokines, Antibodies) Sample_Collection->Biomarkers Statistical_Analysis Statistical Analysis Histology->Statistical_Analysis Biomarkers->Statistical_Analysis

Caption: General In Vivo Experimental Workflow.

References

Replicating Published GSK484 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental performance of GSK484, a selective and reversible inhibitor of Peptidylarginine Deiminase 4 (PAD4), with other relevant alternatives. The information presented is collated from peer-reviewed publications to assist researchers in replicating and building upon existing findings.

Executive Summary

This compound is a potent PAD4 inhibitor that has demonstrated efficacy in various preclinical models of inflammatory diseases and cancer. Its primary mechanism of action is the inhibition of PAD4-mediated citrullination, a post-translational modification implicated in the formation of Neutrophil Extracellular Traps (NETs) and the regulation of gene expression. This guide provides a comparative analysis of this compound's in vitro potency and cellular activity against other commonly used PAD4 inhibitors, namely GSK199 and Cl-amidine. Detailed protocols for key experimental assays are provided to facilitate the replication of published results.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against the PAD4 enzyme and cellular processes.

Table 1: In Vitro Inhibitory Potency of PAD4 Inhibitors

CompoundTargetIC50 (no Calcium)IC50 (2 mM Calcium)Inhibition MechanismKey References
This compound PAD450 nM250 nMReversible
GSK199 PAD4200 nM1 µMReversible
Cl-amidine Pan-PADMicromolar range (specific IC50 varies)-Irreversible

Table 2: Cellular Activity of PAD4 Inhibitors

CompoundAssayCell TypeKey FindingsKey References
This compound NET FormationMouse & Human NeutrophilsDose-dependent reduction in NET formation.
This compound Histone H3 CitrullinationHEK293 cells, NeutrophilsSignificant reduction in citrullination.
Cl-amidine NET FormationMRL/lpr mouse neutrophilsInhibition of spontaneous and PMA-stimulated NET formation.
GSK199 NET FormationMouse & Human NeutrophilsLess marked inhibition compared to this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)

This assay determines the inhibitory potency of compounds on PAD4 enzymatic activity by measuring the release of ammonia during the citrullination reaction.

Materials:

  • Recombinant human PAD4 enzyme

  • Substrate: Benzoyl-arginine ethyl ester (BAEE)

  • Assay Buffer: 100 mM HEPES, pH 8, 50 mM NaCl, 5% glycerol, 1 mM CHAPS, 1 mM DTT

  • Test compounds (this compound, etc.) serially diluted in DMSO

  • Ammonia detection reagent

Procedure:

  • Serially dilute the test compounds in DMSO.

  • In a microplate, add the assay buffer.

  • Add the recombinant PAD4 enzyme to the wells.

  • Add the serially diluted test compounds to the wells (final DMSO concentration should be ~1%).

  • Incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the BAEE substrate.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.

  • Measure the fluorescence or absorbance to quantify the amount of ammonia released.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

This immunofluorescence-based assay quantifies the effect of inhibitors on NET formation in isolated neutrophils.

Materials:

  • Isolated primary human or mouse neutrophils

  • Culture medium (e.g., RPMI)

  • Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore A23187)

  • Test compounds (this compound, etc.)

  • Fixative: 4% Paraformaldehyde (PFA)

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 2% BSA in PBS

  • Primary antibodies: Anti-citrullinated Histone H3 (H3Cit), Anti-Myeloperoxidase (MPO)

  • Secondary antibodies: Fluorescently-labeled anti-species IgG

  • DNA stain: DAPI or Hoechst 33342

  • Fluorescence microscope

Procedure:

  • Seed isolated neutrophils onto coverslips in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with the test compounds at various concentrations for 45 minutes at 37°C.

  • Stimulate the cells with PMA (e.g., 100 nM) or calcium ionophore (e.g., 4 µM) for 4 hours to induce NETosis.

  • Fix the cells with 4% PFA for 15 minutes.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific binding with 2% BSA for 1 hour.

  • Incubate with primary antibodies (e.g., anti-H3Cit and anti-MPO) overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

  • Wash the cells with PBS.

  • Counterstain the DNA with DAPI or Hoechst.

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope and quantify the percentage of NET-forming cells.

Western Blot for Histone H3 Citrullination

This protocol details the detection and quantification of citrullinated histone H3 in cell lysates following treatment with PAD4 inhibitors.

Materials:

  • Cell line (e.g., HEK293T transfected with PAD4, or HL-60 cells)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Test compounds (this compound, etc.)

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-citrullinated Histone H3 (H3Cit), Anti-Histone H3 (loading control)

  • Secondary antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the test compounds at various concentrations for a specified duration.

  • Lyse the cells and collect the total protein lysate.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3Cit antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.

  • Quantify the band intensities using densitometry software.

Mandatory Visualization

Signaling Pathway of PAD4-Mediated NETosis

The following diagram illustrates the key steps in the signaling pathway leading to Neutrophil Extracellular Trap (NET) formation, which is inhibited by this compound.

PAD4_NETosis_Pathway cluster_neutrophil Inside Neutrophil Stimuli Inflammatory Stimuli (e.g., PMA, Pathogens) Neutrophil Neutrophil ROS ROS Production Stimuli->ROS Ca_Influx Calcium Influx Stimuli->Ca_Influx PAD4_Activation PAD4 Activation ROS->PAD4_Activation NE_MPO_Translocation NE & MPO Translocation to Nucleus ROS->NE_MPO_Translocation Ca_Influx->PAD4_Activation Histone_Cit Histone H3 Citrullination PAD4_Activation->Histone_Cit Chromatin_Decon Chromatin Decondensation Histone_Cit->Chromatin_Decon Nuclear_Env_Dis Nuclear Envelope Disassembly Chromatin_Decon->Nuclear_Env_Dis NE_MPO_Translocation->Chromatin_Decon NET_Release NET Release Nuclear_Env_Dis->NET_Release This compound This compound This compound->PAD4_Activation

Caption: PAD4-mediated signaling pathway leading to NET formation and its inhibition by this compound.

Experimental Workflow: In Vitro NET Formation Assay

This diagram outlines the major steps involved in the in vitro assay to assess the inhibition of NET formation.

NET_Formation_Workflow Start Start Isolate_Neutrophils Isolate Primary Neutrophils Start->Isolate_Neutrophils Seed_Cells Seed Neutrophils on Coverslips Isolate_Neutrophils->Seed_Cells Add_Inhibitor Pre-incubate with This compound or Alternative Seed_Cells->Add_Inhibitor Stimulate_NETs Stimulate NETosis (e.g., PMA) Add_Inhibitor->Stimulate_NETs Fix_Permeabilize Fix and Permeabilize Cells Stimulate_NETs->Fix_Permeabilize Immunostain Immunostain for NET Markers (H3Cit, MPO) Fix_Permeabilize->Immunostain Image_Quantify Image Acquisition and Quantification Immunostain->Image_Quantify End End Image_Quantify->End

Caption: Workflow for the in vitro Neutrophil Extracellular Trap (NET) formation assay.

Safety Operating Guide

Proper Disposal of GSK484: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of the PAD4 inhibitor GSK484 is a critical component of laboratory safety and chemical management. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate potential hazards and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, ideally within a chemical fume hood, to prevent the inhalation of dust or aerosols.[1][2]

In the event of a spill, evacuate the immediate area and ensure adequate ventilation before proceeding with cleanup.[3] For solid spills, carefully sweep or scoop the material to avoid generating dust.[2] For liquid spills, absorb the substance with a non-combustible material such as diatomite or a universal binder.[2][3] All contaminated materials, including cleanup supplies, must be collected in a designated and properly labeled hazardous waste container for disposal.[1][2][3] Surfaces and equipment should be decontaminated by scrubbing with alcohol.[2][3]

Step-by-Step Disposal Protocol for this compound

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into the sewer system.[1][4]

1. Segregation of Waste:

  • All waste streams containing this compound must be collected separately. This includes:

    • Unused or expired this compound compound.

    • Solutions containing this compound.

    • Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, bench paper).

    • Spill cleanup materials.

2. Containerization:

  • Use only compatible, leak-proof, and clearly labeled containers for collecting this compound waste.[1]

  • The container must be kept tightly closed except when adding waste.[1][3]

  • For liquid waste, ensure the container is compatible with the solvent used.

  • For solid waste and contaminated consumables, a designated, lined hazardous waste bin is recommended.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

4. Storage:

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area.

  • Ensure the storage area is away from incompatible materials.[1]

5. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

6. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[1]

  • The rinsate must be collected as hazardous waste.

  • After triple-rinsing, the container can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines, which may include recycling or sanitary landfill.[1]

Summary of this compound Disposal Information

Waste TypeDisposal ProcedureKey Precautions
Unused/Expired this compound Collect in a designated, labeled hazardous waste container. Arrange for pickup by a licensed chemical waste disposal service.Handle in a fume hood with appropriate PPE. Avoid dust generation.
This compound Solutions Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams. Arrange for professional disposal.Ensure the container is compatible with the solvent. Do not pour down the drain.[1]
Contaminated Labware Collect all contaminated items (pipette tips, vials, etc.) in a dedicated, labeled hazardous waste container.Segregate from non-hazardous waste.
Spill Cleanup Materials Absorb spills with inert material and collect all cleanup waste in a sealed, labeled hazardous waste container for disposal.Ensure adequate ventilation during cleanup.[3] Use appropriate PPE.
Empty Containers Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Puncture the container and dispose of it according to institutional policy (e.g., recycling).[1]Ensure all chemical residue is removed before disposal of the container.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GSK484_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid empty Empty Container waste_type->empty Empty collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Compatible, Labeled Hazardous Waste Container liquid->collect_liquid triple_rinse Triple-Rinse Container empty->triple_rinse storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate puncture Puncture and Dispose of Container per Institutional Policy triple_rinse->puncture collect_rinsate->collect_liquid disposal Arrange for Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling GSK484

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for GSK484

For researchers, scientists, and drug development professionals working with this compound, a potent and reversible PAD4 inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] However, as a standard practice for handling any chemical compound in a research setting, appropriate personal protective equipment should always be worn.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GlassesANSI Z87.1 certified
Hand Protection Chemical-resistant glovesNitrile or neoprene
Body Protection Laboratory CoatStandard
Respiratory Dust mask or respiratorRecommended when handling powdered form to prevent inhalation.[2]

Note: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize exposure.[2]

Handling and Storage

This compound is typically supplied as a crystalline solid or powder.[3][4] It is important to handle the compound in a well-ventilated area.

Storage:

  • Store at 2-8°C for long-term stability.[4]

  • Keep in a tightly sealed container.

Preparation of Stock Solutions: this compound has varying solubility in different solvents. Stock solutions should be prepared with care, and it is recommended to use fresh solvents.

SolventSolubility
DMSO25 mg/mL[3]
Ethanol25 mg/mL[3]
Water10 mg/mL[3] (warmed[4])
DMF30 mg/mL[3]

For in vivo experiments, a stock solution in 100% ethanol (25 mg/mL) can be prepared and stored at -30°C.[5] This stock solution is then typically diluted with sterile saline before administration.[5]

Accidental Release and First Aid Measures

In case of accidental release or exposure, the following first aid measures should be taken:

  • After inhalation: Supply fresh air; consult a doctor in case of complaints.[1]

  • After skin contact: Generally, the product does not irritate the skin. Wash with soap and water.[1]

  • After eye contact: Rinse opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, consult a doctor.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Segregation and Labeling:

  • Properly identify and segregate all waste streams containing this compound. This includes unused compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.[2]

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the accumulation start date.[2]

Disposal Protocol:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container.

  • Institutional Guidelines: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department. Complete any required hazardous waste pickup forms with accurate information about the waste composition and quantity.[2]

Do not dispose of this compound down the drain.

Experimental Protocol Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using this compound, from preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) treat_cells Treat Cells with this compound (and controls) prep_stock->treat_cells prep_cells Culture and Prepare Cells (e.g., Neutrophils) prep_cells->treat_cells stimulate_cells Stimulate Cells (e.g., with calcium ionophore) treat_cells->stimulate_cells incubate Incubate for a Defined Period stimulate_cells->incubate assay Perform Assay (e.g., NETosis imaging, Western blot for citrullination) incubate->assay data_analysis Data Acquisition and Analysis assay->data_analysis

Caption: Workflow for an in vitro experiment with this compound.

This guide is intended to provide essential safety and handling information. Always consult the most recent Safety Data Sheet for this compound and your institution's specific safety protocols before use.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.